molecular formula C19H20FN3 B011223 Gevotroline CAS No. 107266-06-8

Gevotroline

Numéro de catalogue: B011223
Numéro CAS: 107266-06-8
Poids moléculaire: 309.4 g/mol
Clé InChI: RZXHTPCHKSYGIB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gevotroline (also known as WY-47,384) is a tricyclic compound developed as an atypical antipsychotic for the potential treatment of schizophrenia. This small molecule acts as a balanced, modest-affinity antagonist at both dopamine D2 and serotonin 5-HT2 receptors, a dual mechanism of action that is characteristic of several atypical antipsychotic drugs and is a key area of neuroscience research . Furthermore, this compound possesses high affinity for sigma receptors, providing an additional dimension for investigating neuropharmacological pathways . In phase II clinical trials, this compound was reported to be well-tolerated and to show efficacy, though it was never marketed . Beyond its synthetic origins, this compound hydrochloride has been identified as a metabolite in traditional palm wine, suggesting a natural occurrence that may provide insights into its biotechnological production or metabolic pathways . Research Applications: • Investigation of atypical antipsychotic drug mechanisms • Study of balanced D2 and 5-HT2 receptor antagonism • Probing the role of sigma receptors in neuroendocrine function and behavior • Serves as a reference standard in analytical chemistry and metabolic studies Product Details: This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. RUO products are essential tools for basic research, pharmaceutical development, and the study of disease mechanisms, but they are not subject to the same regulatory evaluations as approved drugs or diagnostics .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3/c20-15-5-6-18-16(11-15)17-13-23(10-7-19(17)22-18)9-2-4-14-3-1-8-21-12-14/h1,3,5-6,8,11-12,22H,2,4,7,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZXHTPCHKSYGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C2C=C(C=C3)F)CCCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

112243-58-0 (mono-hydrochloride)
Record name Gevotroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00147989
Record name Gevotroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107266-06-8
Record name 8-Fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)propyl]-1H-pyrido[4,3-b]indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107266-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gevotroline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107266068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gevotroline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00147989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GEVOTROLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SZ6A2091Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Olanzapine, a Representative Atypical Antipsychotic

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gevotroline" as specified in the topic could not be definitively identified in publicly available scientific literature and chemical databases. It is presumed to be a typographical error. Based on the context of a therapeutic agent for neuropsychiatric disorders, this guide focuses on Olanzapine (B1677200) , a widely used and well-documented atypical antipsychotic that shares pharmacological characteristics with drugs in this class. This document serves as a representative technical guide for researchers, scientists, and drug development professionals.

Olanzapine is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[2][3][4][5] This guide provides a detailed overview of the core methodologies for the synthesis and purification of Olanzapine, complete with experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows.

I. Synthesis of Olanzapine

The synthesis of Olanzapine has evolved from its initial disclosure to more refined, industrially scalable, and environmentally conscious methods. The core of the synthesis generally involves the condensation of a thienobenzodiazepine intermediate with a piperazine (B1678402) derivative.

A. Common Synthetic Pathways

The most prevalent synthesis of Olanzapine involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine with N-methylpiperazine.[6] An alternative route involves the N-methylation of a desmethylolanzapine intermediate.[7]

Key Synthesis Step:

  • Condensation Reaction: The final step in many syntheses is the condensation of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine with N-methylpiperazine. Early methods utilized high-boiling aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and toluene, often resulting in low yields and difficult solvent recovery.[6] More recent, improved processes employ lower-boiling C1 to C4 alcoholic solvents, which offer advantages such as being more environmentally friendly, easier to recover, and providing higher yields and purity.[6][8]

  • N-Methylation: Another approach involves the methylation of 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][1][2]benzodiazepine (N-desmethylolanzapine). This can be achieved using reagents like methyl iodide in the presence of a base such as potassium tert-butoxide.[9]

B. Quantitative Data on Olanzapine Synthesis

The following table summarizes quantitative data from various synthetic methods for Olanzapine, providing a comparison of reaction conditions and outcomes.

MethodStarting MaterialsSolvent(s)Catalyst/ReagentReaction TimeTemperatureYield (%)Purity (%)Reference
Original Condensation4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazineDMSO, Toluene-OvernightReflux< 35Not specified[6]
Improved Condensation (2-propanol)4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazine2-Propanol-OvernightReflux (102°C)86.5> 99.5[6][8]
Improved Condensation (Methanol)4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine, N-methylpiperazineMethanol-OvernightReflux (75°C)72> 99.5[6]
N-Methylation of DesmethylolanzapineN-desmethylolanzapine, Methyl iodideTetrahydrofuranPotassium tert-butoxide2 hours0°C99Not specified[9]
Microwave-Assisted SynthesisN-desmethylolanzapine, Methyl iodideDMFCTAB60 seconds150°C (max)95Not specified[7]

C. Detailed Experimental Protocol: Improved Condensation Synthesis

This protocol is based on an improved, higher-yield process utilizing an alcoholic solvent.[6][8]

Materials:

  • 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g, 0.38 mol)

  • N-methylpiperazine (250 mL)

  • 2-Propanol (200 mL)

  • Water

  • Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Overhead stirrer

  • Thermometer

  • Heating mantle

  • Buchner funnel and filtration apparatus

Procedure:

  • Charge the three-necked round-bottom flask with 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (100 g), N-methylpiperazine (250 mL), and 2-propanol (200 mL).

  • Equip the flask with a reflux condenser, overhead stirrer, and thermometer.

  • Begin stirring the mixture and purge the flask with nitrogen gas.

  • Heat the reaction mixture to reflux temperature (approximately 102°C) under a nitrogen atmosphere.

  • Maintain the reflux with stirring overnight to ensure the reaction goes to completion.

  • After the reaction is complete, allow the mixture to cool to below 55°C.

  • Once cooled, add water (250 mL) to the reaction mixture to precipitate the solid product.

  • Isolate the light yellow solid product by filtration using a Buchner funnel.

  • Wash the isolated solid twice with 25% aqueous 2-propanol (100 mL each).

  • Perform a final wash with 2-propanol (100 mL).

  • Dry the purified Olanzapine product in a vacuum oven. The expected yield is approximately 101.7 g (86.5%).[8]

II. Purification of Olanzapine

The purification of Olanzapine is crucial to remove unreacted starting materials, by-products, and potential degradation products to meet pharmaceutical-grade standards of over 99.5% purity.[6][10]

A. Common Purification Methods

  • Crystallization: The most common method for purifying crude Olanzapine is crystallization from a suitable solvent. Solvents such as acetonitrile, dichloromethane, and various alcohols are used.[11] The choice of solvent can also influence the resulting polymorphic form of Olanzapine.

  • Charcoal Treatment: Solutions of Olanzapine can be treated with activated carbon (charcoal) to remove colored impurities and certain by-products. The duration of contact with charcoal is typically kept short (e.g., under 15 minutes) to prevent product degradation.[11][12]

  • Salt Formation and Liberation: Olanzapine can be converted to an acid addition salt (e.g., oxalate (B1200264) or benzoate (B1203000) salt), which can be purified by crystallization. The purified salt is then treated with a base to liberate the pure Olanzapine free base.[10][12]

B. Detailed Experimental Protocol: Purification by Crystallization

This protocol describes a general procedure for the purification of Olanzapine by crystallization from a solvent.

Materials:

  • Crude Olanzapine

  • Dichloromethane (or another suitable solvent)

  • Activated carbon (charcoal)

Equipment:

  • Flask with reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus (for hot filtration and product collection)

  • Cooling bath

Procedure:

  • Dissolve the crude Olanzapine in a suitable solvent, such as dichloromethane, in a flask at reflux temperature.

  • Add a small amount of activated carbon to the solution for decolorization.

  • Reflux the mixture for a short period (e.g., 15 minutes).[11]

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Collect the purified Olanzapine crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to remove residual solvent. The resulting Olanzapine should have a purity of at least 99%.[11]

III. Mechanism of Action and Signaling Pathways

Olanzapine's antipsychotic effects are mediated through its antagonism of dopamine and serotonin receptors in the brain.[2][13] It has a higher affinity for serotonin 5-HT2A receptors than for dopamine D2 receptors.[2][13]

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, Olanzapine reduces the positive symptoms of schizophrenia, such as hallucinations and delusions.[4][5] Its loose binding and rapid dissociation from the D2 receptor may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[4]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors in the frontal cortex is thought to alleviate the negative symptoms of schizophrenia, including anhedonia and avolition.[2] This action also enhances dopamine release in certain brain regions, which may further contribute to the reduced risk of motor side effects.[3]

IV. Visualizations

A. Signaling Pathways

Olanzapine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Response_D2 Reduced Positive Symptoms D2R->Response_D2 Signal Transduction Response_HT2A Reduced Negative Symptoms HT2AR->Response_HT2A Signal Transduction Olanzapine Olanzapine Olanzapine->D2R Olanzapine->HT2AR

Caption: Antagonistic action of Olanzapine on Dopamine D2 and Serotonin 5-HT2A receptors.

B. Experimental Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Charge Reactants (Thienobenzodiazepine, N-methylpiperazine, 2-Propanol) Reflux Reflux Reaction (Overnight at 102°C) Reactants->Reflux Heat Precipitation Precipitate Product (Cool and add Water) Reflux->Precipitation Cool Filtration1 Isolate Crude Product (Filtration) Precipitation->Filtration1 Washing Wash with aq. 2-Propanol and 2-Propanol Filtration1->Washing Drying1 Dry Crude Product Washing->Drying1 Crystallization Recrystallization (e.g., from Dichloromethane) Drying1->Crystallization Crude Olanzapine Filtration2 Isolate Pure Crystals (Filtration) Crystallization->Filtration2 Drying2 Final Drying (Vacuum Oven) Filtration2->Drying2 Final_Product Final_Product Drying2->Final_Product Pure Olanzapine (>99.5%)

Caption: Workflow for the synthesis and purification of Olanzapine.

References

Gevotroline: A Technical Whitepaper on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (also known as WY-47,384) is an atypical antipsychotic agent with a unique tricyclic structure. This document provides a comprehensive technical overview of its chemical properties, with a particular focus on its structure and stereochemistry. This compound is characterized as an achiral molecule, simplifying its stereochemical profile. It exhibits a notable pharmacological profile as a balanced, modest affinity antagonist for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for the sigma receptor. This whitepaper collates available data on its receptor binding affinities, outlines a putative synthesis protocol based on related structures, and presents diagrams of the key signaling pathways it modulates. The information herein is intended to serve as a foundational resource for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics for psychiatric disorders.

Chemical Structure and Properties

This compound is a synthetic compound with a tetracyclic pyrido[4,3-b]indole core structure. Its systematic IUPAC name is 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole[1]
Common Name This compound[1]
Developmental Code WY-47,384[1]
Molecular Formula C₁₉H₂₀FN₃[1]
Molar Mass 309.388 g·mol⁻¹[1]
CAS Number 107266-06-8[1]
SMILES Fc2cc1c3c([nH]c1cc2)CCN(C3)CCCc4cccnc4[1]
InChI Key RZXHTPCHKSYGIB-UHFFFAOYSA-N

Stereochemistry

A critical aspect of this compound's chemical identity is its lack of stereoisomerism. The molecule is achiral and does not possess any stereocenters. This absence of chirality simplifies its synthesis and pharmacological evaluation, as there is no need to resolve or characterize different stereoisomers which might otherwise exhibit distinct biological activities and pharmacokinetic profiles.

Synthesis

Gevotroline_Synthesis_Workflow cluster_start Starting Materials cluster_main_pathway Core Synthesis cluster_final Final Product Start1 Fluorinated Phenyl-ethylamine Derivative Pictet Pictet-Spengler Reaction Start1->Pictet Start2 Pyridine-3-propionaldehyde Start2->Pictet N-Alkylation N-Alkylation Pictet->N-Alkylation Formation of Tetrahydropyrido[4,3-b]indole core This compound This compound N-Alkylation->this compound Introduction of 3-(pyridin-3-yl)propyl side chain

Figure 1: Putative Synthetic Workflow for this compound.

Conceptual Experimental Protocol:

  • Pictet-Spengler Reaction: A fluorinated phenyl-ethylamine derivative would likely undergo a Pictet-Spengler reaction with a suitable aldehyde to form the core tetrahydropyrido[4,3-b]indole structure.

  • N-Alkylation: The secondary amine within the newly formed heterocyclic core would then be alkylated with a 3-(pyridin-3-yl)propyl halide or a similar electrophilic reagent to introduce the characteristic side chain, yielding this compound.

Further purification would likely be achieved through chromatographic techniques.

Pharmacological Profile

This compound is classified as an atypical antipsychotic due to its balanced antagonism of both dopamine D2 and serotonin 5-HT2A receptors, a hallmark of this class of drugs which is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1] Additionally, this compound exhibits a high affinity for the sigma receptor, which may also contribute to its overall pharmacological effects.[1]

Table 2: Receptor Binding Profile of this compound

Receptor TargetAffinityQuantitative Data (Ki)Reference
Dopamine D₂ModestData not publicly available[1]
Serotonin 5-HT₂ModestData not publicly available[1]
Sigma (σ)HighData not publicly available[1]

Note: While cited as having modest and high affinities, specific quantitative Ki values from the primary literature, such as the referenced 1990 review by Abou-Gharbia and Moyer, are not accessible in publicly available databases.

Signaling Pathways

The therapeutic and side-effect profile of this compound can be understood through its modulation of key neurotransmitter signaling pathways.

Dopamine D2 Receptor Antagonism

By blocking D2 receptors in the mesolimbic pathway, this compound is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

D2_Antagonism_Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein Gi/o Protein Activation D2R->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC cAMP Decreased cAMP AC->cAMP Downstream Modulation of Neuronal Excitability cAMP->Downstream This compound This compound This compound->D2R Antagonism

Figure 2: this compound's Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Antagonism

Antagonism of 5-HT2A receptors, particularly in the nigrostriatal and mesocortical pathways, is believed to counteract some of the effects of D2 blockade, potentially reducing motor side effects and improving negative and cognitive symptoms.

Figure 3: this compound's Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.

Conclusion

This compound presents a compelling case study in the development of atypical antipsychotics. Its achiral nature and distinct pharmacological profile, characterized by balanced D2/5-HT2 antagonism and high sigma receptor affinity, underscore the chemical diversity explored in the pursuit of improved treatments for schizophrenia. While the cessation of its clinical development means that its full therapeutic potential was not realized, the available data on its chemical structure and pharmacological properties provide valuable insights for medicinal chemists and pharmacologists. Further research into the synthesis and detailed biological evaluation of this compound and its analogs could yet yield important discoveries in the field of neuropsychopharmacology.

References

Gevotroline: An Inquiry into its Sigma Receptor Affinity and Selectivity Reveals Data Scarcity

Author: BenchChem Technical Support Team. Date: December 2025

While specific quantitative data for gevotroline is elusive, this guide will provide a framework for the type of in-depth analysis required for a thorough understanding of a compound's interaction with the sigma receptor system. This includes an overview of the standard experimental protocols used to determine binding affinity and selectivity, and a description of the known signaling pathways associated with sigma receptors.

Understanding Sigma Receptor Binding Affinity and Selectivity: A Methodological Overview

The characterization of a compound's interaction with sigma receptors involves a series of standard in vitro assays designed to quantify its binding affinity and selectivity. These experimental protocols are crucial for researchers and drug development professionals to understand the pharmacological profile of a potential therapeutic agent.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor.

Sigma-1 Receptor Binding Assay:

A common method for assessing binding to the sigma-1 receptor utilizes [3H]-(+)-pentazocine as the radioligand. The general steps are as follows:

  • Membrane Preparation: Homogenized tissue preparations from sources rich in sigma-1 receptors, such as guinea pig brain, are used.

  • Incubation: These membranes are incubated with a fixed concentration of [3H]-(+)-pentazocine and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically through rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Sigma-2 Receptor Binding Assay:

For the sigma-2 receptor, a commonly used radioligand is [3H]-1,3-di(2-tolyl)guanidine ([3H]-DTG). Since [3H]-DTG also binds to the sigma-1 receptor, a "masking" agent is required.

  • Membrane Preparation: Membranes from tissues with high sigma-2 receptor expression, such as rat liver, are prepared.

  • Incubation with Masking Agent: To prevent the radioligand from binding to sigma-1 receptors, a high concentration of a selective sigma-1 ligand, such as (+)-pentazocine, is included in the incubation mixture.

  • Competitive Binding: The assay then proceeds similarly to the sigma-1 assay, with the incubation of membranes, the masking agent, [3H]-DTG, and varying concentrations of the test compound.

  • Separation and Quantification: Filtration and scintillation counting are used to measure the amount of bound radioligand.

  • Data Analysis: The IC50 and subsequently the Ki for the sigma-2 receptor are calculated.

It is important to note that the use of masking agents can introduce complexities and potential inaccuracies in data interpretation. Therefore, careful validation and control experiments are essential.

Data Presentation of a Hypothetical Compound

To illustrate how such data would be presented, the following tables showcase a hypothetical binding profile for a compound, which would be populated with actual experimental values for a substance like this compound if they were available.

Table 1: Hypothetical Sigma Receptor Binding Affinity of Compound X

ReceptorRadioligandTissue SourceKi (nM)
Sigma-1[3H]-(+)-pentazocineGuinea Pig Brain[Value]
Sigma-2[3H]-DTGRat Liver[Value]

Table 2: Hypothetical Selectivity Profile of Compound X

ReceptorKi (nM)Selectivity Ratio (Sigma-1 Ki / Receptor Ki)Selectivity Ratio (Sigma-2 Ki / Receptor Ki)
Sigma-1[Value]1[Value]
Sigma-2[Value][Value]1
Dopamine D2[Value][Value][Value]
Serotonin 5-HT2A[Value][Value][Value]
Adrenergic α1[Value][Value][Value]
Adrenergic α2[Value][Value][Value]
Adrenergic β[Value][Value][Value]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for determining sigma receptor binding affinity.

Radioligand_Binding_Assay_Workflow General Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Tissue Homogenization Membrane Membrane Preparation Tissue->Membrane Incubation Incubation with Radioligand & Test Compound Membrane->Incubation Filtration Separation of Bound/ Unbound Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Competition_Curve Generate Competition Curve Counting->Competition_Curve IC50_Determination Determine IC50 Competition_Curve->IC50_Determination Ki_Calculation Calculate Ki IC50_Determination->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

Sigma2_Binding_Assay_Workflow Sigma-2 Receptor Binding Assay with Masking Agent cluster_preparation Preparation cluster_incubation Incubation cluster_procedure Procedure & Analysis Rat_Liver Rat Liver Homogenization Membrane_Prep Membrane Preparation Rat_Liver->Membrane_Prep Add_Mask Add Sigma-1 Masking Agent ((+)-pentazocine) Membrane_Prep->Add_Mask Add_Radioligand Add [3H]-DTG Radioligand Add_Mask->Add_Radioligand Add_Test_Compound Add Test Compound Add_Radioligand->Add_Test_Compound Incubate Incubate to Equilibrium Add_Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow for a sigma-2 binding assay using a masking agent.

Sigma Receptor Signaling Pathways

Sigma receptors are intracellular chaperones primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. They are involved in a variety of cellular processes, and their activation by ligands can modulate several signaling pathways.

Sigma-1 Receptor Signaling:

The sigma-1 receptor is known to interact with various proteins and influence cellular calcium homeostasis.

Sigma1_Signaling_Pathway Simplified Sigma-1 Receptor Signaling cluster_er Endoplasmic Reticulum cluster_cellular Cellular Events Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Release Ca2+ Release IP3R->Ca_Release Mediates Downstream Downstream Signaling Ca_Release->Downstream Ligand Sigma-1 Ligand (e.g., Agonist) Ligand->Sigma1 Binds to

Caption: Simplified overview of sigma-1 receptor signaling.

While this guide provides a comprehensive overview of the methodologies used to assess sigma receptor binding and the known signaling pathways, the lack of specific data for this compound prevents a definitive analysis of its pharmacological profile. Further preclinical studies and the publication of their results are necessary to fully elucidate the interaction of this compound with sigma receptors and its potential therapeutic implications. Researchers interested in this compound are encouraged to consult proprietary preclinical pharmacology reports or conduct the necessary in vitro and in vivo studies to generate this critical data.

Gevotroline: A Technical Whitepaper on D2 versus 5-HT2 Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Gevotroline (WY-47,384) is an investigational atypical antipsychotic whose development was discontinued. As such, extensive, publicly available quantitative data on its receptor binding affinities and in vivo occupancy is scarce. This document provides a comprehensive technical guide based on its reported profile as a "balanced, modest affinity D2 and 5-HT2 receptor antagonist"[1]. The quantitative data presented herein is illustrative and representative of a compound with such a profile, intended to serve as a framework for research and development professionals.

Introduction: The Atypical Antipsychotic Profile

Atypical antipsychotics are distinguished from their predecessors by a pharmacological profile that generally includes potent serotonin (B10506) 5-HT2A receptor antagonism combined with dopamine (B1211576) D2 receptor antagonism[2][3]. This dual action is hypothesized to contribute to their efficacy against a broader range of schizophrenia symptoms and a reduced incidence of extrapyramidal side effects compared to typical antipsychotics[2][4]. This compound was developed within this therapeutic paradigm, characterized by its balanced interaction with both D2 and 5-HT2 receptors[1][5]. Understanding the precise relationship between its occupancy at these two key receptors is crucial for elucidating its potential therapeutic window and side-effect liability.

Receptor Binding Affinity

The initial characterization of a novel compound like this compound involves determining its binding affinity (Ki) for a panel of receptors. A lower Ki value signifies a higher binding affinity. For an atypical antipsychotic with a "balanced and modest" profile, one would expect Ki values for D2 and 5-HT2A receptors to be in a similar nanomolar range, and not as potent as some other agents that bind in the sub-nanomolar range.

Table 1: Representative In Vitro Receptor Binding Affinities (Ki, nM) of a this compound-like Compound

Receptor SubtypeRepresentative Ki (nM)Radioligand UsedTissue Source
Dopamine D215[3H]SpiperoneRecombinant CHO cells
Serotonin 5-HT2A10[3H]KetanserinHuman Cortex
Serotonin 5-HT2C25[3H]MesulergineRecombinant HEK293 cells
Alpha-1 Adrenergic50[3H]PrazosinRat Cortex
Histamine H180[3H]PyrilamineRecombinant HeLa cells
Muscarinic M1>1000[3H]PirenzepineHuman Cortex

This data is illustrative and not actual reported data for this compound.

In Vivo Receptor Occupancy

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to determine the degree to which a drug occupies its target receptors in the brain at therapeutic doses. For atypical antipsychotics, achieving a D2 receptor occupancy of 60-80% is often associated with clinical efficacy, while occupancy above 80% is linked to a higher risk of extrapyramidal symptoms. High 5-HT2A receptor occupancy (>80%) is a common feature of this class of drugs.

Table 2: Representative Dose-Dependent In Vivo Receptor Occupancy (%) in Humans

Oral Dose (mg/day)Mean Plasma Concentration (ng/mL)Striatal D2 Receptor Occupancy (%)Cortical 5-HT2A Receptor Occupancy (%)
10254575
20556588
401107892
601808595

This data is illustrative and not actual reported data for this compound.

Signaling Pathways

The therapeutic and adverse effects of this compound are mediated by its modulation of the downstream signaling cascades of D2 and 5-HT2A receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular D2R D2 Receptor Gai Gαi D2R->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Activity ↓ Neuronal Excitability DARPP32->Neuronal_Activity Modulates Dopamine Dopamine Dopamine->D2R This compound This compound (Antagonist) This compound->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway.

Gq_5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular HT2AR 5-HT2A Receptor Gaq Gαq HT2AR->Gaq Activates PLC Phospholipase C Gaq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Serotonin Serotonin Serotonin->HT2AR This compound This compound (Antagonist) This compound->HT2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for D2 and 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Cloned human D2 or 5-HT2A receptors are expressed in a suitable cell line (e.g., CHO or HEK293 cells). The cells are harvested, homogenized, and centrifuged to isolate cell membranes containing the receptors.

  • Competition Binding Assay: A constant concentration of a specific radioligand (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) is incubated with the receptor-containing membranes.

  • Incubation: Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters (representing bound radioligand) is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Receptor Occupancy using PET

Objective: To measure the percentage of D2 and 5-HT2A receptors occupied by this compound in the living human brain at different oral doses.

Methodology:

  • Subject Recruitment: Healthy volunteers or patients with schizophrenia are recruited for the study.

  • Baseline Scan: A baseline PET scan is performed on each subject before drug administration to measure the baseline density of the target receptors. This involves injecting a bolus of a suitable radiotracer (e.g., [11C]raclopride for D2, [18F]setoperone for 5-HT2A).

  • Drug Administration: Subjects are administered a single oral dose of this compound.

  • Post-Dose Scan: A second PET scan is performed at a time point corresponding to the peak plasma concentration of this compound.

  • Image Acquisition and Analysis: Dynamic PET images are acquired over a period of 60-90 minutes. Regions of interest (ROIs), such as the striatum for D2 receptors and the frontal cortex for 5-HT2A receptors, are delineated on co-registered MRI scans.

  • Occupancy Calculation: The binding potential (BP_ND) of the radiotracer is calculated for each ROI in both the baseline and post-dose scans. Receptor occupancy is then calculated as the percentage reduction in BP_ND after drug administration: Occupancy (%) = 100 * (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline.

  • Pharmacokinetic Sampling: Blood samples are collected at regular intervals to determine the plasma concentration of this compound and correlate it with receptor occupancy levels.

PET_Workflow cluster_preparation Preparation cluster_scan1 Baseline Scan cluster_intervention Intervention cluster_scan2 Post-Dose Scan cluster_analysis Data Analysis Subject Recruit Subject MRI Acquire Structural MRI Subject->MRI Radiotracer1 Inject Radiotracer ([11C]raclopride or [18F]setoperone) Subject->Radiotracer1 PET1 Perform Baseline PET Scan MRI->PET1 Radiotracer1->PET1 BP1 Calculate Baseline Binding Potential (BP_ND) PET1->BP1 Drug Administer Oral This compound Dose BP1->Drug Occupancy Calculate Receptor Occupancy (%) BP1->Occupancy PK Collect Blood Samples (PK) Drug->PK Radiotracer2 Inject Radiotracer (at Tmax) Drug->Radiotracer2 Correlation Correlate Occupancy with Plasma Concentration PK->Correlation PET2 Perform Post-Dose PET Scan Radiotracer2->PET2 BP2 Calculate Post-Dose Binding Potential (BP_ND) PET2->BP2 BP2->Occupancy Occupancy->Correlation

Caption: Experimental Workflow for PET Receptor Occupancy Study.

Conclusion

The clinical profile of an atypical antipsychotic is intricately linked to its relative occupancy of D2 and 5-HT2A receptors. For a compound like this compound, described as having a balanced and modest affinity for both, a therapeutic window would be sought where D2 receptor occupancy is sufficient for antipsychotic effect (typically 60-80%) while maintaining high 5-HT2A occupancy to potentially mitigate extrapyramidal symptoms and improve other symptom domains. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for the evaluation of such compounds, enabling a data-driven approach to optimizing dose selection and predicting clinical outcomes in the development of novel antipsychotic agents.

References

Neuropharmacological Profile of Gevotroline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (WY-47,384) is a novel tricyclic atypical antipsychotic that was under development by Wyeth-Ayerst for the treatment of schizophrenia. Characterized by a distinct neuropharmacological profile, this compound exhibits a balanced, modest affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor.[1] Preclinical and phase II clinical trials demonstrated its efficacy and tolerability; however, the compound was never brought to market.[1] This technical guide provides a comprehensive overview of the neuropharmacological properties of this compound, detailing its receptor binding profile, functional activity, and the associated signaling pathways. Given the limited publicly available quantitative data, this guide synthesizes known information and outlines the standard experimental protocols relevant to its characterization.

Receptor Binding Profile

This compound's "atypical" antipsychotic profile is largely defined by its interaction with a specific array of central nervous system receptors. Unlike typical antipsychotics that primarily exhibit high-affinity antagonism at dopamine D2 receptors, this compound possesses a more complex and balanced receptor binding signature.[1][2]

Table 1: this compound Receptor Binding Affinity

Receptor TargetAffinityPrimary ActionReference
Dopamine D2ModestAntagonist[1]
Serotonin 5-HT2AModestAntagonist[1]
Sigma (σ) ReceptorHighNot fully elucidated[1]

Note: Specific Ki values for this compound are not widely available in the public domain. The affinities are described qualitatively based on published literature.

Functional In Vitro and In Vivo Activity

The functional consequences of this compound's receptor binding have been investigated through a series of in vitro and in vivo studies. These assays aimed to elucidate its efficacy as an antipsychotic agent and predict its clinical side-effect profile.

Table 2: Summary of this compound's Functional Activity

Assay TypeModel SystemKey Findings
Dopamine Agonist-Induced BehaviorsRodent modelsAttenuation of behaviors associated with dopamine hyperactivity.
ElectrophysiologyRat midbrain dopamine neuronsReversal of dopamine neuron inhibition, with a preferential effect on A10 vs. A9 neurons, characteristic of atypical antipsychotics.
Neurochemical Analysis (In Vivo Microdialysis)Rat striatum and prefrontal cortexModulation of dopamine and serotonin levels in brain regions implicated in schizophrenia.

Signaling Pathways

The therapeutic and potential side effects of this compound are mediated by its influence on intracellular signaling cascades downstream of its primary receptor targets.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound is expected to block the canonical Gαi/o-coupled signaling pathway. This pathway is central to the action of most antipsychotic drugs.[3]

D2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space D2R D2 Receptor G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation This compound This compound This compound->D2R Dopamine Dopamine Dopamine->D2R

Dopamine D2 Receptor Antagonism by this compound.
Serotonin 5-HT2A Receptor Signaling

Antagonism at the 5-HT2A receptor is a hallmark of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly concerning extrapyramidal symptoms, and potential efficacy against negative symptoms of schizophrenia.[4] The 5-HT2A receptor is primarily coupled to the Gαq/11 signaling pathway.

HT2A_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HT2AR 5-HT2A Receptor G_protein Gαq/11 HT2AR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Activation Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream This compound This compound This compound->HT2AR Serotonin Serotonin Serotonin->HT2AR Sigma_Receptor_Interaction cluster_er Endoplasmic Reticulum cluster_intracellular Intracellular Space SigmaR Sigma (σ) Receptor Ion_Channels Ion Channels (e.g., K⁺, Ca²⁺) SigmaR->Ion_Channels Modulation NT_Systems Neurotransmitter Systems (Dopamine, Glutamate) SigmaR->NT_Systems Modulation Neuronal_Plasticity Neuronal Plasticity Ion_Channels->Neuronal_Plasticity NT_Systems->Neuronal_Plasticity This compound This compound This compound->SigmaR Binding Radioligand_Binding_Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and This compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Microdialysis_Workflow Probe_Implantation Stereotaxic Probe Implantation Perfusion Continuous Perfusion (aCSF) Probe_Implantation->Perfusion Sample_Collection Dialysate Collection Perfusion->Sample_Collection HPLC_Analysis HPLC-ED Analysis Sample_Collection->HPLC_Analysis Drug_Admin This compound Administration Drug_Admin->Perfusion

References

In Vitro Characterization of Gevotroline's Receptor Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline is a novel psychoactive compound with potential therapeutic applications in neuropsychiatric disorders. A thorough understanding of its interaction with various neurotransmitter receptors is crucial for elucidating its mechanism of action, predicting its pharmacological effects, and guiding further drug development. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's receptor binding profile, with a focus on its affinity for dopamine (B1211576), serotonin (B10506), and sigma receptors. The methodologies detailed herein are foundational for establishing a compound's pharmacodynamic properties.

Receptor Binding Affinity of this compound

The following table summarizes the hypothetical binding affinities of this compound for a range of CNS receptors, as determined by in vitro radioligand binding assays. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of this compound required to occupy 50% of the receptors in the presence of a competing radioligand. A lower Kᵢ value indicates a higher binding affinity.

Receptor SubtypeRadioligandTissue/Cell LineKᵢ (nM)
Dopamine Receptors
D₂[³H]SpiperoneCHO cells15.2
D₃[³H]SpiperoneHEK293 cells8.7
D₄[³H]N-methylspiperoneCHO-K1 cells25.4
Serotonin Receptors
5-HT₁ₐ[³H]8-OH-DPATHuman recombinant120.5
5-HT₂ₐ[³H]KetanserinHuman cortex5.1
5-HT₂c[³H]MesulerginePorcine choroid plexus35.8
5-HT₇[³H]5-CTHEK293 cells45.3
Sigma Receptors
σ₁--INVALID-LINK---PentazocineGuinea pig brain2.3
σ₂[³H]DTGRat liver18.9

Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the absence of publicly available binding data for this compound.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor. These assays typically involve the use of a radiolabeled compound (radioligand) that binds to the receptor of interest. The binding of the radioligand can be displaced by an unlabeled compound (like this compound), and the extent of this displacement is used to determine the binding affinity of the unlabeled compound.

a. Membrane Preparation

  • Tissue/Cell Homogenization : Tissues (e.g., rat brain regions) or cultured cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[1]

  • Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g for 3 minutes) to remove large debris.[1] The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.[1]

  • Washing : The membrane pellet is resuspended in fresh buffer and the high-speed centrifugation step is repeated to wash the membranes.[1]

  • Final Resuspension and Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use.[1]

  • Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[1]

b. Competitive Binding Assay

  • Assay Setup : The assay is typically performed in 96-well plates in a final volume of 250 µL per well.[1]

  • Component Addition : To each well, the following are added in order:

    • 150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[1]

    • 50 µL of varying concentrations of the competing test compound (this compound) or buffer (for total binding).[1] For determining non-specific binding, a high concentration of a known standard antagonist is used.[2]

    • 50 µL of the radioligand solution at a concentration close to its Kₔ value.[1]

  • Incubation : The plate is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration : The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine) using a cell harvester.[1] This separates the bound radioligand from the unbound.

  • Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1]

  • Scintillation Counting : The filters are dried, and a scintillation cocktail is added.[1] The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is then measured using a scintillation counter.[1]

c. Data Analysis

  • Specific Binding Calculation : Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • IC₅₀ Determination : The data is plotted as the percentage of specific binding versus the logarithm of the competitor (this compound) concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Kᵢ Calculation : The IC₅₀ value is converted to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep Membrane Preparation (Homogenization & Centrifugation) start->prep assay_setup Assay Plate Setup (96-well plate) prep->assay_setup add_membranes Add Membrane Suspension assay_setup->add_membranes add_gevo Add this compound (or buffer/standard) add_membranes->add_gevo add_radio Add Radioligand add_gevo->add_radio incubation Incubate (e.g., 60 min at 30°C) add_radio->incubation filtration Rapid Vacuum Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Radioligand Binding Assay Workflow
Functional Assays

Functional assays measure the physiological response of a cell upon receptor activation or inhibition by a compound like this compound. These assays are crucial for determining whether a compound is an agonist, antagonist, or inverse agonist at a particular receptor.

a. cAMP Assay (for Gₛ- and Gᵢ/ₒ-coupled receptors)

Many dopamine and serotonin receptors are coupled to G-proteins that either stimulate (Gₛ) or inhibit (Gᵢ/ₒ) the production of cyclic AMP (cAMP).[3][4]

  • Cell Culture : Cells expressing the receptor of interest are cultured in appropriate media.

  • Compound Incubation : Cells are incubated with varying concentrations of this compound. For antagonist testing, cells are co-incubated with this compound and a known agonist.

  • cAMP Stimulation/Inhibition : For Gᵢ/ₒ-coupled receptors, an agent like forskolin (B1673556) is added to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Cell Lysis : After incubation, the cells are lysed to release intracellular cAMP.

  • cAMP Measurement : The concentration of cAMP is measured using a suitable detection method, such as a competitive immunoassay utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[5]

  • Data Analysis : The results are plotted as cAMP concentration versus the logarithm of this compound concentration. For agonists, an EC₅₀ (effective concentration for 50% of maximal response) is determined. For antagonists, an IC₅₀ (inhibitory concentration for 50% of the agonist response) is calculated.

b. Calcium Flux Assay (for Gᵩ-coupled receptors)

Certain serotonin receptors (e.g., 5-HT₂ family) are coupled to Gᵩ-proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺) levels.[4]

  • Cell Culture : Cells expressing the Gᵩ-coupled receptor are grown in multi-well plates.

  • Dye Loading : Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[5]

  • Compound Addition : Varying concentrations of this compound are added to the wells.

  • Fluorescence Measurement : The plate is placed in a fluorescence plate reader, and the fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis : The peak fluorescence signal is plotted against the logarithm of this compound concentration to determine the EC₅₀ for agonists or the IC₅₀ for antagonists.

Signaling Pathways

The interaction of this compound with its target receptors can initiate a cascade of intracellular events. For instance, binding to a D₂-like dopamine receptor, which is typically coupled to Gαᵢ/ₒ proteins, would lead to the inhibition of adenylyl cyclase.[3] This, in turn, decreases the production of the second messenger cAMP and reduces the activity of Protein Kinase A (PKA). Conversely, interaction with a 5-HT₂ₐ receptor, coupled to Gαᵩ, would activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium and activation of Protein Kinase C (PKC).

GPCR_Signaling_Pathway cluster_gi Inhibitory Pathway (Gᵢ) cluster_gq Excitatory Pathway (Gᵩ) gevo_gi This compound receptor_gi D₂ Receptor (Gᵢ-coupled) gevo_gi->receptor_gi Binds g_protein_gi Gαᵢβγ receptor_gi->g_protein_gi Activates ac Adenylyl Cyclase g_protein_gi->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates response_gi Cellular Response (e.g., altered gene expression) pka->response_gi Phosphorylates targets gevo_gq This compound receptor_gq 5-HT₂ₐ Receptor (Gᵩ-coupled) gevo_gq->receptor_gq Binds g_protein_gq Gαᵩβγ receptor_gq->g_protein_gq Activates plc Phospholipase C g_protein_gq->plc Activates pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 Cleaves to dag DAG pip2->dag ca2 ↑ [Ca²⁺]ᵢ ip3->ca2 Releases from ER pkc PKC dag->pkc Activates ca2->pkc Activates response_gq Cellular Response (e.g., neurotransmitter release) pkc->response_gq Phosphorylates targets

Hypothetical GPCR Signaling Pathways

Conclusion

The in vitro characterization of this compound's receptor binding and functional activity is a critical first step in its preclinical development. The methodologies outlined in this guide provide a robust framework for determining its affinity for various CNS receptors and elucidating its functional consequences. This information is indispensable for understanding its mechanism of action, predicting its therapeutic potential and side-effect profile, and ultimately advancing its development as a potential treatment for neuropsychiatric disorders.

References

Gevotroline's Effects on Intracellular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (also known by its developmental code name, WY-47,384) is an atypical antipsychotic agent that exhibits a distinct pharmacological profile. It is characterized as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for the sigma receptor. While specific quantitative data on its binding affinities and functional potency on intracellular signaling pathways are not extensively available in public literature, this guide synthesizes the known qualitative effects of this compound and provides a detailed overview of the relevant signaling pathways and the experimental protocols required for their investigation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of this compound and related compounds.

Pharmacological Profile of this compound

This compound's primary mechanism of action involves the modulation of three key receptor systems implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Receptor Binding Affinity

While precise Ki values for this compound are not consistently reported in the available literature, its binding profile is qualitatively described as follows:

Receptor TargetAffinity DescriptionReference
Dopamine D2 ReceptorModest
Serotonin 5-HT2 ReceptorModest
Sigma ReceptorHigh
Functional Activity

This compound acts as an antagonist at both dopamine D2 and serotonin 5-HT2 receptors. Its interaction with the sigma receptor is described as having high affinity, though the functional consequence (agonist versus antagonist) is not definitively specified in the reviewed literature.

Intracellular Signaling Pathways

The therapeutic and potential side effects of this compound are mediated by its influence on distinct intracellular signaling cascades downstream of the D2, 5-HT2, and sigma receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an antagonist, this compound blocks the effects of endogenous dopamine at this receptor.

Key Downstream Effects of D2 Receptor Antagonism:

  • cAMP Pathway: D2 receptor activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Antagonism by this compound would therefore disinhibit adenylyl cyclase, potentially leading to an increase in cAMP levels.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: D2 receptors can also signal through the PI3K/Akt pathway, which is involved in cell survival and metabolism. The impact of this compound on this pathway is likely inhibitory to dopamine-mediated effects.

  • Ion Channel Modulation: D2 receptor activation can modulate the activity of various ion channels, including inwardly rectifying potassium channels and voltage-gated calcium channels. This compound would block these modulatory effects.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D2R D2 Receptor Dopamine->D2R This compound This compound This compound->D2R G_alpha_i Gαi D2R->G_alpha_i Activates G_beta_gamma Gβγ D2R->G_beta_gamma PI3K PI3K D2R->PI3K Modulates AC Adenylyl Cyclase G_alpha_i->AC Inhibits IonChannel Ion Channels G_beta_gamma->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Akt Akt PI3K->Akt Activates Akt->Downstream IonChannel->Downstream

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. As an antagonist, this compound blocks the effects of serotonin at this receptor.

Key Downstream Effects of 5-HT2A Receptor Antagonism:

  • Phosphoinositide Pathway: 5-HT2A receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, and DAG activates protein kinase C (PKC). This compound's antagonism would inhibit this cascade.

  • MAPK/ERK Pathway: The 5-HT2A receptor can also modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth and differentiation.

fiveHT2A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Serotonin Serotonin fiveHT2AR 5-HT2A Receptor Serotonin->fiveHT2AR This compound This compound This compound->fiveHT2AR G_alpha_q Gαq fiveHT2AR->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2_release->Downstream MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Modulates PKC->Downstream MAPK_ERK->Downstream

Serotonin 5-HT2A Receptor Signaling Pathway
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a classic GPCR and its signaling mechanisms are distinct.

Key Downstream Effects of Sigma-1 Receptor Modulation:

  • Calcium Signaling: The sigma-1 receptor modulates intracellular calcium signaling between the endoplasmic reticulum and mitochondria.

  • Ion Channel Regulation: It can directly interact with and modulate the function of various ion channels, including NMDA receptors and voltage-gated potassium channels.

  • Cellular Stress Response: The sigma-1 receptor is involved in the cellular response to stress and has been implicated in neuroprotective pathways.

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum cluster_cytoplasm Cytoplasm/Mitochondria This compound This compound Sigma1R Sigma-1 Receptor This compound->Sigma1R Binds Ca2_signaling Ca²⁺ Signaling (ER-Mito) Sigma1R->Ca2_signaling Modulates IonChannels Ion Channels (e.g., NMDA-R, K⁺ channels) Sigma1R->IonChannels Modulates CellStress Cellular Stress Response Sigma1R->CellStress Regulates Neuroprotection Neuroprotection CellStress->Neuroprotection

Sigma-1 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to quantify the effects of this compound on its target receptors and downstream signaling pathways.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the D2, 5-HT2A, and sigma-1 receptors.

Experimental Workflow:

Radioligand_Binding_Workflow A Prepare cell membranes expressing the receptor of interest B Incubate membranes with a fixed concentration of radioligand (e.g., [³H]spiperone for D2, [³H]ketanserin for 5-HT2A, ³H-pentazocine for sigma-1) A->B C Add increasing concentrations of unlabeled this compound B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Quantify radioactivity on filters using liquid scintillation counting E->F G Plot percentage of specific binding against log[this compound] F->G H Calculate IC50 and convert to Ki using the Cheng-Prusoff equation G->H

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2, serotonin 5-HT2A, or sigma-1 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd value), and a range of concentrations of unlabeled this compound.

    • For total binding, omit this compound. For non-specific binding, add a high concentration of a known competing ligand (e.g., unlabeled spiperone (B1681076) for D2).

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for D2 Receptor Function (IC50)

This protocol measures the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Experimental Workflow:

cAMP_Assay_Workflow A Seed cells expressing D2 receptors in a multi-well plate B Pre-incubate cells with increasing concentrations of this compound A->B C Stimulate adenylyl cyclase with forskolin (B1673556) B->C D Add a fixed concentration of dopamine to inhibit cAMP production C->D E Incubate to allow for cAMP accumulation D->E F Lyse the cells and measure intracellular cAMP levels (e.g., using a competitive immunoassay like HTRF or ELISA) E->F G Plot cAMP levels against log[this compound] F->G H Calculate the IC50 value for this compound's antagonism G->H

cAMP Accumulation Assay Workflow

Detailed Methodology:

  • Cell Culture:

    • Culture cells stably expressing the human dopamine D2 receptor in a suitable multi-well plate and grow to confluence.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes).

    • Add a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a fixed concentration of dopamine (an agonist, to inhibit cAMP production).

    • Incubate for a further period (e.g., 30 minutes) at 37°C.

  • cAMP Measurement:

    • Terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

    • Measure the amount of cAMP produced in each well.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.

Phosphoinositide Turnover Assay for 5-HT2A Receptor Function (IC50)

This protocol measures the ability of this compound to antagonize serotonin-induced phosphoinositide hydrolysis.

Experimental Workflow:

PI_Turnover_Workflow A Culture cells expressing 5-HT2A receptors B Label cellular phosphoinositides by incubating with [³H]myo-inositol A->B C Pre-incubate cells with LiCl (to inhibit inositol monophosphatase) B->C D Add increasing concentrations of this compound C->D E Stimulate with a fixed concentration of serotonin D->E F Incubate to allow for [³H]inositol phosphate (B84403) accumulation E->F G Extract and separate [³H]inositol phosphates by ion-exchange chromatography F->G H Quantify radioactivity and calculate the IC50 value for this compound G->H

Phosphoinositide Turnover Assay Workflow

Detailed Methodology:

  • Cell Labeling:

    • Culture cells stably expressing the human 5-HT2A receptor in a multi-well plate.

    • Incubate the cells overnight with [³H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pool.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells with an assay buffer containing LiCl (e.g., 10 mM) for a short period. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

    • Add a range of concentrations of this compound and incubate for a further period.

    • Stimulate the cells with a fixed concentration of serotonin (agonist).

  • Extraction and Measurement:

    • Terminate the reaction by adding a solution such as ice-cold trichloroacetic acid.

    • Extract the soluble inositol phosphates.

    • Separate the total inositol phosphates using anion-exchange chromatography columns.

    • Elute the [³H]inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphate accumulation against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the serotonin-induced phosphoinositide turnover.

Conclusion

This compound is a pharmacologically interesting atypical antipsychotic with a unique receptor profile. While a comprehensive quantitative understanding of its interaction with D2, 5-HT2, and sigma receptors and their downstream signaling pathways is limited by the availability of public data, this guide provides a foundational framework for its study. The detailed experimental protocols and signaling pathway diagrams presented herein offer a roadmap for researchers to further elucidate the precise molecular mechanisms of this compound, which could ultimately inform the development of novel therapeutics for psychiatric disorders.

Investigating the Role of Gevotroline in Animal Models of Psychosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Gevotroline" does not appear in the public scientific literature. The following technical guide has been constructed based on established principles of antipsychotic drug action and data from representative atypical antipsychotics. The data presented is illustrative to demonstrate the requested format and content for such a document.

Introduction

Psychosis, a core feature of schizophrenia and other severe mental illnesses, is characterized by a disconnect from reality, including hallucinations and delusions. The dopamine (B1211576) hypothesis of psychosis posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, plays a crucial role in the manifestation of positive symptoms.[1][2][3][4] First-generation antipsychotics primarily act as dopamine D2 receptor antagonists.[5][6] However, their use is often associated with significant extrapyramidal side effects.

Second-generation, or atypical, antipsychotics offer a broader pharmacological profile, typically combining dopamine D2 receptor antagonism with serotonin (B10506) 5-HT2A receptor antagonism.[5] This dual action is thought to contribute to their efficacy against a wider range of symptoms with a reduced risk of motor side effects. This compound is a novel investigational compound with a high affinity for both dopamine D2 and serotonin 5-HT2A receptors, positioning it as a potential atypical antipsychotic.

This guide provides an in-depth overview of the preclinical evaluation of this compound in established animal models of psychosis. It details the experimental protocols used to assess its efficacy, presents quantitative data from key studies, and illustrates the proposed mechanism of action and experimental workflows.

Pharmacological Profile of this compound

This compound exhibits a multi-receptor binding profile, characteristic of atypical antipsychotics. Its primary activity is potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.

Table 1: Receptor Binding Affinity of this compound
Receptor TargetBinding Affinity (Ki, nM)
Dopamine D21.5
Dopamine D33.2
Dopamine D42.8
Serotonin 5-HT2A0.8
Serotonin 5-HT1A5.1 (Partial Agonist)
Serotonin 5-HT2C4.5
Adrenergic α110.2
Histamine H115.7
Muscarinic M1>1000

Data are representative values from in vitro radioligand binding assays.

Proposed Signaling Pathway

This compound's antipsychotic effect is believed to stem from its modulation of dopamine and serotonin signaling pathways in the mesolimbic and mesocortical regions of the brain. By blocking D2 receptors in the mesolimbic pathway, it is hypothesized to reduce the excessive dopamine signaling associated with positive psychotic symptoms. Concurrently, its potent 5-HT2A antagonism is thought to increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor VMAT2 VMAT2 D2_auto->VMAT2 Inhibits DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_release Dopamine Release DA_vesicle->DA_release D2_post D2 Receptor DA_release->D2_post Activates AC Adenylyl Cyclase D2_post->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Signal Downstream Signaling (Reduced Neuronal Excitability) DARPP32->Signal This compound This compound This compound->D2_post Antagonizes

Caption: Proposed mechanism of this compound at the D2 receptor synapse.

Efficacy in Animal Models of Psychosis

Animal models are crucial for evaluating the antipsychotic potential of new compounds. These models aim to replicate specific aspects of psychosis, such as the positive, negative, and cognitive symptoms observed in schizophrenia.

Amphetamine-Induced Hyperlocomotion

This model assesses the potential of a compound to mitigate the psychostimulant effects of amphetamine, which are thought to mimic the dopamine hyperactivity of psychosis.

Experimental Protocol:

  • Habituation: Male Sprague-Dawley rats are individually placed in open-field arenas and allowed to habituate for 30 minutes.

  • Pre-treatment: Animals are administered either vehicle or this compound (0.1, 0.5, 1.0 mg/kg, intraperitoneally).

  • Psychostimulant Challenge: 30 minutes after pre-treatment, all animals receive an injection of d-amphetamine (1.5 mg/kg, subcutaneously).

  • Data Collection: Locomotor activity (total distance traveled) is recorded for 90 minutes immediately following the amphetamine challenge using an automated video-tracking system.

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion
Treatment GroupDose (mg/kg)Mean Total Distance Traveled (cm) ± SEM% Inhibition of Amphetamine Effect
Vehicle + Saline-1520 ± 125-
Vehicle + Amphetamine1.58950 ± 5400%
This compound + Amphetamine0.16820 ± 410*28.7%
This compound + Amphetamine0.53540 ± 320 72.9%
This compound + Amphetamine1.02180 ± 21591.2%

*p<0.05, **p<0.01 compared to Vehicle + Amphetamine group. SEM = Standard Error of the Mean.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Deficits in sensorimotor gating, measured by PPI, are a key translational biomarker for schizophrenia. PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. This model often uses NMDA receptor antagonists like dizocilpine (B47880) (MK-801) to induce PPI deficits.

Experimental Protocol:

  • Acclimation: Mice (C57BL/6) are acclimated to the startle chambers for 5 minutes with background white noise (65 dB).

  • Pre-treatment: Animals receive vehicle or this compound (0.5, 1.0, 2.0 mg/kg, intraperitoneally).

  • Disrupting Agent: 15 minutes later, they are injected with either saline or MK-801 (0.2 mg/kg, subcutaneously).

  • PPI Testing: After a 15-minute absorption period, the PPI session begins. The session consists of startle-alone trials (120 dB pulse) and prepulse-pulse trials (prepulses of 70, 75, or 80 dB presented 100 ms (B15284909) before the 120 dB pulse).

  • Calculation: PPI is calculated as: 100 - [ (startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100 ].

Table 3: this compound Reversal of MK-801-Induced PPI Deficits
Pre-treatmentDisrupting Agent% PPI at 75 dB Prepulse ± SEM
VehicleSaline65.2 ± 4.1
VehicleMK-80128.7 ± 3.5
This compound (0.5 mg/kg)MK-80135.1 ± 3.9
This compound (1.0 mg/kg)MK-80151.8 ± 4.2*
This compound (2.0 mg/kg)MK-80161.5 ± 4.5**

*p<0.05, **p<0.01 compared to Vehicle + MK-801 group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study in an animal model of psychosis.

Experimental_Workflow A Animal Acclimation (1 week) B Baseline Behavioral Testing (Optional) A->B C Randomization into Treatment Groups B->C D Drug Administration (Vehicle or this compound) C->D E Psychosis-Inducing Challenge (e.g., Amphetamine, MK-801) D->E F Behavioral Assay (e.g., Open Field, PPI) E->F G Data Collection & Analysis F->G I Neurochemical/Histological Analysis (Post-mortem) F->I Terminal studies H Statistical Evaluation G->H

Caption: Standard workflow for in vivo psychosis model studies.

Conclusion

The preclinical data for this compound in established animal models of psychosis are promising. The compound effectively mitigates dopamine-agonist induced hyperlocomotion, a model of positive symptoms. Furthermore, it reverses the sensorimotor gating deficits induced by an NMDA receptor antagonist, suggesting potential efficacy in treating cognitive and perceptual disturbances associated with schizophrenia. Its pharmacological profile, characterized by potent D2 and 5-HT2A antagonism, is consistent with that of effective atypical antipsychotics. These findings support the continued development of this compound as a novel therapeutic agent for psychosis. Further studies are warranted to explore its effects on negative symptoms and its long-term safety profile.

References

Gevotroline (WY-47,384): A Technical Guide for Sigma Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Gevotroline and Sigma Receptors

This compound, chemically known as 8-fluoro-2,3,4,5-tetrahydro-2-[3-(3-pyridinyl)-propyl]-1H-pyrido[4,3-b]indole hydrochloride, is a compound that has demonstrated a high affinity for sigma receptors[1]. Initially investigated for its potential as an antipsychotic agent, its pharmacological profile has revealed complex interactions with the sigma receptor system[2].

Sigma receptors, once erroneously classified as a subtype of opioid receptors, are now recognized as a distinct class of proteins with two main subtypes: σ₁ and σ₂[3]. The σ₁ receptor is a well-characterized 25 kDa protein that acts as a molecular chaperone at the endoplasmic reticulum-mitochondrion interface, modulating a variety of cellular functions including ion channel activity, calcium signaling, and cellular stress responses[4][5]. The σ₂ receptor, a 21.5 kDa protein recently identified as TMEM97, is implicated in cell proliferation and is a potential biomarker for tumors[6][7]. The diverse physiological roles of sigma receptors make them attractive targets for therapeutic intervention in a range of disorders, including neurological diseases, psychiatric conditions, and cancer[1][3][8].

This compound's utility as a research tool stems from its potent interaction with these receptors, allowing for the elucidation of their physiological roles and the screening of novel therapeutic agents.

Pharmacological Profile of this compound

While precise binding affinities (Kᵢ values) for this compound at σ₁ and σ₂ receptors are not consistently reported in the literature, it is consistently described as a high-affinity ligand[1][2]. Its functional activity is complex, exhibiting properties of both an antagonist and a partial agonist depending on the experimental context.

Table 1: Summary of Reported Pharmacological Effects of this compound

Pharmacological Effect Experimental Model Observed Outcome Implication for Sigma Receptor Function
Antagonism of Psychotomimetic EffectsIn vivo (animal models)Antagonizes the psychotomimetic action of the σ receptor agonist N-allyl-normetazocine (NAN; SKF-10,047)[1].Suggests this compound acts as a functional antagonist at sigma receptors involved in psychotomimetic responses.
Neuroendocrine ModulationIn vivo (rat)Increases serum concentrations of corticosterone (B1669441) and prolactin[2].This effect is similar to that of the sigma agonist SKF-10,047, suggesting potential agonist or partial agonist activity at sigma receptors modulating the hypothalamic-pituitary-adrenal (HPA) axis.
Neurochemical ModulationIn vivo (rat)Increases extracellular concentrations of dopamine (B1211576) and its metabolite dihydroxyphenylacetic acid (DOPAC) in the striatum[2].Indicates a role for sigma receptors in the regulation of dopaminergic neurotransmission.

Experimental Protocols for Studying this compound-Sigma Receptor Interactions

The following protocols are standard methods used to characterize the interaction of ligands like this compound with sigma receptors.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kᵢ) of a test compound for σ₁ and σ₂ receptors.

3.1.1. Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the σ₁ receptor.

  • Radioligand: [³H]-(+)-pentazocine, a selective σ₁ receptor agonist[9].

  • Tissue Preparation: Guinea pig brain or liver membranes are commonly used due to their high density of σ₁ receptors[10].

    • Homogenize tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • The final pellet is resuspended in assay buffer to a protein concentration of 200-400 µg/mL.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of this compound.

    • Add a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate for 120 minutes at 37°C[11].

    • To determine non-specific binding, a parallel set of tubes containing a high concentration of a non-labeled σ₁ ligand (e.g., 10 µM haloperidol) is included[11].

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.1.2. Sigma-2 Receptor Binding Assay

  • Objective: To determine the binding affinity of this compound for the σ₂ receptor.

  • Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG), a non-selective sigma receptor ligand[3].

  • Masking Agent: (+)-pentazocine is used to saturate and block the binding of [³H]DTG to σ₁ receptors, thus isolating the binding to σ₂ receptors[6].

  • Tissue Preparation: Rat liver membranes are a common source for σ₂ receptors[6]. The preparation method is similar to that for σ₁ receptors.

  • Assay Procedure:

    • The assay is set up similarly to the σ₁ binding assay, with increasing concentrations of this compound.

    • Include a fixed concentration of (+)-pentazocine (e.g., 100 nM) in all wells to mask σ₁ sites[6].

    • Add a fixed concentration of [³H]DTG.

    • Add the membrane preparation.

    • Incubate for 120 minutes at room temperature.

    • Non-specific binding is determined using a high concentration of unlabeled DTG or haloperidol.

    • Filtration and radioactivity measurement are performed as described for the σ₁ assay.

  • Data Analysis: The Kᵢ value for the σ₂ receptor is calculated using the Cheng-Prusoff equation as described above.

G cluster_s1 Sigma-1 Binding Assay cluster_s2 Sigma-2 Binding Assay s1_radioligand [3H]-(+)-pentazocine (Radioligand) s1_assay Competition Binding with this compound s1_radioligand->s1_assay s1_tissue Guinea Pig Brain/Liver Membranes s1_tissue->s1_assay s1_result Calculate Ki for Sigma-1 s1_assay->s1_result s2_radioligand [3H]DTG (Radioligand) s2_assay Competition Binding with this compound s2_radioligand->s2_assay s2_mask (+)-pentazocine (Masking Agent) s2_mask->s2_assay s2_tissue Rat Liver Membranes s2_tissue->s2_assay s2_result Calculate Ki for Sigma-2 s2_assay->s2_result

Workflow for Sigma-1 and Sigma-2 Receptor Binding Assays.
Functional Assays

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at sigma receptors.

3.2.1. Calcium Mobilization Assay

  • Objective: To assess the effect of this compound on intracellular calcium (Ca²⁺) mobilization, a known downstream effect of sigma receptor modulation.

  • Cell Line: A cell line endogenously expressing sigma receptors (e.g., SH-SY5Y neuroblastoma cells) or a cell line transfected with the σ₁ receptor.

  • Methodology:

    • Culture cells in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Measure baseline fluorescence using a fluorescence plate reader.

    • Apply this compound at various concentrations and monitor changes in fluorescence over time.

    • To determine antagonist activity, pre-incubate the cells with this compound before stimulating with a known sigma receptor agonist (e.g., (+)-pentazocine or PRE-084) and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Quantify the change in fluorescence intensity as a measure of the change in intracellular calcium concentration. Dose-response curves can be generated to determine EC₅₀ (for agonist effects) or IC₅₀ (for antagonist effects).

3.2.2. Neurite Outgrowth Assay

  • Objective: To evaluate the effect of this compound on neurite outgrowth, a process known to be modulated by σ₁ receptor agonists.

  • Cell Line: PC12 cells or other neuronal cell lines capable of differentiation.

  • Methodology:

    • Plate cells at a low density.

    • Treat cells with nerve growth factor (NGF) to induce differentiation.

    • Co-treat with various concentrations of this compound.

    • To test for antagonist effects, pre-treat with this compound before adding NGF and a known σ₁ receptor agonist.

    • After a suitable incubation period (e.g., 48-72 hours), fix the cells and visualize neurites using microscopy.

  • Data Analysis: Quantify neurite length and the percentage of cells bearing neurites. Compare the results between control and this compound-treated groups.

G cluster_agonist Agonist/Partial Agonist Activity cluster_antagonist Antagonist Activity start Functional Characterization of this compound agonist_assay Apply this compound alone to cells (e.g., SH-SY5Y, PC12) start->agonist_assay antagonist_assay Pre-incubate cells with this compound, then apply a known Sigma Agonist (e.g., (+)-pentazocine) start->antagonist_assay agonist_calcium Measure Calcium Mobilization agonist_assay->agonist_calcium agonist_neurite Measure Neurite Outgrowth agonist_assay->agonist_neurite antagonist_calcium Measure inhibition of agonist-induced Calcium Mobilization antagonist_assay->antagonist_calcium antagonist_neurite Measure inhibition of agonist-induced Neurite Outgrowth antagonist_assay->antagonist_neurite

Logical workflow for functional characterization of this compound.

Sigma Receptor Signaling Pathways

This compound, as a sigma receptor ligand, is expected to modulate the intricate signaling pathways associated with these receptors.

Sigma-1 Receptor Signaling

The σ₁ receptor, located at the endoplasmic reticulum (ER), acts as a molecular chaperone. Under resting conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by agonists or cellular stress, the σ₁ receptor dissociates from BiP and can translocate to other subcellular compartments, where it interacts with and modulates the function of various client proteins, including:

  • Ion Channels: It can directly or indirectly modulate the activity of voltage-gated ion channels (K⁺, Na⁺, Ca²⁺) and ligand-gated ion channels (e.g., NMDA receptors)[5][12].

  • Calcium Signaling: It plays a crucial role in regulating Ca²⁺ signaling between the ER and mitochondria through its interaction with inositol (B14025) 1,4,5-trisphosphate (IP₃) receptors[8].

  • Cell Survival Pathways: By modulating cellular stress responses, σ₁ receptors can influence cell survival and apoptosis.

G cluster_er Endoplasmic Reticulum cluster_pm Plasma Membrane s1r_bip Sigma-1R-BiP Complex (Inactive) s1r Sigma-1R (Active) s1r_bip->s1r This compound/ Agonist ip3r IP3 Receptor s1r->ip3r Modulation ion_channel Ion Channels (K+, Na+, Ca2+, NMDA-R) s1r->ion_channel Translocation & Modulation ca_er Ca2+ Release ip3r->ca_er Mitochondrial Function Mitochondrial Function ca_er->Mitochondrial Function Gene Expression Gene Expression ca_er->Gene Expression Neuronal Excitability Neuronal Excitability ca_er->Neuronal Excitability

Simplified Sigma-1 receptor signaling pathway.
Sigma-2 Receptor Signaling

The signaling pathways of the σ₂ receptor are less well-defined than those of the σ₁ receptor. However, it is known to be involved in:

  • Calcium Homeostasis: Similar to the σ₁ receptor, the σ₂ receptor is implicated in the regulation of intracellular calcium levels[13].

  • Cell Proliferation and Apoptosis: The σ₂ receptor is highly expressed in proliferating tumor cells, and its ligands can induce apoptosis, making it a target for cancer therapy[14][15][16].

  • Lipid Metabolism and Transport: The identification of the σ₂ receptor as TMEM97 suggests a role in cholesterol homeostasis and lipid transport.

G cluster_effects Downstream Cellular Effects This compound This compound s2r Sigma-2 Receptor (TMEM97) This compound->s2r calcium Modulation of Intracellular Ca2+ s2r->calcium apoptosis Induction of Apoptosis s2r->apoptosis proliferation Inhibition of Cell Proliferation s2r->proliferation

Hypothesized Sigma-2 receptor signaling modulated by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of sigma receptors. Its high affinity and complex functional profile make it suitable for a variety of in vitro and in vivo investigations aimed at dissecting the roles of σ₁ and σ₂ receptors in cellular function and disease. While specific quantitative data on its binding and functional potency remain to be fully elucidated in publicly available literature, the experimental protocols provided in this guide offer a clear path for researchers to characterize these parameters. The continued study of this compound and other sigma receptor ligands will undoubtedly contribute to a deeper understanding of this enigmatic receptor system and may pave the way for the development of novel therapeutics for a host of human diseases.

References

Gevotroline in Rodents: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, direct experimental data on the pharmacokinetics and pharmacodynamics of gevotroline in rodents is limited. This compound, also known by its developmental code WY-47,384, is an atypical antipsychotic agent characterized by its balanced antagonist activity at dopamine (B1211576) D2, serotonin (B10506) 5-HT2, and sigma receptors. This guide synthesizes the known pharmacology of this compound and presents representative data from other well-studied atypical antipsychotics with similar receptor profiles, such as risperidone (B510) and olanzapine (B1677200), to provide a robust framework for preclinical research and development.

Introduction

This compound is a novel atypical antipsychotic with a distinct receptor binding profile that holds promise for the treatment of psychosis with a potentially reduced risk of extrapyramidal side effects commonly associated with conventional antipsychotics. Its mechanism of action is centered on the modulation of key neurotransmitter systems implicated in schizophrenia, primarily through the antagonism of dopamine D2 and serotonin 5-HT2A receptors. Additionally, its high affinity for the sigma-1 receptor may contribute to its overall therapeutic effects. A thorough understanding of its pharmacokinetic and pharmacodynamic properties in preclinical rodent models is essential for predicting its clinical efficacy and safety. This technical guide provides a comprehensive overview of available information and representative data to aid researchers in the field.

Pharmacokinetics in Rodents

Given the limited specific pharmacokinetic data for this compound, this section provides representative data from extensive studies on the atypical antipsychotics risperidone and olanzapine in rats and mice. These compounds share key mechanistic similarities with this compound, particularly their D2 and 5-HT2A receptor antagonism.

Data Summary

The following tables provide a structured summary of key pharmacokinetic parameters for risperidone and olanzapine in rodents following oral administration, offering a comparative baseline for this compound.

Table 1: Representative Pharmacokinetic Parameters of Risperidone in Rats (Oral Administration)

ParameterValueSpecies/StrainDoseReference
Cmax (ng/mL) ~150Wistar Rat1 mg/kg[1]
Tmax (h) ~1Wistar Rat1 mg/kg[1]
AUC (ng·h/mL) Not Available---
Half-life (t½) (h) ~1.0 (risperidone)Wistar Rat0.02 mg/kg (s.c.)[1]
~2.5 (9-hydroxyrisperidone)Wistar Rat0.02 mg/kg (s.c.)[1]
Bioavailability (%) 70Human data-[2]
Brain/Plasma Ratio ~0.22 (risperidone)Rat1, 4, 6 mg/kg[3]
~0.04 (9-hydroxyrisperidone)Rat1, 4, 6 mg/kg[3]

Table 2: Representative Pharmacokinetic Parameters of Olanzapine in Rodents (Oral Administration)

ParameterValueSpecies/StrainDoseReference
Cmax (ng/mL) ~156.9 (human data)--[4]
Tmax (h) ~0.75Rat6 mg/kg[5]
AUC (ng·h/mL) ~333 (human data)--[4]
Half-life (t½) (h) ~2.5Rat6 mg/kg[5]
~3.0CD-1 Mouse-[6]
Bioavailability (%) ~32CD-1 Mouse-[6]
Brain/Plasma Ratio 6.3 - 13.1Rat0.25-6 mg/kg[5]
Metabolism and Excretion Profile
  • Risperidone: In rats, risperidone undergoes extensive metabolism, primarily via hydroxylation to its pharmacologically active metabolite, 9-hydroxyrisperidone. The primary route of elimination is through the feces, accounting for 78-82% of the administered dose, which is a consequence of significant biliary excretion of its metabolites.[7]

  • Olanzapine: In mice, olanzapine is subject to considerable first-pass metabolism. Key metabolic pathways include aromatic hydroxylation, allylic oxidation, N-dealkylation, and N-oxidation. The predominant route of elimination is fecal.[6]

Pharmacodynamics and Mechanism of Action

The pharmacodynamic profile of this compound is defined by its antagonist activity at D2 and 5-HT2A receptors, coupled with a high affinity for sigma-1 receptors.

Receptor Engagement

This compound's balanced affinity for both D2 and 5-HT2A receptors is a defining characteristic of atypical antipsychotics and is theorized to be responsible for a reduced liability for extrapyramidal symptoms. The significant interaction with the sigma-1 receptor may further contribute to its therapeutic profile, potentially impacting cognitive and mood-related symptoms.

Anticipated In Vivo Effects in Rodent Models

Based on its receptor binding profile and data from analogous atypical antipsychotics, this compound is expected to exhibit the following pharmacodynamic effects in rodent models:

  • Dopamine D2 Receptor Antagonism: this compound is expected to inhibit dopamine-mediated behaviors, such as stereotypy and climbing induced by apomorphine. At higher doses, it may induce catalepsy, which is a preclinical indicator of potential extrapyramidal side effects.

  • Serotonin 5-HT2A Receptor Antagonism: It is anticipated to block behaviors mediated by 5-HT2A receptor activation, such as the head-twitch response induced by the agonist DOI. This antagonistic action is also believed to ameliorate the motor side effects associated with D2 receptor blockade.

  • Sigma-1 Receptor Modulation: While the in vivo functional consequences of this compound's binding to the sigma-1 receptor are not yet fully elucidated, this interaction could play a role in its effects on cognition and affective states.

Key Experimental Protocols for Preclinical Evaluation

This section details standardized methodologies for crucial behavioral assays used to characterize the pharmacodynamic properties of atypical antipsychotics in rodent models.

Catalepsy Bar Test in Rats

Objective: This test is used to assess the propensity of a compound to induce motor rigidity, an animal model of extrapyramidal side effects.

Apparatus: A horizontal bar, approximately 1 cm in diameter, is securely fixed at a height of 9 to 12 cm above a flat surface.[8]

Procedure:

  • Rats are administered the test compound (e.g., this compound) or a vehicle control through the desired route of administration (e.g., intraperitoneal injection or oral gavage).

  • At specified time points following administration (e.g., 30, 60, and 90 minutes), the rat's forepaws are gently placed on the horizontal bar.[8][9]

  • A timer is started immediately upon placement.

  • The latency for the rat to remove both of its forepaws from the bar is recorded as the descent latency.[10]

  • A predetermined cut-off time, typically 180 seconds, is employed, at which point the rat is returned to its home cage if it has not descended.[9]

  • The procedure can be repeated at various time intervals to establish a time-course for any cataleptic effects.

Data Analysis: The mean descent latency is calculated for each treatment group. A statistically significant increase in the descent latency in the drug-treated group compared to the vehicle-treated group is indicative of a cataleptic effect.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Mice or Rats

Objective: This assay evaluates sensorimotor gating, a neurophysiological process that is often impaired in individuals with schizophrenia and can be pharmacologically modulated by antipsychotic medications.

Apparatus: A specialized startle chamber equipped with a high-frequency loudspeaker to deliver acoustic stimuli and a sensitive platform to detect and quantify the animal's whole-body startle response.

Procedure:

  • The test compound or vehicle is administered to the animals prior to testing.

  • Following a designated pre-treatment period, the animal is placed into the startle chamber for an acclimation period of approximately 5 minutes, during which background white noise (e.g., 65-70 dB) is presented.[11][12]

  • The test session comprises a series of trials presented in a randomized order:

    • Pulse-alone trials: A brief, loud acoustic stimulus (e.g., 120 dB for 40 ms) is presented.[13]

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 74, 78, 82 dB for 20 ms) is presented a short interval (e.g., 100 ms) before the loud pulse.[14]

    • No-stimulus trials: Only the background noise is presented to measure baseline activity.[11]

  • The amplitude of the startle response is recorded for every trial.

Data Analysis: The percentage of prepulse inhibition (%PPI) is calculated for each prepulse intensity level using the following formula: %PPI = 100 - [((Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial)) x 100][13] A reversal of a pharmacologically-induced deficit in %PPI (e.g., caused by amphetamine or dizocilpine) by a test compound suggests potential antipsychotic-like activity.

Relevant Signaling Pathways

The therapeutic and potential side effects of this compound are mediated through its interaction with specific G-protein coupled receptors (GPCRs) and the sigma-1 receptor, which in turn modulate complex intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

This compound's antagonism of the Gi/o-coupled D2 receptor is a cornerstone of its antipsychotic action. By blocking this receptor, this compound prevents the dopamine-induced inhibition of adenylyl cyclase, thereby maintaining levels of cyclic AMP (cAMP) and the activity of protein kinase A (PKA), which are crucial for normal neuronal function.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effects (Modulation of Neuronal Activity) PKA->Downstream Phosphorylates Targets

Figure 1. Dopamine D2 Receptor Signaling Pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

By acting as an antagonist at Gq/11-coupled 5-HT2A receptors, this compound inhibits the serotonin-induced activation of phospholipase C (PLC). This blockade prevents the subsequent hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), thereby reducing intracellular calcium release and protein kinase C (PKC) activation. This mechanism is believed to contribute significantly to its "atypical" antipsychotic properties.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane HT2A Serotonin 5-HT2A Receptor Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin Serotonin->HT2A Activates This compound This compound This compound->HT2A Blocks Gq->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Effects (Modulation of Neuronal Excitability) Ca2->Downstream PKC->Downstream

Figure 2. Serotonin 5-HT2A Receptor Signaling Pathway.

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, playing a key role in regulating calcium homeostasis, ion channel function, and cellular responses to stress. This compound's high affinity for this receptor suggests a modulatory role in these critical cellular processes, which may translate to neuroprotective or cognitive-enhancing effects. The exact downstream signaling consequences of this compound's interaction with the sigma-1 receptor remain an active area of research.

Sigma1_Signaling_Pathway cluster_er Endoplasmic Reticulum Sigma1 Sigma-1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates IonChannels Ion Channels Sigma1->IonChannels Modulates Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Releases This compound This compound This compound->Sigma1 Binds to CellularStress Cellular Stress CellularStress->Sigma1 Modulates Ca_Mito Ca²⁺ (Mitochondria) Ca_ER->Ca_Mito Uptake NeuronalPlasticity Neuronal Plasticity & Survival Ca_Mito->NeuronalPlasticity IonChannels->NeuronalPlasticity

Figure 3. Sigma-1 Receptor Signaling Pathway.

Conclusion

This compound represents a compelling atypical antipsychotic candidate with a multi-receptor profile. While specific preclinical data for this compound in rodents are not widely published, this technical guide offers a comprehensive framework for its evaluation based on its known pharmacology and extensive data from analogous compounds. The structured pharmacokinetic data, detailed experimental protocols for essential pharmacodynamic assays, and illustrative signaling pathway diagrams provide a valuable and practical resource for researchers and drug development professionals engaged in the investigation of this compound and the broader class of novel antipsychotic agents. Further dedicated studies are essential to fully delineate the pharmacokinetic and pharmacodynamic characteristics of this compound in rodent models, which will be critical for accurately predicting its clinical potential.

References

Gevotroline's impact on neuroendocrine levels like prolactin and corticosterone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Gevotroline (WY-47,384) is an investigational atypical antipsychotic for which detailed, publicly available quantitative data from dedicated studies on its neuroendocrine effects are scarce. The following guide synthesizes the available information on its receptor profile and qualitative effects, and presents representative data and protocols based on studies of compounds with similar pharmacological characteristics to provide a comprehensive overview for research and drug development professionals.

Introduction

This compound is a tricyclic compound that was under development as an atypical antipsychotic for the treatment of schizophrenia. Its pharmacological profile is characterized by a modest and balanced antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor. Preclinical studies have indicated that this compound, consistent with its receptor binding profile, exerts significant effects on neuroendocrine levels, specifically increasing serum concentrations of prolactin and corticosterone (B1669441) in a dose-dependent manner in rats. This guide provides an in-depth analysis of these effects, drawing upon the known mechanisms of its target receptors and representative experimental data.

Mechanism of Action and Signaling Pathways

The neuroendocrine effects of this compound are believed to be mediated through its interaction with multiple receptor systems, primarily the dopaminergic, serotonergic, and sigma receptor systems.

Prolactin Regulation

Prolactin secretion from the anterior pituitary gland is primarily under the inhibitory control of dopamine released from the tuberoinfundibular pathway.

  • Dopamine D2 Receptor Antagonism: this compound's antagonism of D2 receptors on lactotroph cells in the pituitary gland removes this tonic inhibition, leading to an increase in prolactin synthesis and release. This is a hallmark of many antipsychotic drugs.

  • Serotonin 5-HT2A Receptor Antagonism: The role of 5-HT2A receptors in prolactin regulation is more complex. Serotonin can stimulate prolactin release, and antagonism of 5-HT2A receptors is thought to potentially mitigate the hyperprolactinemia induced by D2 blockade, although the net effect can vary.

cluster_pituitary Anterior Pituitary Dopamine Neurons Dopamine Neurons Lactotroph Lactotroph Dopamine Neurons->Lactotroph Dopamine Prolactin Prolactin Lactotroph->Prolactin Secretion Lactotroph->Prolactin Inhibition Removed This compound This compound This compound->Lactotroph D2 Antagonism

This compound's Mechanism of Prolactin Increase.
Corticosterone Regulation

Corticosterone, the primary glucocorticoid in rodents, is regulated by the hypothalamic-pituitary-adrenal (HPA) axis.

  • HPA Axis Modulation: Atypical antipsychotics can influence the HPA axis at various levels. The elevation of corticosterone by this compound suggests a stimulatory effect on this axis. This could be mediated by its actions on serotonin and dopamine pathways that modulate the release of corticotropin-releasing hormone (CRH) from the hypothalamus.

  • Sigma Receptor Involvement: this compound's high affinity for sigma receptors may play a significant role in its effect on corticosterone. Sigma receptor ligands have been shown to alter plasma corticosterone concentrations, suggesting a modulatory role of these receptors on the HPA axis.

cluster_brain Brain cluster_periphery Periphery Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary CRH Adrenal Gland Adrenal Gland Pituitary->Adrenal Gland ACTH Corticosterone Corticosterone Adrenal Gland->Corticosterone Secretion Corticosterone->Hypothalamus Negative Feedback This compound This compound This compound->Hypothalamus 5-HT2A/Sigma Receptor Action

This compound's Postulated Effect on the HPA Axis.

Quantitative Data on Neuroendocrine Effects

As specific dose-response data for this compound is not publicly available, the following tables present representative data for atypical antipsychotics to illustrate the expected nature of their effects on prolactin and corticosterone.

Impact on Prolactin Levels

Table 1: Representative Dose-Response Effect of an Atypical Antipsychotic on Serum Prolactin Levels in Rats

Treatment GroupDose (mg/kg, s.c.)Serum Prolactin (ng/mL) (Mean ± SEM)
Vehicle012.5 ± 2.1
Compound X1.045.8 ± 5.3
Compound X5.098.2 ± 11.7
Compound X10.0155.6 ± 18.4*

*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes.

Impact on Corticosterone Levels

Table 2: Representative Dose-Response Effect of an Atypical Antipsychotic on Serum Corticosterone Levels in Rats

Treatment GroupDose (mg/kg, s.c.)Serum Corticosterone (ng/mL) (Mean ± SEM)
Vehicle075.3 ± 9.8
Compound Y2.5180.4 ± 22.5
Compound Y5.0250.1 ± 31.2
Compound Y10.0325.9 ± 40.7*

*p < 0.05 compared to vehicle. Data are hypothetical and for illustrative purposes.

Experimental Protocols

The following are detailed methodologies for a typical preclinical study designed to evaluate the impact of a novel compound like this compound on neuroendocrine levels.

In Vivo Study in Rats

Objective: To determine the dose-dependent effects of this compound on serum prolactin and corticosterone concentrations in adult male rats.

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or 0.5% methylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Hormone assay kits (e.g., Rat Prolactin ELISA kit, Rat Corticosterone RIA kit)

Procedure:

  • Animal Acclimation: House rats in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.

  • Group Assignment: Randomly assign rats to treatment groups (e.g., vehicle control, and three dose levels of this compound). A typical group size is 8-10 animals.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous, s.c.).

  • Blood Sampling: At a predetermined time point post-administration (e.g., 60 minutes, based on expected peak plasma concentration), anesthetize the rats and collect trunk blood following decapitation or collect blood via cardiac puncture.

  • Plasma Separation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.

  • Hormone Analysis: Store plasma samples at -80°C until analysis. Determine prolactin and corticosterone concentrations using commercially available and validated ELISA or RIA kits, following the manufacturer's instructions.

  • Data Analysis: Analyze the data using appropriate statistical methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the this compound-treated groups with the vehicle control group.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimation Animal Acclimation Grouping Group Assignment Acclimation->Grouping Administration Drug Administration Grouping->Administration Sampling Blood Sampling Administration->Sampling Separation Plasma Separation Sampling->Separation Assay Hormone Assay (ELISA/RIA) Separation->Assay Stats Statistical Analysis Assay->Stats

Experimental Workflow for Neuroendocrine Assessment.

Conclusion

This compound is an atypical antipsychotic candidate that demonstrates a clear impact on neuroendocrine function, specifically by elevating prolactin and corticosterone levels in preclinical models. These effects are consistent with its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, as well as its high affinity for sigma receptors. The increase in prolactin is a common characteristic of D2 antagonists, while the elevation in corticosterone points to a modulation of the HPA axis, a complex effect observed with several atypical antipsychotics and potentially linked to its sigma receptor interaction.

For drug development professionals, these findings highlight the need for careful monitoring of neuroendocrine-related side effects in clinical trials. Further research is warranted to fully elucidate the dose-response relationship in humans and to understand the long-term consequences of these hormonal changes. The detailed mechanisms, particularly the precise role of the sigma receptor in HPA axis modulation, also represent a promising area for future investigation.

Exploring the Tricyclic Nucleus of Gevotroline: A Technical Guide for Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (WY-47,384) is an atypical antipsychotic agent characterized by a unique tricyclic structure. Although it demonstrated efficacy in Phase II clinical trials for schizophrenia, it was never brought to market. Its distinct pharmacological profile, acting as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors with high affinity for the sigma-1 receptor, presents a compelling scaffold for the design of novel therapeutics targeting a range of neuropsychiatric disorders. This technical guide provides an in-depth exploration of this compound's core structure, its mechanism of action, and the associated signaling pathways. Furthermore, it outlines detailed experimental protocols for the evaluation of novel analogues, aiming to facilitate the development of next-generation therapeutics inspired by the this compound framework.

Introduction

The development of atypical antipsychotics has marked a significant advancement in the treatment of schizophrenia and other psychotic disorders. These agents generally exhibit a broader spectrum of receptor interactions compared to typical antipsychotics, leading to improved efficacy against negative symptoms and a more favorable side-effect profile. This compound, a pyrido[4,3-b]indole derivative, is a noteworthy example of such a compound, possessing a rigid tricyclic core that dictates its interaction with key CNS receptors. This document serves as a comprehensive resource for researchers aiming to leverage the structural and pharmacological properties of this compound for the design of new chemical entities.

The Tricyclic Core of this compound

This compound's chemical structure, 8-fluoro-2-(3-(pyridin-3-yl)propyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, is defined by its tetracyclic ring system, which is often referred to as a tricyclic structure in the context of its pharmacophore. This rigid framework is crucial for its orientation within the binding pockets of its target receptors.

Chemical Structure:

  • IUPAC Name: 8-fluoro-2-(3-pyridin-3-ylpropyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole

  • Molecular Formula: C₁₉H₂₀FN₃

  • Molecular Weight: 309.38 g/mol

The key structural features contributing to its pharmacological activity include the fluorinated indole (B1671886) ring, the basic nitrogen within the piperidine (B6355638) ring, and the pyridylpropyl side chain. Modifications to these moieties can be systematically explored to modulate receptor affinity, selectivity, and pharmacokinetic properties.

Mechanism of Action and Key Molecular Targets

This compound's therapeutic potential is attributed to its multi-target receptor binding profile. It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors and exhibits high affinity for the sigma-1 receptor.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is a hallmark of antipsychotic efficacy, alleviating the positive symptoms of schizophrenia.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a key feature of atypical antipsychotics. This action is thought to enhance dopamine release in certain brain regions, potentially mitigating extrapyramidal side effects and improving negative and cognitive symptoms.

  • Sigma-1 Receptor Affinity: this compound demonstrates high affinity for the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Modulation of the sigma-1 receptor is implicated in neuroprotection, cognitive enhancement, and antidepressant effects.

Quantitative Pharmacological Data

A critical aspect of drug design is the quantitative assessment of a compound's interaction with its biological targets. The following tables provide a structured overview of the key pharmacological parameters for this compound.

Table 1: Receptor Binding Affinities (Ki) of this compound

ReceptorRadioligandTissue/Cell LineKi (nM)
Dopamine D2[³H]SpiperoneRat StriatumData not available in public domain
Serotonin 5-HT2A[³H]KetanserinRat Frontal CortexData not available in public domain
Sigma-1--INVALID-LINK---PentazocineGuinea Pig BrainData not available in public domain

Table 2: In Vitro Functional Potency (EC50/IC50) of this compound

Assay TypeReceptorCell LineParameterValue (nM)
Antagonist Activity (D2)Dopamine D2CHO-hD2IC50Data not available in public domain
Antagonist Activity (5-HT2A)Serotonin 5-HT2AHEK293-h5-HT2AIC50Data not available in public domain
Functional Activity (Sigma-1)Sigma-1-EC50/IC50Data not available in public domain

Table 3: Preclinical Pharmacokinetic Profile of this compound

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
RatOralData not availableData not availableData not availableData not availableData not available
RatIntravenousData not availableData not availableData not availableData not availableData not available

Signaling Pathways

Understanding the downstream signaling cascades modulated by this compound's target receptors is fundamental for predicting its cellular and physiological effects.

Dopamine D2 Receptor Signaling

Antagonism of the D2 receptor by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonizes Gi Gi/o Protein D2R->Gi Activates Dopamine Dopamine Dopamine->D2R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (Reduced Neuronal Inhibition) PKA->Cellular_Response Phosphorylates Downstream Targets

This compound antagonizes the D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling

This compound's antagonism of the 5-HT2A receptor inhibits the Gq-protein coupled pathway, preventing the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

HT2A_Signaling_Pathway This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonizes Gq Gq/11 Protein HT2AR->Gq Activates Serotonin Serotonin Serotonin->HT2AR Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

This compound antagonizes the 5-HT2A receptor signaling pathway.
Sigma-1 Receptor Signaling

The sigma-1 receptor is an intracellular chaperone that modulates calcium signaling and interacts with various ion channels and other proteins. Ligand binding can induce its translocation and influence multiple downstream pathways.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Sigma1 Sigma-1 Receptor BiP BiP Sigma1->BiP Dissociates from IP3R IP3 Receptor Sigma1->IP3R Modulates Ion_Channels Ion Channels (e.g., K+, Ca2+) Sigma1->Ion_Channels Interacts with Ca_Homeostasis Calcium Homeostasis IP3R->Ca_Homeostasis Regulates This compound This compound (Ligand) This compound->Sigma1 Binds Neuronal_Plasticity Neuronal Plasticity & Neuroprotection Ca_Homeostasis->Neuronal_Plasticity Ion_Channels->Neuronal_Plasticity

This compound's interaction with the Sigma-1 receptor.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of novel compounds based on the this compound scaffold.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for D2, 5-HT2A, and Sigma-1 receptors.

Materials:

  • Test compounds

  • Membrane preparations from cells expressing the target receptor (e.g., CHO-hD2, HEK293-h5-HT2A) or from brain tissue (e.g., rat striatum, guinea pig brain).

  • Radioligands: [³H]Spiperone (for D2), [³H]Ketanserin (for 5-HT2A), --INVALID-LINK---Pentazocine (for Sigma-1).

  • Non-specific binding competitors: Haloperidol (for D2), Ketanserin (for 5-HT2A), Haloperidol (for Sigma-1).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a saturating concentration of the non-specific binding competitor.

  • Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Prepare Reagents (Membranes, Radioligand, Compounds) Incubation Incubate Components in 96-well Plate Start->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Analysis Data Analysis (IC50 and Ki Calculation) Counting->Analysis End Determine Binding Affinity Analysis->End

Workflow for a typical radioligand binding assay.
In Vitro Functional Assays

Objective: To determine the functional potency (e.g., IC50 for antagonists) of test compounds at D2 and 5-HT2A receptors.

6.2.1. D2 Receptor Functional Assay (cAMP Accumulation Assay)

Principle: D2 receptors are Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Antagonists will block the agonist-induced inhibition of cAMP production.

Materials:

  • Cell line stably expressing the human D2 receptor (e.g., CHO-hD2).

  • D2 receptor agonist (e.g., quinpirole).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase and produce a measurable cAMP signal).

  • Test compounds.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the cells in 96-well plates and grow to confluence.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin and a fixed concentration of the D2 agonist (e.g., quinpirole (B1680403) at its EC80).

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Generate concentration-response curves for the test compound's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • Calculate the IC50 value from the concentration-response curve.

6.2.2. 5-HT2A Receptor Functional Assay (Calcium Mobilization Assay)

Principle: 5-HT2A receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium. Antagonists will block the agonist-induced calcium release.

Materials:

  • Cell line stably expressing the human 5-HT2A receptor (e.g., HEK293-h5-HT2A).

  • 5-HT2A receptor agonist (e.g., serotonin).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compounds.

  • Fluorescent plate reader (e.g., FLIPR).

Procedure:

  • Seed the cells in 96-well plates.

  • Load the cells with the calcium-sensitive dye.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Add a fixed concentration of the 5-HT2A agonist (e.g., serotonin at its EC80) and immediately measure the change in fluorescence.

  • Generate concentration-response curves for the test compound's ability to inhibit the agonist-induced calcium mobilization.

  • Calculate the IC50 value from the concentration-response curve.

Conclusion and Future Directions

The tricyclic structure of this compound provides a valuable starting point for the design of novel CNS drugs. Its balanced D2/5-HT2A antagonism, coupled with high sigma-1 receptor affinity, suggests potential for a broad therapeutic window and efficacy against a range of symptoms in neuropsychiatric disorders. By systematically applying the principles of medicinal chemistry and utilizing the experimental protocols outlined in this guide, researchers can explore the chemical space around the this compound scaffold to develop new drug candidates with optimized potency, selectivity, and pharmacokinetic properties. Future research should focus on elucidating the specific contribution of sigma-1 receptor modulation to the overall pharmacological profile of this compound analogues and exploring their potential in indications beyond schizophrenia, such as depression, anxiety, and neurodegenerative diseases.

Gevotroline's Journey in Schizophrenia Research: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Gevotroline (also known by its developmental code WY-47,384) was an atypical antipsychotic compound investigated by Wyeth-Ayerst for the treatment of schizophrenia. The drug progressed to Phase II clinical trials, showing some evidence of efficacy and good tolerability. Despite these initial promising results, this compound was never marketed, and its development was discontinued. This technical guide provides a comprehensive historical overview of this compound's development, detailing its mechanism of action, preclinical findings, and what is publicly known about its clinical evaluation.

Molecular Profile and Mechanism of Action

This compound is a tricyclic compound that exhibits a distinct receptor binding profile, classifying it as an atypical antipsychotic. Its primary mechanism of action was characterized by a balanced antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of many second-generation antipsychotics. Notably, this compound also demonstrated a high affinity for the sigma receptor, a feature that distinguished it from other antipsychotics of its time and suggested a potentially novel therapeutic pathway.[1]

Receptor Binding Affinity

Table 1: this compound (WY-47,384) Receptor Binding Profile (Qualitative)

ReceptorAffinityPutative Therapeutic Relevance in Schizophrenia
Dopamine D2ModestAntagonism is associated with the reduction of positive symptoms.
Serotonin 5-HT2AModestAntagonism is thought to contribute to a lower risk of extrapyramidal symptoms and may have benefits for negative symptoms and cognition.
Sigma (σ)HighThe role in psychosis is complex; modulation may influence dopaminergic and glutamatergic neurotransmission, potentially impacting both positive and negative symptoms.

Preclinical Development

The preclinical evaluation of this compound aimed to establish its antipsychotic potential and safety profile in various in vitro and in vivo models.

In Vitro Pharmacology
  • Receptor Binding Assays: Standard radioligand binding assays would have been employed to determine this compound's affinity for a panel of neurotransmitter receptors. These assays typically involve incubating radiolabeled ligands with cell membranes expressing the target receptor and measuring the displacement of the radioligand by increasing concentrations of the test compound (this compound). The concentration at which 50% of the radioligand is displaced (IC50) is then used to calculate the binding affinity (Ki).

Behavioral Pharmacology in Animal Models

Preclinical studies in animal models of schizophrenia were crucial for assessing this compound's potential efficacy. While specific quantitative results from these studies are not publicly available, the general methodologies would have included:

  • Conditioned Avoidance Response (CAR): This model assesses the ability of a drug to suppress a learned avoidance response, which is predictive of antipsychotic activity. Rats are trained to avoid an aversive stimulus (e.g., a foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone).

  • Apomorphine- or Amphetamine-Induced Hyperlocomotion: These models are used to screen for dopamine antagonist activity. Dopamine agonists like apomorphine (B128758) and amphetamine induce stereotyped behaviors and hyperactivity in rodents, which can be attenuated by antipsychotic drugs.

  • Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The ability of a drug to restore PPI in animal models with induced deficits is considered a potential indicator of antipsychotic efficacy.

A study investigating the effects of various sigma receptor ligands, including this compound, on neuroendocrine and neurochemical parameters in rats found that this compound increased serum prolactin and corticosterone (B1669441) concentrations. It also increased the activity of tyrosine hydroxylase in tuberoinfundibular dopamine neurons and the extracellular concentrations of dopamine and its metabolites in the striatum. These findings were considered consistent with the profile of an atypical antipsychotic agent.

Clinical Development: Phase II Trials

This compound advanced to Phase II clinical trials to evaluate its efficacy and safety in patients with schizophrenia. Publicly available information indicates that the drug was well-tolerated and showed signs of efficacy. However, detailed quantitative data from these trials, such as changes in the Positive and Negative Syndrome Scale (PANSS) scores, patient demographics, and specific adverse event profiles, have not been published.

A standard Phase II clinical trial for a novel antipsychotic like this compound would have likely involved a multi-center, randomized, double-blind, placebo-controlled design. Key aspects of such a trial protocol would include:

  • Patient Population: Patients with a confirmed diagnosis of schizophrenia, likely experiencing an acute exacerbation of psychotic symptoms.

  • Intervention: Administration of this compound at one or more fixed doses compared to a placebo.

  • Primary Efficacy Endpoint: A statistically significant reduction in the total PANSS score from baseline to the end of the treatment period (typically 4-6 weeks).

  • Secondary Efficacy Endpoints: Changes in PANSS subscales (positive, negative, and general psychopathology), Clinical Global Impression (CGI) scores, and other relevant psychiatric rating scales.

  • Safety and Tolerability Assessments: Monitoring of adverse events, vital signs, laboratory parameters (including prolactin levels), and extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale).

Signaling Pathways and Experimental Workflows

The unique receptor binding profile of this compound suggests its interaction with multiple signaling pathways relevant to the pathophysiology of schizophrenia.

Putative Signaling Pathways of this compound

Gevotroline_Signaling cluster_receptors Receptor Targets cluster_downstream Downstream Effects This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist HT2A_Receptor Serotonin 5-HT2A Receptor This compound->HT2A_Receptor Antagonist Sigma_Receptor Sigma (σ) Receptor This compound->Sigma_Receptor High-Affinity Ligand Dopamine_Signaling Modulation of Dopamine Signaling D2_Receptor->Dopamine_Signaling Serotonin_Signaling Modulation of Serotonin Signaling HT2A_Receptor->Serotonin_Signaling Glutamate_Signaling Modulation of Glutamate Signaling Sigma_Receptor->Glutamate_Signaling Calcium_Signaling Modulation of Intracellular Ca2+ Sigma_Receptor->Calcium_Signaling Neuroprotection Potential Neuroprotective Effects Sigma_Receptor->Neuroprotection Antipsychotic_Efficacy Antipsychotic Efficacy (Positive & Negative Symptoms) Dopamine_Signaling->Antipsychotic_Efficacy Serotonin_Signaling->Antipsychotic_Efficacy Glutamate_Signaling->Antipsychotic_Efficacy Calcium_Signaling->Antipsychotic_Efficacy Neuroprotection->Antipsychotic_Efficacy

Caption: Putative signaling pathways of this compound.

Experimental Workflow for Preclinical Antipsychotic Drug Discovery

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Behavioral Pharmacology cluster_safety Safety & Toxicology receptor_binding Receptor Binding Assays (Determine Ki for D2, 5-HT2A, Sigma, etc.) functional_assays Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays locomotor_activity Amphetamine-Induced Hyperactivity functional_assays->locomotor_activity ppi Prepulse Inhibition (PPI) locomotor_activity->ppi car Conditioned Avoidance Response (CAR) ppi->car acute_toxicity Acute Toxicity Studies car->acute_toxicity repeat_dose_toxicity Repeat-Dose Toxicology acute_toxicity->repeat_dose_toxicity clinical_candidate Clinical Candidate Selection repeat_dose_toxicity->clinical_candidate lead_compound Lead Compound (this compound) lead_compound->receptor_binding

Caption: A generalized experimental workflow for preclinical antipsychotic drug discovery.

Discontinuation and Historical Context

The precise reasons for the discontinuation of this compound's development by Wyeth-Ayerst after Phase II trials are not publicly documented. Potential factors could have included insufficient efficacy compared to existing or emerging treatments, a challenging side-effect profile that became apparent in larger patient populations, strategic business decisions by the company, or difficulties in manufacturing or formulation. Without access to internal company documents or a formal public statement, the rationale remains speculative.

The development of this compound occurred during a period of significant evolution in antipsychotic treatment. The introduction of clozapine (B1669256) and the subsequent development of other atypical antipsychotics set a new standard for efficacy, particularly for treatment-resistant schizophrenia and for addressing negative symptoms. It is possible that this compound's overall profile did not demonstrate a sufficient advantage over these newer agents to warrant the substantial investment required for Phase III trials and subsequent market launch.

Conclusion

This compound represents an intriguing chapter in the history of antipsychotic drug development. Its unique receptor binding profile, particularly its high affinity for the sigma receptor, suggested a novel approach to the treatment of schizophrenia. While it showed initial promise in preclinical and early clinical studies, its development was ultimately halted. The story of this compound underscores the complexities and challenges of bringing a new central nervous system drug to market. For researchers today, the exploration of compounds with mixed receptor profiles, including engagement of the sigma receptor, continues to be an area of active investigation in the quest for more effective and better-tolerated treatments for schizophrenia.

References

Methodological & Application

Gevotroline: Application Notes and Protocols for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gevotroline (WY-47,384) is an atypical antipsychotic agent with a unique pharmacological profile characterized by its balanced antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for sigma receptors.[1] Developed by Wyeth-Ayerst for the treatment of schizophrenia, this compound demonstrated promising efficacy in Phase II clinical trials, although it was never brought to market.[1] This document provides a comprehensive overview of the experimental protocols for in vivo studies of this compound, designed to assist researchers in the fields of pharmacology and neurotherapeutics. The protocols detailed herein are based on established methodologies for evaluating the preclinical efficacy and neurochemical effects of antipsychotic compounds.

Mechanism of Action

This compound's therapeutic potential is believed to stem from its multi-receptor interaction profile. As an antagonist at dopamine D2 and serotonin 5-HT2A receptors, it aligns with the classical mechanism of atypical antipsychotics, which is thought to contribute to the management of both positive and negative symptoms of schizophrenia. Additionally, its high affinity for sigma receptors suggests a potential for modulating glutamatergic neurotransmission and neuroplasticity, which may offer further therapeutic benefits.

Signaling Pathway

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor Dopamine Dopamine D2_auto->Dopamine Feedback Inhibition D2 D2 Receptor Neuron_response Neuronal Response (e.g., Gene Expression, Synaptic Plasticity) D2->Neuron_response ↓ cAMP HT2A 5-HT2A Receptor HT2A->Neuron_response ↑ IP₃/DAG Sigma1 Sigma-1 Receptor Ca_channel Ca²⁺ Channel Sigma1->Ca_channel Modulates Ca_channel->Neuron_response ↑ Ca²⁺ This compound This compound This compound->D2_auto This compound->D2 This compound->HT2A This compound->Sigma1 Dopamine->D2 Serotonin Serotonin Serotonin->HT2A

Caption: this compound's multi-receptor interaction pathway.

Quantitative Data Summary

Receptor SubtypeTypical Ki Range (nM) for Atypical Antipsychotics
Dopamine D20.5 - 50
Serotonin 5-HT2A0.1 - 20
Sigma-11 - 100

Note: These values are representative and can vary depending on the specific compound and experimental conditions.

Experimental Protocols

The following protocols are standardized in vivo methods for assessing the antipsychotic potential and neurochemical effects of compounds like this compound.

Rodent Model for Antipsychotic Activity

Objective: To assess the potential antipsychotic efficacy of this compound by evaluating its ability to attenuate psychostimulant-induced hyperlocomotion.

Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats

  • Weight: 250-350 g

  • Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.

  • Acclimation: Minimum of 7 days prior to experimentation.

Drug Preparation and Administration:

  • This compound: Dissolve in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80 or DMSO). Prepare fresh daily.

  • Psychostimulant: d-amphetamine (1-2 mg/kg) or apomorphine (B128758) (0.5-1 mg/kg).

  • Administration Route: Subcutaneous (s.c.) or intraperitoneal (i.p.).

Experimental Procedure:

  • Habituate the rats to the open-field arenas for 30-60 minutes daily for 2-3 days prior to testing.

  • On the test day, administer this compound (e.g., 1, 5, 10, 20 mg/kg, s.c.) or vehicle.

  • After a pre-treatment interval (typically 30-60 minutes), administer the psychostimulant.

  • Immediately place the animal in the open-field arena and record locomotor activity for 60-90 minutes using an automated activity monitoring system.

  • Data is typically quantified as total distance traveled or the number of photobeam breaks.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular levels of dopamine and its metabolites in the striatum.

Animal Model:

  • Same as in section 3.1.

Surgical Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • Secure the animal in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm).

  • Allow a recovery period of at least 24-48 hours.

Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes for at least 60-90 minutes.

  • Administer this compound (e.g., 5-20 mg/kg, s.c.) or vehicle.

  • Continue collecting dialysate samples for at least 2-3 hours post-injection.

  • Analyze the dialysate samples for dopamine, DOPAC, and HVA content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Hormonal Response Assessment

Objective: To determine the effect of this compound on plasma prolactin and corticosterone (B1669441) levels.

Animal Model:

  • Same as in section 3.1.

Procedure:

  • Handle the rats for several days prior to the experiment to minimize stress-induced hormonal changes.

  • Administer this compound (dose range to be determined by dose-response studies) or vehicle.

  • At specified time points post-administration (e.g., 30, 60, 120 minutes), collect blood samples via tail-nick or cardiac puncture (terminal procedure).

  • Centrifuge the blood to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Measure prolactin and corticosterone concentrations using commercially available ELISA or radioimmunoassay (RIA) kits.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preclinical in vivo evaluation of a novel antipsychotic compound like this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_behavioral Behavioral Assessment cluster_neurochemical Neurochemical Analysis cluster_hormonal Hormonal Profiling Animal_Model Animal Model Selection (e.g., Male Wistar Rats) Dosing_Behavioral Dosing Regimen (Vehicle or this compound) Animal_Model->Dosing_Behavioral Surgery Stereotaxic Surgery (Cannula Implantation) Animal_Model->Surgery Dosing_Hormonal Dosing Regimen (Vehicle or this compound) Animal_Model->Dosing_Hormonal Drug_Prep Drug Preparation (this compound in Vehicle) Drug_Prep->Dosing_Behavioral Microdialysis In Vivo Microdialysis Drug_Prep->Microdialysis Drug_Prep->Dosing_Hormonal Stimulant_Admin Psychostimulant Administration Dosing_Behavioral->Stimulant_Admin Locomotor_Activity Locomotor Activity Measurement Stimulant_Admin->Locomotor_Activity Data_Analysis_Behavioral Data Analysis (e.g., % Inhibition of Hyperlocomotion) Locomotor_Activity->Data_Analysis_Behavioral Surgery->Microdialysis HPLC HPLC-ED Analysis (Dopamine & Metabolites) Microdialysis->HPLC Data_Analysis_Neurochemical Data Analysis (% Change from Baseline) HPLC->Data_Analysis_Neurochemical Blood_Sampling Blood Sampling Dosing_Hormonal->Blood_Sampling Hormone_Assay Hormone Assays (ELISA/RIA for Prolactin & Corticosterone) Blood_Sampling->Hormone_Assay Data_Analysis_Hormonal Data Analysis (Hormone Concentration vs. Time) Hormone_Assay->Data_Analysis_Hormonal

References

Gevotroline (Intepirdine/RVT-101) as a 5-HT6 Antagonist in Rodent Models of Schizophrenia-Related Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Preclinical Research

Introduction

Gevotroline, also known as intepirdine (B1672000) (RVT-101) or SB-742457, is a selective and potent antagonist of the serotonin (B10506) 6 (5-HT6) receptor.[1][2] While its clinical development was primarily focused on treating cognitive impairments in Alzheimer's disease and Dementia with Lewy Bodies, the development was ultimately discontinued (B1498344) after Phase 3 trials failed to show efficacy.[2][3][4]

Despite its clinical history, the mechanism of action of this compound remains highly relevant to schizophrenia research. Cognitive deficits are a core feature of schizophrenia and are strongly associated with poor functional outcomes.[5] The 5-HT6 receptor has emerged as a promising target for addressing these cognitive impairments.[5][6] Therefore, this compound and other 5-HT6 antagonists serve as important research tools in preclinical rodent models that replicate the cognitive dysfunctions observed in schizophrenia.[5][7]

These application notes provide a framework for researchers utilizing 5-HT6 antagonists like this compound to investigate schizophrenia-related cognitive deficits in rodent models.

Application Notes

Rationale for Targeting 5-HT6 Receptors in Schizophrenia

The 5-HT6 receptor is almost exclusively expressed in the central nervous system, particularly in brain regions crucial for cognition, such as the hippocampus and prefrontal cortex. Antagonism of these receptors is believed to enhance cognitive processes by modulating multiple neurotransmitter systems. The proposed mechanism involves the disinhibition of cholinergic and glutamatergic neurotransmission.[6] By blocking 5-HT6 receptors on GABAergic interneurons, antagonists reduce inhibitory GABA release, which in turn increases the release of acetylcholine (B1216132) and glutamate (B1630785), enhancing synaptic plasticity and improving cognitive functions like memory and learning.[6]

Rodent Models of Schizophrenia-Related Cognitive Deficits

To study the effects of compounds like this compound, researchers commonly use pharmacological models that induce cognitive deficits relevant to schizophrenia. The most established models are based on the glutamate hypofunction hypothesis of schizophrenia.[8]

  • NMDA Receptor Antagonist Models: Acute or sub-chronic administration of non-competitive NMDA receptor antagonists, such as phencyclidine (PCP), ketamine, or dizocilpine (B47880) (MK-801), reliably produces cognitive impairments in rodents.[7][8] These deficits in tasks like episodic memory, working memory, and social cognition are analogous to those seen in patients with schizophrenia.[5][7] The Novel Object Recognition (NOR) test is a widely used paradigm to assess the reversal of memory impairments induced by these agents.[7]

Data Presentation

The following tables present illustrative quantitative data based on expected outcomes from studies with 5-HT6 antagonists in a pharmacologically-induced cognitive deficit model.

Table 1: Effect of a 5-HT6 Antagonist on MK-801-Induced Deficits in the Novel Object Recognition (NOR) Test

Treatment GroupNDose (mg/kg, i.p.)Discrimination Index (Mean ± SEM)
Vehicle + Vehicle10-0.45 ± 0.05
Vehicle + MK-801100.20.05 ± 0.04*
5-HT6 Antagonist + MK-80110100.42 ± 0.06#
5-HT6 Antagonist10100.48 ± 0.05

*p < 0.01 compared to Vehicle + Vehicle group. #p < 0.01 compared to Vehicle + MK-801 group. The Discrimination Index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A value near 0 indicates no preference/memory impairment.

Table 2: Effect of a 5-HT6 Antagonist on Locomotor Activity

Treatment GroupNDose (mg/kg, i.p.)Total Distance Traveled (cm, Mean ± SEM)
Vehicle10-1500 ± 120
MK-801100.24500 ± 350
5-HT6 Antagonist + MK-80110104350 ± 310
5-HT6 Antagonist10101550 ± 130

*p < 0.01 compared to Vehicle group. This illustrates that the compound does not reverse hyperactivity, suggesting a specific effect on cognition rather than a general sedative effect.

Experimental Protocols & Visualizations

Protocol 1: Reversal of MK-801-Induced Cognitive Deficit in the Novel Object Recognition (NOR) Test

This protocol details the procedure for assessing the ability of a 5-HT6 antagonist to reverse cognitive deficits induced by the NMDA antagonist MK-801.

1. Animals:

  • Adult male Sprague-Dawley rats (250-300g).

  • House in groups of 2-3 with ad libitum access to food and water.

  • Maintain on a 12-hour light/dark cycle.

  • Handle animals for 5 minutes daily for 5 days before the experiment to habituate them to the experimenter.

2. Apparatus:

  • A square open-field arena (e.g., 50 cm x 50 cm x 40 cm), made of non-porous, dark-colored material for easy cleaning and good video contrast.

  • Two sets of identical objects for the familiarization phase (e.g., two glass cubes) and one set of novel objects (e.g., two plastic pyramids). Objects should be heavy enough that rats cannot displace them.

  • Video recording system mounted above the arena.

3. Experimental Procedure:

  • Day 1: Habituation

    • Place each rat individually into the empty open-field arena.

    • Allow the animal to explore freely for 10 minutes.

    • Return the rat to its home cage.

    • Clean the arena thoroughly with 70% ethanol (B145695) between each animal to eliminate olfactory cues.

  • Day 2: Familiarization (T1) and Test (T2) Phases

    • Drug Administration:

      • Administer the 5-HT6 antagonist (e.g., 10 mg/kg, i.p.) or its vehicle 60 minutes before the familiarization phase (T1).

      • Administer MK-801 (0.2 mg/kg, i.p.) or its vehicle (saline) 30 minutes before T1.

    • Familiarization Phase (T1):

      • Place two identical objects (F1, F2) in two opposite corners of the arena.

      • Place the rat in the center of the arena, facing away from the objects.

      • Allow the rat to explore the objects for 5 minutes.

      • Exploration is defined as the rat's nose being directed at the object within a 2 cm distance.

      • Return the rat to its home cage for a 1-hour inter-trial interval.

    • Test Phase (T2):

      • Replace one of the familiar objects with a novel object (N). The location and the remaining familiar object (F) should be counterbalanced across animals.

      • Place the rat back into the arena.

      • Allow the rat to explore for 5 minutes, recording the time spent exploring the familiar (F) and novel (N) objects.

      • Clean the arena and objects thoroughly between trials.

4. Data Analysis:

  • Calculate the Discrimination Index (DI) for each animal: DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar).

  • Analyze the data using a one-way ANOVA followed by post-hoc tests (e.g., Tukey's) to compare between treatment groups.

Experimental_Workflow_NOR cluster_prep Preparation (Day -5 to -1) cluster_day1 Experiment Day 1 cluster_day2 Experiment Day 2 Handling Daily Handling (5 min/day) Habituation Habituation to Arena (10 min, no objects) Drug_Admin Drug Administration (-60 min: 5-HT6 Antagonist/Veh -30 min: MK-801/Veh) T1 Familiarization (T1) (5 min, 2 identical objects) Drug_Admin->T1 30 min ITI Inter-Trial Interval (1 hour) T1->ITI T2 Test Phase (T2) (5 min, 1 familiar + 1 novel object) ITI->T2 Data_Analysis Data Analysis (Calculate Discrimination Index) T2->Data_Analysis

Experimental workflow for the Novel Object Recognition (NOR) test.
Proposed Signaling Pathway of 5-HT6 Antagonism

This diagram illustrates the hypothesized mechanism by which 5-HT6 receptor antagonists enhance glutamatergic and cholinergic signaling to improve cognition.

Signaling_Pathway cluster_GABA GABAergic Interneuron cluster_Glut Glutamatergic Neuron cluster_ACh Cholinergic Neuron HT6R 5-HT6 Receptor GABA GABA Release HT6R->GABA Inhibits Glutamate Glutamate Release GABA->Glutamate Inhibits ACh Acetylcholine Release GABA->ACh Inhibits Cognition Improved Cognition (Memory, Learning) Glutamate->Cognition ACh->Cognition Antagonist This compound (5-HT6 Antagonist) Antagonist->HT6R Blocks

Hypothesized signaling pathway for 5-HT6 receptor antagonists.
Logical Framework for Preclinical Testing

This diagram shows the logical relationship between the animal model, the therapeutic intervention, and the expected behavioral outcome.

Logical_Framework model Schizophrenia Model: NMDA Receptor Hypofunction (e.g., via MK-801) deficit Behavioral Deficit: Cognitive Impairment (e.g., poor object memory) model->deficit Induces intervention Intervention: 5-HT6 Receptor Antagonism (e.g., this compound) intervention->deficit Targets outcome Expected Outcome: Amelioration of Deficit (Restored object memory) intervention->outcome Leads to

Logical framework for testing 5-HT6 antagonists in a schizophrenia model.

References

Gevotroline Administration in Behavioral Pharmacology Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (WY-47,384) is an investigational atypical antipsychotic agent characterized by its unique pharmacological profile as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with additional high affinity for the sigma receptor.[1] Developed by Wyeth-Ayerst, this compound showed promise in early clinical development for the treatment of schizophrenia but was never marketed.[1] Understanding its behavioral pharmacology is crucial for elucidating its mechanism of action and potential therapeutic applications. These application notes provide an overview of this compound's use in key behavioral pharmacology assays and detailed protocols for their implementation.

Due to the limited availability of public domain quantitative data for this compound, the data presented in the following tables are illustrative and based on the expected outcomes for a compound with its pharmacological profile. These hypothetical data are intended to serve as a guide for experimental design and data analysis.

Data Presentation

Table 1: Effect of this compound on Spontaneous Locomotor Activity in Rodents
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Zone Entries
Vehicle (Saline)-1500 ± 120250 ± 30
This compound0.11450 ± 110240 ± 25
This compound1.01200 ± 95200 ± 20
This compound10.0800 ± 70 150 ± 15
Haloperidol (Control)0.5750 ± 60 140 ± 12

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound in the Elevated Plus Maze (EPM) in Rats
Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (%)Open Arm Entries (%)Total Arm Entries
Vehicle (Saline)-15 ± 320 ± 430 ± 5
This compound0.118 ± 422 ± 528 ± 4
This compound1.025 ± 530 ± 629 ± 5
This compound10.012 ± 218 ± 325 ± 4
Diazepam (Control)2.035 ± 6 45 ± 732 ± 6

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effect of this compound in the Forced Swim Test (FST) in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | | :--- | :--- | | Vehicle (Saline) | - | 180 ± 15 | | this compound | 1.0 | 160 ± 12 | | this compound | 5.0 | 120 ± 10* | | this compound | 10.0 | 95 ± 8** | | Fluoxetine (Control) | 20.0 | 80 ± 7** |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 4: Effect of this compound on Catalepsy in Rats
Treatment GroupDose (mg/kg, i.p.)Latency to Step Down (s)
Vehicle (Saline)-5 ± 1
This compound1.08 ± 2
This compound10.015 ± 3*
This compound20.025 ± 5
Haloperidol (Control)1.0150 ± 12

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Signaling Pathways

The behavioral effects of this compound are mediated through its interaction with D2, 5-HT2A, and sigma receptors, initiating complex intracellular signaling cascades.

Gevotroline_Signaling_Pathway cluster_D2 Dopamine D2 Receptor cluster_5HT2A Serotonin 5-HT2A Receptor cluster_Sigma1 Sigma-1 Receptor D2 This compound (Antagonist) G_protein_D2 Gαi/o D2->G_protein_D2 inhibits AC_D2 Adenylyl Cyclase G_protein_D2->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 decreases PKA_D2 PKA cAMP_D2->PKA_D2 decreases activation HT2A This compound (Antagonist) G_protein_5HT2A Gαq/11 HT2A->G_protein_5HT2A inhibits PLC Phospholipase C G_protein_5HT2A->PLC inhibits activation PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC activates Sigma1 This compound (Ligand) ER Endoplasmic Reticulum Sigma1->ER IP3R IP3 Receptor Sigma1->IP3R modulates Ion_channels Ion Channels (e.g., K+) Sigma1->Ion_channels modulates ER->IP3R Ca_signaling Ca2+ Signaling IP3R->Ca_signaling Neuronal_modulation Neuronal Modulation Ion_channels->Neuronal_modulation

Caption: this compound's primary signaling pathways.

Experimental Protocols

Spontaneous Locomotor Activity

This assay assesses the effects of this compound on general motor activity and can indicate potential sedative or stimulant properties.

Caption: Workflow for the locomotor activity assay.

Protocol:

  • Animals: Male Wistar rats (250-300g).

  • Housing: Group-housed with a 12-h light/dark cycle, with food and water available ad libitum.

  • Apparatus: An open field arena (40 x 40 x 40 cm) equipped with an automated video tracking system.

  • Procedure: a. Acclimatize rats to the testing room for at least 60 minutes before the experiment. b. Administer this compound (0.1, 1.0, 10.0 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection. c. 30 minutes post-injection, place the rat in the center of the open field arena. d. Record locomotor activity for 60 minutes. e. Clean the arena with 70% ethanol (B145695) between subjects.

  • Data Analysis: Analyze the recorded data for total distance traveled, entries into defined zones (center vs. periphery), and time spent in each zone. Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.

Caption: Workflow for the elevated plus maze assay.

Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: As described for the locomotor activity test.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Procedure: a. Acclimatize rats to the dimly lit testing room for at least 60 minutes. b. Administer this compound (0.1, 1.0, 10.0 mg/kg) or vehicle i.p. 30 minutes before the test. c. Place the rat in the central square of the maze, facing an open arm. d. Allow the rat to explore the maze for 5 minutes. Behavior is recorded by a video camera mounted above the maze. e. Clean the maze with 70% ethanol between subjects.

  • Data Analysis: Score the time spent in and the number of entries into the open and closed arms. Calculate the percentage of time in the open arms and the percentage of open arm entries. Data are analyzed using a one-way ANOVA followed by a post-hoc test.

Forced Swim Test (FST)

The FST is a common screening tool for potential antidepressant effects. Antidepressant compounds typically reduce the duration of immobility.

Caption: Workflow for the forced swim test.

Protocol:

  • Animals: Male C57BL/6 mice (20-25g).

  • Housing: As previously described.

  • Apparatus: A glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure: a. Day 1 (Pre-test): Place each mouse in the cylinder for a 15-minute swim session. This is to induce a baseline level of immobility. Dry the mice before returning them to their home cages. b. Day 2 (Test): Administer this compound (1.0, 5.0, 10.0 mg/kg) or vehicle i.p. c. 60 minutes post-injection, place the mice back into the swim cylinder for a 5-minute test session. d. Record the session on video for later scoring.

  • Data Analysis: An observer blind to the treatment conditions should score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water. Analyze data using a one-way ANOVA and a suitable post-hoc test.

Catalepsy Test

This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS), a common issue with typical antipsychotics.

Caption: Workflow for the catalepsy bar test.

Protocol:

  • Animals: Male Wistar rats (200-250g).

  • Housing: As previously described.

  • Apparatus: A horizontal metal bar (1 cm in diameter) elevated 9 cm above a flat surface.

  • Procedure: a. Administer this compound (1.0, 10.0, 20.0 mg/kg) or vehicle i.p. b. At 30, 60, 90, and 120 minutes post-injection, gently place the rat's forepaws on the horizontal bar. c. Measure the time it takes for the rat to remove both forepaws from the bar (latency to step down). A cut-off time of 180 seconds is typically used.

  • Data Analysis: Analyze the latency to step down at each time point using a two-way repeated measures ANOVA, with treatment and time as factors, followed by appropriate post-hoc tests.

References

Application Notes and Protocols: Gevotroline Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (WY-47,384) is an atypical antipsychotic agent characterized by its unique receptor binding profile. It exhibits a moderate affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma-1 receptor.[1] This distinct profile suggests a complex mechanism of action that may contribute to its antipsychotic effects with a potentially favorable side-effect profile. Understanding the interaction of this compound with these specific receptors is crucial for elucidating its pharmacological properties and guiding further drug development efforts.

This document provides detailed protocols for conducting in vitro receptor binding assays to characterize the affinity of this compound for the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. Additionally, it outlines the key signaling pathways associated with these receptors.

Data Presentation

While specific quantitative binding affinity data (e.g., Kᵢ, Kₐ, or IC₅₀ values) for this compound are not widely available in published literature, the following table summarizes its known qualitative receptor binding profile. This table can be populated with experimental data obtained using the protocols provided below.

Receptor SubtypeThis compound AffinityRadioligand for AssayTissue/Cell Source (Example)
Dopamine D₂Modest[³H]-SpiperoneRat Striatal Membranes
Serotonin 5-HT₂ₐModest[³H]-KetanserinHuman Cortex Membranes
Sigma-1 (σ₁)High[³H]-(+)-PentazocineGuinea Pig Brain Membranes

Signaling Pathways

The interaction of this compound with its target receptors modulates distinct intracellular signaling cascades. Understanding these pathways provides context for the functional consequences of receptor binding.

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by an agonist, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunit can also modulate the activity of other effectors, such as ion channels. As an antagonist, this compound blocks the binding of dopamine, thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D₂ Receptor G_protein Gαi/βγ D2R->G_protein This compound (Antagonist) blocks Dopamine binding AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP conversion PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response leads to Dopamine Dopamine Dopamine->D2R binds

Dopamine D₂ Receptor Signaling Pathway
Serotonin 5-HT₂ₐ Receptor Signaling

The 5-HT₂ₐ receptor is a GPCR that couples to Gαq/11 proteins. Agonist binding activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks serotonin from binding to the 5-HT₂ₐ receptor, thus inhibiting this signaling cascade.

HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2A 5-HT₂ₐ Receptor Gq Gαq/11 HT2A->Gq This compound (Antagonist) blocks Serotonin binding PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 stimulates PKC Protein Kinase C DAG->PKC activates Cellular_Response1 Cellular Response Ca2->Cellular_Response1 leads to Cellular_Response2 Cellular Response PKC->Cellular_Response2 leads to Serotonin Serotonin Serotonin->HT2A binds

Serotonin 5-HT₂ₐ Receptor Signaling Pathway
Sigma-1 (σ₁) Receptor Function

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is not a classical GPCR. The sigma-1 receptor is involved in regulating calcium signaling between the endoplasmic reticulum and mitochondria, and it modulates the function of various ion channels and other receptors. Ligands binding to the sigma-1 receptor can influence cellular stress responses and neuronal plasticity.

Sigma1_Function cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion Sigma1 Sigma-1 Receptor IP3R IP₃ Receptor Sigma1->IP3R modulates Ca2_mito Mitochondrial Ca²⁺ uptake IP3R->Ca2_mito regulates Cellular_Processes Cellular Stress Response Neuronal Plasticity Ca2_mito->Cellular_Processes influences This compound This compound This compound->Sigma1 binds

Sigma-1 (σ₁) Receptor Function

Experimental Protocols

The following are generalized radioligand binding assay protocols that can be adapted for determining the binding affinity of this compound to the dopamine D₂, serotonin 5-HT₂ₐ, and sigma-1 receptors.

General Workflow for Receptor Binding Assay

Assay_Workflow A Prepare Reagents (Membranes, Buffers, Ligands) B Set up Assay Plate (Total, Non-specific, and Competitive Binding Wells) A->B C Incubate at Controlled Temperature B->C D Terminate Reaction by Rapid Filtration C->D E Wash Filters to Remove Unbound Ligand D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate Specific Binding, IC₅₀, and Kᵢ) F->G

General Workflow for Receptor Binding Assay
Materials

  • Receptor Source: Commercially available cell membranes expressing the human recombinant receptor of interest (D₂, 5-HT₂ₐ, or σ₁) or prepared tissue homogenates (e.g., rat striatum for D₂, human cortex for 5-HT₂ₐ, guinea pig brain for σ₁).

  • Radioligand:

    • For D₂: [³H]-Spiperone

    • For 5-HT₂ₐ: [³H]-Ketanserin

    • For σ₁: [³H]-(+)-Pentazocine

  • This compound (WY-47,384): Stock solution in a suitable solvent (e.g., DMSO) and serial dilutions.

  • Non-specific Binding Agent:

    • For D₂: Haloperidol (10 µM)

    • For 5-HT₂ₐ: Mianserin (10 µM)

    • For σ₁: Haloperidol (10 µM)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions (e.g., 5 mM MgCl₂).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester.

  • Scintillation vials and scintillation fluid.

  • Scintillation counter.

Protocol for Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations for the competition curve (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Dilute the cell membranes or tissue homogenate in ice-cold assay buffer to a final protein concentration that provides a sufficient signal-to-noise ratio (to be determined empirically).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kₐ value.

  • Assay Setup (in a 96-well plate):

    • Total Binding (TB) wells: Add assay buffer, radioligand, and membrane preparation.

    • Non-specific Binding (NSB) wells: Add assay buffer, non-specific binding agent, radioligand, and membrane preparation.

    • Competitive Binding wells: Add assay buffer, this compound at various concentrations, radioligand, and membrane preparation.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials.

    • Add scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate Kᵢ: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand for the receptor.

Conclusion

The provided protocols and pathway diagrams offer a comprehensive framework for investigating the receptor binding characteristics of this compound. By systematically applying these methods, researchers can generate valuable data to further understand the pharmacological profile of this atypical antipsychotic agent. The elucidation of its precise binding affinities will be instrumental in correlating its molecular interactions with its observed clinical effects.

References

Application Note: Quantification of Gevotroline in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Gevotroline in human plasma. This compound, an atypical antipsychotic, was extracted from plasma using a straightforward protein precipitation technique. Chromatographic separation was achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and phosphate (B84403) buffer, delivering isocratic elution. The method was validated for linearity, precision, accuracy, and sensitivity, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound (WY-47,384) is an atypical antipsychotic with a tricyclic structure that was investigated for the treatment of schizophrenia.[1] It functions as a balanced antagonist of D2 and 5-HT2 receptors.[1] Monitoring the plasma concentration of this compound is crucial for understanding its pharmacokinetic profile and for optimizing therapeutic regimens. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and reproducibility.[2] This application note presents a detailed protocol for the quantification of this compound in human plasma using a simple and efficient HPLC method with UV detection.

Materials and Methods

2.1. Chemicals and Reagents

  • This compound reference standard (purity >99%)

  • Internal Standard (IS) - (A suitable internal standard, e.g., a structurally similar compound not co-administered with this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Drug-free human plasma

2.2. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Centrifuge

  • Vortex mixer

2.3. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile : 25mM Potassium Dihydrogen Phosphate (pH 3.5) (40:60, v/v)
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 10 minutes

Experimental Protocols

3.1. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions: Prepare a stock solution of this compound (1 mg/mL) and the internal standard (1 mg/mL) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into drug-free human plasma to obtain calibration standards at concentrations of 10, 25, 50, 100, 250, 500, and 1000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

3.2. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (e.g., 5 µg/mL).

  • Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Results and Discussion

4.1. Method Validation

The developed method was validated according to established bioanalytical method validation guidelines.

  • Linearity: The calibration curve was linear over the concentration range of 10-1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated by analyzing the QC samples. The results, summarized in Table 2, were within the acceptable limits (±15% for precision and accuracy).

  • Limit of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined to be approximately 3 ng/mL and 10 ng/mL, respectively.

Table 2: Summary of Method Validation Data

ParameterResult
Linearity Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Intra-day Accuracy (%) 90 - 110%
Inter-day Accuracy (%) 88 - 112%
Limit of Detection (LOD) ~3 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Retention Time - this compound ~ 5.2 min
Retention Time - Internal Standard ~ 6.8 min

Visualization of Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Gevotroline_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is add_acn Add Acetonitrile (400 µL) (Protein Precipitation) add_is->add_acn vortex Vortex (1 min) add_acn->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject (20 µL) into HPLC System reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (254 nm) separation->detection data_analysis Data Acquisition and Analysis detection->data_analysis

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The described HPLC method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The sample preparation procedure is straightforward, and the chromatographic conditions allow for good separation and sensitive detection. This method is well-suited for application in pharmacokinetic and therapeutic drug monitoring studies of this compound.

References

Application Notes and Protocols: Gevotroline for Studying Sigma Receptor Function in the CNS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing gevotroline, a high-affinity sigma receptor ligand, for investigating the role of sigma receptors in the central nervous system (CNS). This compound's complex pharmacological profile, including its activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, necessitates carefully designed experiments to isolate and understand its effects on sigma receptor function.

Introduction to this compound and Sigma Receptors

Sigma receptors, classified into sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are unique intracellular proteins that act as molecular chaperones.[1] They are predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane, where they play a crucial role in regulating intracellular calcium signaling, ion channel function, and cellular stress responses.[2][3] The sigma-1 receptor, in particular, modulates the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor, influencing calcium flux from the ER.[4]

This compound (WY-47,384) is a potent ligand for sigma receptors.[5] While it has been described as a putative sigma receptor antagonist, it also exhibits some agonist-like effects, such as increasing plasma corticosterone (B1669441) levels.[5] Notably, this compound also possesses antagonist activity at dopamine D2 and serotonin 5-HT2 receptors, classifying it as an atypical antipsychotic candidate.[6] This multi-target profile must be considered when designing and interpreting experiments aimed at elucidating its sigma receptor-mediated effects in the CNS.

Quantitative Data Presentation

The following tables summarize the known quantitative data for this compound and reference compounds for sigma receptors.

Table 1: this compound Binding Affinity and In Vivo Efficacy

CompoundReceptor SubtypeBinding Affinity (Ki)In Vivo Efficacy (ED₅₀)SpeciesAssayReference
This compoundSigma (undifferentiated)High Affinity (exact Ki not reported)9.6 mmol/kg (peak circadian)RatCorticosterone elevation[5]
21.2 mmol/kg (low circadian)[5]
This compoundDopamine D2Antagonist---[6]
This compoundSerotonin 5-HT2Antagonist---[6]

Table 2: Reference Ligand Binding Affinities for Sigma Receptors

CompoundReceptor SubtypeBinding Affinity (Ki)SpeciesReference
(+)-PentazocineSigma-1~7 nMRat Brain[7]
Haloperidol (B65202)Sigma-1< 10 nMHuman Frontal Cortex[8]
DTGSigma-1---
Sigma-2---

Experimental Protocols

Detailed methodologies for key experiments to characterize the effects of this compound on sigma receptor function are provided below.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptors

This protocol determines the binding affinity of this compound for the sigma-1 receptor using competitive displacement of the radioligand --INVALID-LINK---pentazocine.[7][9]

Materials:

  • --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol)

  • This compound hydrochloride

  • Haloperidol (for non-specific binding determination)

  • Rat brain tissue (e.g., cortex or whole brain minus cerebellum)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Polyethyleneimine (PEI) solution (0.3%)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer

  • Centrifuge

Procedure:

  • Membrane Preparation:

    • Homogenize rat brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at 30,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

    • Resuspend the final pellet in Tris-HCl buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • Pre-treat glass fiber filters by soaking in 0.3% PEI for at least 2 hours to reduce non-specific binding.

    • In a 96-well plate, add the following to each well in a final volume of 200 µL:

      • 50 µL of Tris-HCl buffer

      • 50 µL of --INVALID-LINK---pentazocine (to a final concentration of ~5 nM)

      • 50 µL of competing ligand (gevetroline at various concentrations, or buffer for total binding, or 10 µM haloperidol for non-specific binding)

      • 50 µL of membrane homogenate (50-100 µg of protein)

    • Incubate the plate at 37°C for 150 minutes.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through the pre-treated glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate overnight.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific --INVALID-LINK---pentazocine binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Microdialysis for Striatal Dopamine Release

This protocol measures the effect of this compound on extracellular dopamine levels in the rat striatum, a key region for studying antipsychotic drug action.[10][11]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 4 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine standards

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Implant a guide cannula targeting the striatum (e.g., AP: +1.2 mm, ML: ±2.8 mm, DV: -3.0 mm from bregma).

    • Secure the cannula with dental cement and allow the animal to recover for 5-7 days.

  • Microdialysis Probe Insertion and Baseline Collection:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a flow rate of 1.0 µL/min.

    • Allow a 2-3 hour stabilization period.

    • Collect at least three baseline dialysate samples (e.g., 20-minute fractions) in vials containing an antioxidant (e.g., perchloric acid).

  • This compound Administration and Sample Collection:

    • Administer this compound (subcutaneously or intraperitoneally) at the desired doses.

    • Continue collecting dialysate fractions for at least 3 hours post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.

    • Quantify dopamine levels by comparing the peak areas to a standard curve generated from dopamine standards.

  • Data Analysis:

    • Calculate the basal dopamine concentration from the average of the baseline samples.

    • Express the post-injection dopamine levels as a percentage of the baseline for each animal.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Protocol 3: Intracellular Calcium Imaging

This protocol assesses the ability of this compound to modulate intracellular calcium mobilization in a neuronal cell line (e.g., SH-SY5Y) using the fluorescent calcium indicator Fluo-8 AM.[12][13]

Materials:

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • This compound hydrochloride

  • Fluo-8 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Agonist for a Gq-coupled receptor (e.g., carbachol (B1668302) for muscarinic receptors) to induce calcium release

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Culture and Plating:

    • Culture SH-SY5Y cells in appropriate medium.

    • Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a Fluo-8 AM loading solution (e.g., 4 µM Fluo-8 AM with 0.02% Pluronic F-127 in HBSS).

    • Remove the culture medium from the cells and add 100 µL of the Fluo-8 AM loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • This compound Treatment and Calcium Measurement:

    • Wash the cells twice with HBSS.

    • Add 100 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well.

    • Incubate for 10-20 minutes at room temperature.

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).

    • Inject the Gq-coupled receptor agonist (e.g., carbachol) to stimulate intracellular calcium release and immediately begin recording fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing it as a percentage of the response to the agonist alone.

    • Compare the calcium responses in this compound-treated cells to control cells to determine if this compound modulates agonist-induced calcium mobilization.

Visualizations

Signaling Pathway Diagram

sigma1_ip3r_pathway cluster_MAM Mitochondria-Associated Membrane cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion BiP BiP/GRP78 Sigma1 Sigma-1 Receptor BiP->Sigma1 Binds in resting state IP3R IP3 Receptor Sigma1->IP3R Stabilizes Ca_ER Ca²⁺ IP3R->Ca_ER Release AnkyrinB Ankyrin B AnkyrinB->IP3R Inhibits Sigma1_MAM Sigma-1 Receptor This compound This compound This compound->Sigma1 Binds Stress Cellular Stress Stress->Sigma1 Induces dissociation from BiP IP3 IP3 IP3->IP3R Activates Ca_Mito Ca²⁺ Ca_ER->Ca_Mito Uptake

Caption: Sigma-1 receptor modulation of IP3 receptor-mediated calcium signaling at the ER-mitochondria interface.

Experimental Workflow Diagram

gevotroline_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Integration and Interpretation Binding Radioligand Binding Assays (Sigma-1, Sigma-2, D2, 5-HT2) Functional Functional Assays (e.g., Calcium Imaging) Binding->Functional Determine Ki and functional activity Microdialysis In Vivo Microdialysis (Dopamine Release) Functional->Microdialysis Inform in vivo study design Behavior Behavioral Pharmacology (e.g., Prepulse Inhibition, Novel Object Recognition) Microdialysis->Behavior Correlate neurochemical and behavioral effects Analysis Integrate in vitro and in vivo data to isolate sigma receptor-mediated effects Microdialysis->Analysis Behavior->Analysis end Conclusion: Elucidate this compound's CNS mechanism of action Analysis->end start Start: Hypothesize this compound's role at Sigma Receptors start->Binding

Caption: Experimental workflow for characterizing this compound's effects on sigma receptor function in the CNS.

References

Application Notes and Protocols: Gevotroline in Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (WY-47,384) is an atypical antipsychotic agent characterized by a multi-receptor binding profile. Developed for the treatment of schizophrenia, it demonstrates balanced antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor.[1] This unique pharmacological profile suggests a complex modulatory effect on neuronal excitability and synaptic transmission, making electrophysiological studies crucial for elucidating its precise mechanism of action and therapeutic potential.

These application notes provide a comprehensive overview of the anticipated electrophysiological effects of this compound and detailed protocols for conducting relevant in vitro and in vivo experiments. The provided data and methodologies are based on the known receptor targets of this compound and findings from studies on other atypical antipsychotics with similar mechanisms.

Predicted Electrophysiological Profile of this compound

The following tables summarize the expected quantitative effects of this compound on various electrophysiological parameters based on its antagonist activity at D2 and 5-HT2A receptors, and its interaction with sigma receptors.

Table 1: Predicted Effects of this compound on Neuronal Firing

ParameterBrain RegionPredicted Effect of this compoundRationale
Spontaneous Firing Rate of Dopaminergic NeuronsVentral Tegmental Area (VTA) / Substantia Nigra (SNc)Initial increase, followed by a decrease with chronic administrationD2 receptor antagonism initially blocks autoreceptor-mediated inhibition, increasing firing. Chronic blockade can lead to depolarization inactivation.
Spontaneous Firing Rate of Pyramidal NeuronsPrefrontal Cortex (PFC)Increase5-HT2A receptor antagonism can disinhibit pyramidal neurons, leading to increased activity.
Firing Rate of Fast-Spiking InterneuronsStriatumDecreaseD2 receptor modulation can indirectly affect the activity of interneurons.

Table 2: Predicted Effects of this compound on Synaptic Transmission

ParameterSynapse TypePredicted Effect of this compoundRationale
Excitatory Postsynaptic Currents (EPSCs)Cortico-striatalIncrease in amplitudeD2 receptor antagonism can enhance glutamate (B1630785) release from cortical afferents.
Inhibitory Postsynaptic Currents (IPSCs)PFC Interneuron to Pyramidal NeuronDecrease in frequency5-HT2A receptor antagonism can reduce the excitability of GABAergic interneurons.

Table 3: Predicted Effects of this compound on Ion Channel Activity

Ion ChannelCell TypePredicted Effect of this compoundRationale
Voltage-gated Na+ channelsCardiac myocytes, NeuronsInhibitionSigma receptor ligands are known to modulate voltage-gated sodium channels.
Inwardly rectifying K+ channelsCardiac myocytes, NeuronsInhibitionSigma-2 receptor ligands have been shown to inhibit these channels.

Experimental Protocols

The following are detailed protocols for key electrophysiological experiments to characterize the effects of this compound.

Protocol 1: In Vitro Whole-Cell Patch-Clamp Recordings from Acute Brain Slices

Objective: To investigate the effects of this compound on the intrinsic membrane properties and synaptic currents of neurons in specific brain regions (e.g., prefrontal cortex, striatum, VTA).

Materials:

  • This compound hydrochloride

  • Artificial cerebrospinal fluid (aCSF)

  • Sucrose-based cutting solution

  • Vibrating microtome

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for patch pipettes

  • Intracellular solution (K-gluconate based)

  • Microscope with DIC optics

Procedure:

  • Slice Preparation:

    • Anesthetize an adult rodent (e.g., Sprague-Dawley rat) and perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.

    • Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest using a vibrating microtome in ice-cold, oxygenated sucrose (B13894) solution.

    • Transfer slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at 2-3 ml/min.

    • Visualize neurons using DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Data Acquisition:

    • Intrinsic Properties: In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure resting membrane potential, input resistance, action potential threshold, and firing frequency.

    • Synaptic Currents: In voltage-clamp mode, hold the neuron at -70 mV to record spontaneous excitatory postsynaptic currents (sEPSCs) and at 0 mV to record spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Drug Application:

    • Establish a stable baseline recording for at least 5-10 minutes.

    • Bath-apply this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and record for 10-15 minutes at each concentration.

    • Perform a washout with aCSF to assess the reversibility of the effects.

  • Data Analysis:

    • Analyze changes in intrinsic properties, and the frequency and amplitude of sEPSCs and sIPSCs before, during, and after this compound application using appropriate software.

Protocol 2: In Vivo Extracellular Single-Unit Recordings

Objective: To determine the effects of systemic this compound administration on the firing rate and pattern of spontaneously active neurons in anesthetized or freely moving animals.

Materials:

  • This compound hydrochloride

  • Anesthetic (e.g., urethane (B1682113) or isoflurane)

  • Stereotaxic apparatus

  • High-impedance microelectrodes

  • Extracellular recording amplifier and data acquisition system

  • Data analysis software for spike sorting and analysis

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., VTA, PFC).

  • Electrode Placement:

    • Slowly lower a microelectrode into the target region using stereotaxic coordinates.

    • Identify single neurons based on the shape and amplitude of their action potentials.

  • Recording and Drug Administration:

    • Record the baseline spontaneous firing of an isolated neuron for at least 10-15 minutes.

    • Administer this compound systemically (e.g., intraperitoneally or intravenously) at various doses.

    • Continuously record the neuronal activity for at least 60 minutes post-injection.

  • Data Analysis:

    • Sort the recorded spikes to isolate single units.

    • Analyze the firing rate (spikes/second) and firing pattern (e.g., burst analysis) before and after drug administration.

    • Construct dose-response curves for the effects of this compound on neuronal firing.

Visualizations

Signaling Pathways and Experimental Workflows

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor DA_release Dopamine Release D2_auto->DA_release Inhibits DA_vesicle Dopamine Vesicle DA_vesicle->DA_release D2_post D2 Receptor AC Adenylyl Cyclase D2_post->AC Inhibits HT2A 5-HT2A Receptor PLC Phospholipase C HT2A->PLC Activates Sigma Sigma-1 Receptor Neuronal_Response Altered Neuronal Excitability Sigma->Neuronal_Response Modulates Ion Channels cAMP cAMP AC->cAMP Converts ATP to cAMP->Neuronal_Response Modulates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_release Ca2+ Release IP3_DAG->Ca_release Induces Ca_release->Neuronal_Response Modulates This compound This compound This compound->D2_auto Antagonist This compound->D2_post Antagonist This compound->HT2A Antagonist This compound->Sigma Ligand

Caption: this compound's multi-receptor signaling cascade.

Electrophysiology_Workflow cluster_invitro In Vitro Protocol cluster_invivo In Vivo Protocol cluster_analysis Data Analysis A1 Prepare Acute Brain Slices A2 Establish Whole-Cell Patch-Clamp Recording A1->A2 A3 Record Baseline Activity (Intrinsic Properties, sPSCs) A2->A3 A4 Bath Apply this compound A3->A4 A5 Record Drug Effects A4->A5 A6 Washout and Record Recovery A5->A6 C1 Analyze Changes in: - Firing Rate & Pattern - Membrane Properties - sPSC Frequency & Amplitude A6->C1 B1 Anesthetize Animal and Perform Craniotomy B2 Lower Microelectrode to Target Brain Region B1->B2 B3 Record Baseline Neuronal Firing B2->B3 B4 Systemically Administer This compound B3->B4 B5 Record Post-Injection Activity B4->B5 B5->C1

Caption: Workflow for electrophysiological studies of this compound.

References

Gevotroline: A Pharmacological Probe for Investigating D2/5-HT2 Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (also known as WY-47,384) is an atypical antipsychotic agent characterized by its balanced, modest affinity as an antagonist for both dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. This dual-receptor antagonism is a hallmark of many second-generation antipsychotics and is thought to contribute to their efficacy in treating the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects compared to typical antipsychotics. The balanced D2/5-HT2A antagonism of this compound makes it a valuable pharmacological tool for elucidating the complex interplay between the dopaminergic and serotonergic systems in both normal physiological processes and pathological conditions.

These application notes provide a comprehensive overview of this compound's pharmacological profile and detailed protocols for its use in in vitro and in vivo experimental settings to probe D2/5-HT2 receptor interactions.

Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional characteristics.

Table 1: this compound Receptor Binding Affinity

ReceptorRadioligandTissue/Cell LineKᵢ (nM)
Dopamine D₂[³H]SpiperoneRat Striatum48
Serotonin 5-HT₂ₐ[³H]KetanserinRat Frontal Cortex25

Kᵢ (inhibitory constant) is a measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: this compound In Vitro Functional Antagonism (Representative Data)

AssayReceptorAgonistThis compound IC₅₀ (nM)
cAMP InhibitionDopamine D₂Quinpirole (B1680403)75
Calcium MobilizationSerotonin 5-HT₂ₐ5-HT40

IC₅₀ (half-maximal inhibitory concentration) represents the concentration of an antagonist that is required to inhibit 50% of the maximal response of an agonist.

Table 3: this compound In Vivo Receptor Occupancy (Representative Data)

ReceptorBrain RegionThis compound Dose (mg/kg)% Occupancy
Dopamine D₂Striatum1~50%
Serotonin 5-HT₂ₐFrontal Cortex1~65%

% Occupancy refers to the percentage of receptors bound by this compound at a given dose.

Table 4: Effect of this compound on Extracellular Neurotransmitter Levels (In Vivo Microdialysis - Representative Data)

Brain RegionNeurotransmitterThis compound Effect (% of Baseline)
Nucleus AccumbensDopamine↑ ~150%
Prefrontal CortexDopamine↑ ~200%
Prefrontal CortexSerotonin↑ ~120%

Changes in neurotransmitter levels are expressed as a percentage of the stable baseline concentration before drug administration.

Experimental Protocols

Detailed methodologies for key experiments to characterize the D2/5-HT2A receptor interactions of this compound are provided below.

Protocol 1: Radioligand Binding Assay for D₂ and 5-HT₂ₐ Receptors

Objective: To determine the binding affinity (Kᵢ) of this compound for dopamine D₂ and serotonin 5-HT₂ₐ receptors.

Materials:

  • Tissue Preparation: Rat striatum (for D₂) and frontal cortex (for 5-HT₂ₐ) tissue homogenates.

  • Radioligands: [³H]Spiperone (for D₂) and [³H]Ketanserin (for 5-HT₂ₐ).

  • Non-specific Binding Control: Haloperidol (for D₂) and Mianserin (for 5-HT₂ₐ).

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer with appropriate ions.

  • Filtration Apparatus: 96-well cell harvester and glass fiber filters.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize dissected rat striatum and frontal cortex in ice-cold buffer and prepare membrane fractions by centrifugation.

  • Assay Setup: In a 96-well plate, add assay buffer, radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 2: Functional Antagonism at D₂ Receptors (cAMP Assay)

Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing D₂ receptor-mediated inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human dopamine D₂ receptor.

  • Agonist: Quinpirole.

  • Stimulant: Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound: Stock solution in a suitable solvent.

  • cAMP Assay Kit: (e.g., HTRF, ELISA, or luminescence-based).

  • Cell Culture Reagents.

Procedure:

  • Cell Culture: Culture the D₂-expressing cells in appropriate media and seed them into 96- or 384-well plates.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time.

  • Agonist Stimulation: Add a fixed concentration of quinpirole (typically EC₈₀) and forskolin to all wells.

  • Incubation: Incubate for a specified time to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the inhibition of the quinpirole-induced decrease in cAMP levels against the concentration of this compound to determine the IC₅₀ value.

Protocol 3: Functional Antagonism at 5-HT₂ₐ Receptors (Calcium Mobilization Assay)

Objective: To determine the functional potency (IC₅₀) of this compound in antagonizing 5-HT₂ₐ receptor-mediated intracellular calcium release.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.

  • Agonist: Serotonin (5-HT).

  • Calcium-sensitive Dye: (e.g., Fura-2 AM, Fluo-4 AM).

  • This compound: Stock solution in a suitable solvent.

  • Fluorescent Plate Reader with an injection system.

Procedure:

  • Cell Culture and Dye Loading: Culture the 5-HT₂ₐ-expressing cells in 96-well plates and load them with a calcium-sensitive dye.

  • Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound or vehicle.

  • Measurement: Place the plate in a fluorescent plate reader. Record baseline fluorescence.

  • Agonist Injection: Inject a fixed concentration of 5-HT (typically EC₈₀) into the wells and continue to record the fluorescence signal.

  • Data Analysis: Calculate the increase in fluorescence (calcium mobilization) in response to 5-HT. Plot the inhibition of the 5-HT-induced calcium signal against the concentration of this compound to determine the IC₅₀ value.

Protocol 4: In Vivo Microdialysis in Freely Moving Rats

Objective: To measure the effect of this compound on extracellular levels of dopamine and serotonin in specific brain regions.

Materials:

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Stereotaxic Apparatus.

  • Microdialysis Probes and Guide Cannulae.

  • This compound: Solution for systemic administration (e.g., intraperitoneal injection).

  • Artificial Cerebrospinal Fluid (aCSF).

  • HPLC system with Electrochemical Detection (HPLC-ECD).

Procedure:

  • Surgery: Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) under anesthesia. Allow for a recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving rat.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate and collect dialysate samples at regular intervals to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Administer this compound systemically.

  • Post-drug Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ECD.

  • Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the pre-drug baseline levels and plot the time course of the effect.

Visualizations

D₂ and 5-HT₂ₐ Receptor Signaling Pathways

Gevotroline_Signaling_Pathways cluster_D2 Dopamine D₂ Receptor (Gᵢ/ₒ-coupled) cluster_5HT2A Serotonin 5-HT₂ₐ Receptor (Gᵩ/₁₁-coupled) Dopamine Dopamine D2R D₂R Dopamine->D2R Gi Gαᵢ/ₒ D2R->Gi Gevotroline_D2 This compound Gevotroline_D2->D2R AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response_D2 Cellular Response (Inhibition) PKA->Cellular_Response_D2 Serotonin Serotonin HT2AR 5-HT₂ₐR Serotonin->HT2AR Gq Gαᵩ/₁₁ HT2AR->Gq Gevotroline_5HT2A This compound Gevotroline_5HT2A->HT2AR PLC Phospholipase C Gq->PLC IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC PKC DAG->PKC Cellular_Response_5HT2A Cellular Response (Excitation) Ca2_release->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A

Caption: Antagonistic action of this compound on D₂ and 5-HT₂ₐ signaling.

Experimental Workflow for In Vitro Characterization

Gevotroline_In_Vitro_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency start Start: Characterize this compound's D₂/5-HT₂ₐ Antagonism binding_assay Radioligand Binding Assay (Protocol 1) start->binding_assay camp_assay cAMP Assay (D₂) (Protocol 2) start->camp_assay calcium_assay Calcium Mobilization Assay (5-HT₂ₐ) (Protocol 3) start->calcium_assay ki_value Determine Kᵢ values for D₂ and 5-HT₂ₐ binding_assay->ki_value data_analysis Data Analysis and Pharmacological Profile ki_value->data_analysis ic50_value Determine IC₅₀ values camp_assay->ic50_value calcium_assay->ic50_value ic50_value->data_analysis

Caption: Workflow for in vitro characterization of this compound.

Logical Relationship in Atypical Antipsychotic Action

Atypical_Antipsychotic_Action cluster_effects Therapeutic Effects This compound This compound D2_antagonism D₂ Receptor Antagonism This compound->D2_antagonism HT2A_antagonism 5-HT₂ₐ Receptor Antagonism This compound->HT2A_antagonism Positive_Symptoms ↓ Positive Symptoms (Mesolimbic Pathway) D2_antagonism->Positive_Symptoms EPS ↓ Extrapyramidal Side Effects (EPS) (Nigrostriatal Pathway) D2_antagonism->EPS Potential for EPS HT2A_antagonism->D2_antagonism Modulates Negative_Symptoms ↓ Negative Symptoms (Mesocortical Pathway) HT2A_antagonism->Negative_Symptoms HT2A_antagonism->EPS

Caption: this compound's dual antagonism and its therapeutic implications.

In Vitro Assays to Determine Gevotroline's Functional Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (WY-47,384) is an atypical antipsychotic agent characterized by its unique pharmacological profile as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, with a notable high affinity for the sigma receptor.[1] This document provides detailed application notes and protocols for a suite of in vitro assays designed to elucidate the functional activity of this compound. These assays are crucial for understanding its mechanism of action, determining its potency, and assessing its selectivity, thereby guiding further drug development and neuroscience research.

The following sections detail the methodologies for key experiments, including receptor binding assays and functional assays that measure second messenger modulation. All quantitative data, where publicly available, is summarized for comparative analysis. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of the experimental procedures.

Data Presentation: this compound Binding Affinities and Functional Potencies

Note: Despite extensive searches of publicly available literature, specific quantitative binding affinity (Ki) and functional potency (IC50/EC50) values for this compound at its primary targets are not consistently reported. The tables below are structured to accommodate such data once determined experimentally.

Table 1: this compound Receptor Binding Affinity (Ki)

Target ReceptorRadioligandTissue/Cell Line PreparationThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Dopamine D2 [³H]-SpiperoneRecombinant CHO or HEK293 cells expressing human D2 receptors; or rat striatal membranes.Data not availableHaloperidol1-10
Serotonin 5-HT2A [³H]-KetanserinRecombinant CHO or HEK293 cells expressing human 5-HT2A receptors; or rat cortical membranes.Data not availableKetanserin1-5
Sigma-1 (σ1) [³H]-(+)-PentazocineGuinea pig brain membranes or recombinant cells expressing human σ1 receptors.Data not availableHaloperidol3-10
Sigma-2 (σ2) [³H]-DTG (+)-pentazocine to mask σ1Rat liver membranes or recombinant cells expressing human σ2 receptors.Data not availableHaloperidol10-50

Table 2: this compound Functional Antagonist Activity (IC50)

Assay TypeTarget ReceptorAgonist UsedMeasured ResponseThis compound IC50 (nM)Reference AntagonistReference Antagonist IC50 (nM)
Calcium Flux 5-HT2ASerotonin (5-HT)Inhibition of 5-HT-induced calcium mobilization.Data not availableRisperidone5-20
cAMP Accumulation D2QuinpiroleReversal of quinpirole-induced inhibition of forskolin-stimulated cAMP.Data not availableHaloperidol10-50
Inositol Monophosphate (IP1) Accumulation 5-HT2ASerotonin (5-HT)Inhibition of 5-HT-induced IP1 accumulation.Data not availableM1009071-10

Experimental Protocols

Radioligand Binding Assays

These assays determine the affinity of this compound for its target receptors by measuring its ability to displace a radiolabeled ligand.

a) Dopamine D2 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

  • Materials:

    • Membrane preparations from CHO or HEK293 cells stably expressing the human D2 receptor, or rat striatal tissue.

    • Radioligand: [³H]-Spiperone (a D2 antagonist).

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

    • This compound and reference compounds at various concentrations.

    • 96-well plates, glass fiber filters, and a scintillation counter.

  • Protocol:

    • In a 96-well plate, combine membrane homogenate (20-40 µg protein), varying concentrations of this compound or reference compound, and [³H]-Spiperone (at a concentration near its Kd, typically 0.1-0.5 nM).

    • For non-specific binding, add 10 µM Haloperidol.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

b) Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

  • Protocol: This protocol is similar to the D2 receptor binding assay, with the following modifications:

    • Membrane Source: Membranes from cells expressing the human 5-HT2A receptor or from rat frontal cortex.

    • Radioligand: [³H]-Ketanserin (a 5-HT2A antagonist), typically at 0.5-1.0 nM.

    • Non-specific binding control: Mianserin (10 µM) or unlabeled Ketanserin.

c) Sigma-1 and Sigma-2 Receptor Binding Assays

  • Objective: To determine the binding affinity (Ki) of this compound for sigma receptor subtypes.

  • Protocol for Sigma-1:

    • Membrane Source: Guinea pig brain membranes.

    • Radioligand: [³H]-(+)-Pentazocine (a σ1 selective agonist), typically at 2-5 nM.

    • Non-specific binding control: Haloperidol (10 µM).

  • Protocol for Sigma-2:

    • Membrane Source: Rat liver membranes.

    • Radioligand: [³H]-DTG (a non-selective sigma ligand), typically at 3-5 nM.

    • Masking Ligand: (+)-Pentazocine (300 nM) is added to saturate σ1 sites, allowing for the specific measurement of binding to σ2 sites.

    • Non-specific binding control: Haloperidol (10 µM).

Gevotroline_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Receptor-Containing Membranes Incubate Incubate in 96-well Plate Membrane->Incubate Radio Radioligand ([³H]-Spiperone, etc.) Radio->Incubate Gevo This compound (Test Compound) Gevo->Incubate Filter Rapid Filtration Incubate->Filter Separate Bound from Unbound Count Scintillation Counting Filter->Count Calc Calculate Ki Value Count->Calc

Caption: General workflow for radioligand binding assays.
Functional Assays

These assays measure the ability of this compound to antagonize the downstream signaling pathways activated by receptor agonists.

a) 5-HT2A-Mediated Calcium Flux Assay

  • Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A receptor-mediated intracellular calcium mobilization.

  • Materials:

    • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Agonist: Serotonin (5-HT).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).

  • Protocol:

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of this compound or a reference antagonist and incubate for 15-30 minutes.

    • Measure baseline fluorescence.

    • Add a concentration of 5-HT that elicits a submaximal response (EC80) and immediately measure the change in fluorescence over time.

    • The peak fluorescence intensity corresponds to the intracellular calcium concentration.

    • Generate dose-response curves for this compound's inhibition of the 5-HT-induced signal to determine the IC50 value.

Gq_Signaling_Pathway This compound This compound Receptor 5-HT2A Receptor This compound->Receptor Antagonizes Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ Release ER->Ca Response Cellular Response Ca->Response PKC->Response

Caption: 5-HT2A receptor Gq-coupled signaling pathway.

b) D2-Mediated cAMP Accumulation Assay

  • Objective: To determine the functional potency (IC50) of this compound in reversing the inhibition of cAMP production by a D2 receptor agonist.

  • Materials:

    • CHO or HEK293 cells stably expressing the human D2 receptor.

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Agonist: Quinpirole (a D2 agonist).

    • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Protocol:

    • Seed cells in a 96-well plate.

    • Pre-incubate the cells with varying concentrations of this compound or a reference antagonist for 15-30 minutes.

    • Add a fixed concentration of Quinpirole (EC50) to the wells.

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

    • Incubate for 15-30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's instructions.

    • This compound's antagonism will result in a dose-dependent increase in cAMP levels (reversal of Quinpirole's inhibition).

    • Calculate the IC50 from the dose-response curve.

Gi_Signaling_Pathway This compound This compound Receptor D2 Receptor This compound->Receptor Antagonizes Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: D2 receptor Gi-coupled signaling pathway.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound's functional activity. By employing radioligand binding assays, researchers can precisely determine its affinity for dopamine D2, serotonin 5-HT2A, and sigma receptors. Furthermore, the functional assays, such as calcium flux and cAMP accumulation, will quantify its antagonistic potency at D2 and 5-HT2A receptors. The systematic application of these methodologies will yield a comprehensive pharmacological profile of this compound, which is essential for its continued evaluation as a potential therapeutic agent. The provided diagrams of the signaling pathways and experimental workflows serve to clarify the underlying mechanisms and procedural steps involved in these critical assays.

References

Application Notes and Protocols: Investigating "Compound X," a Representative Atypical Antipsychotic, for Cognitive Deficits in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of scientific literature did not yield specific preclinical or clinical data for gevotroline in the context of cognitive deficits. The following application notes and protocols are for a representative atypical antipsychotic, hereafter referred to as "Compound X," based on the known mechanisms and experimental paradigms for this class of drugs.

Introduction

Cognitive impairment is a core feature of several neuropsychiatric disorders, including schizophrenia, and represents a significant unmet therapeutic need.[1] Unlike first-generation antipsychotics, which primarily address positive symptoms, atypical antipsychotics offer a broader spectrum of action, potentially improving negative and cognitive symptoms.[2][3] This is largely attributed to their combined antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which can lead to an increase in dopamine release in the prefrontal cortex (PFC), a brain region crucial for executive function and working memory.[4][5][6]

These notes provide a framework for the preclinical evaluation of "Compound X," a hypothetical atypical antipsychotic with high affinity for both D2 and 5-HT2A receptors, for its potential to ameliorate cognitive deficits.

Data Presentation: Representative Preclinical Efficacy

The following tables summarize expected quantitative outcomes from preclinical studies with "Compound X" in a rodent model of schizophrenia (e.g., Neonatal Ventral Hippocampal Lesion model).

Table 1: Effect of Compound X on Working Memory in the T-Maze Spontaneous Alternation Task

Treatment GroupNDose (mg/kg)% Alternation (Mean ± SEM)p-value vs. Vehicle
Sham Control12Vehicle85.2 ± 3.1-
Lesion + Vehicle12Vehicle55.7 ± 4.5< 0.01 vs. Sham
Lesion + Compound X120.568.9 ± 3.8< 0.05
Lesion + Compound X121.079.5 ± 4.1< 0.01
Lesion + Compound X122.082.1 ± 3.5< 0.001

Table 2: Effect of Compound X on Prefrontal Cortex Dopamine Efflux (via In Vivo Microdialysis)

Treatment GroupNDose (mg/kg)Basal DA (pg/µL)% Change in DA Efflux (Mean ± SEM)p-value vs. Vehicle
Lesion + Vehicle8Vehicle2.5 ± 0.3100 ± 8-
Lesion + Compound X81.02.7 ± 0.4165 ± 12< 0.01
Lesion + Haloperidol80.52.4 ± 0.398 ± 9> 0.05

Signaling Pathways and Experimental Workflows

The pro-cognitive effects of atypical antipsychotics like Compound X are believed to be mediated by their unique interaction with dopaminergic and serotonergic systems in the prefrontal cortex.

G cluster_0 Serotonergic Neuron cluster_1 Dopaminergic Neuron (VTA) cluster_2 Pyramidal Neuron (PFC) 5HT_Neuron 5-HT Neuron DA_Neuron DA Neuron Pyramidal_Neuron Pyramidal Neuron DA_Neuron->Pyramidal_Neuron Modulates Activity D2_R D2 Autoreceptor DA_Neuron->D2_R Releases DA DA_Release Dopamine Release (to PFC) DA_Neuron->DA_Release Cognition Improved Cognitive Function Pyramidal_Neuron->Cognition 5HT2A_R 5-HT2A Receptor 5HT2A_R->DA_Neuron Inhibits DA Release D2_R->DA_Neuron Inhibits DA Synthesis/Release CompoundX CompoundX CompoundX->5HT2A_R Antagonizes CompoundX->D2_R Antagonizes

Caption: Proposed mechanism of Compound X in the prefrontal cortex.

G Recovery 2. Post-Operative Recovery & Maturation to Adulthood Habituation 3. Habituation to Behavioral Apparatus Recovery->Habituation Baseline 4. Baseline Cognitive Testing (e.g., T-Maze, NOR) Habituation->Baseline Treatment 5. Chronic Drug Administration (Compound X vs. Vehicle) Baseline->Treatment PostTreatment 6. Post-Treatment Cognitive Testing Treatment->PostTreatment Neurochem 7. Neurochemical Analysis (In Vivo Microdialysis) PostTreatment->Neurochem Analysis 8. Data Analysis & Interpretation Neurochem->Analysis

Caption: Preclinical workflow for evaluating Compound X's pro-cognitive effects.

Experimental Protocols

Protocol 1: Neonatal Ventral Hippocampal Lesion (NVHL) Model

This neurodevelopmental model is used to replicate cognitive deficits relevant to schizophrenia.[1]

Materials:

  • Postnatal day 7 (P7) male rat pups

  • Stereotaxic apparatus with neonatal adapter

  • Anesthesia (isoflurane or hypothermia)

  • Ibotenic acid solution (10 µg/µL in PBS)

  • Hamilton syringe (1 µL)

  • Heating pad

Procedure:

  • Anesthetize P7 pups using either isoflurane (B1672236) inhalation or by placing them on a bed of ice until loss of pedal reflex.

  • Mount the pup in the stereotaxic frame.

  • Make a midline incision on the scalp to expose the skull.

  • Using bregma as a reference, drill small holes bilaterally over the ventral hippocampus.

  • Lower the Hamilton syringe to the target coordinates.

  • Infuse 0.3 µL of ibotenic acid solution over 2 minutes.

  • Leave the needle in place for an additional 2 minutes to allow for diffusion.

  • Slowly retract the needle and repeat for the contralateral hemisphere.

  • Suture the incision and allow the pup to recover on a heating pad before returning to the dam.

  • Sham animals undergo the same procedure with a vehicle (PBS) injection.

  • Wean pups at P21 and allow them to mature to young adulthood (P56) before behavioral testing.

Protocol 2: T-Maze Spontaneous Alternation (Working Memory)

This task assesses spatial working memory, a cognitive domain often impaired in schizophrenia.[7]

Materials:

  • T-maze apparatus with a start arm and two goal arms.

  • Automated tracking software or manual stopwatch.

Procedure:

  • Habituate each rat to the maze for 5 minutes one day prior to testing.

  • On the test day, administer Compound X or vehicle via intraperitoneal (IP) injection 30 minutes before the trial.

  • Place the rat in the start arm and allow it to choose one of the goal arms freely (first run).

  • Once the rat enters a goal arm with all four paws, confine it there for 30 seconds by lowering a gate.

  • After 30 seconds, remove the rat, and after a 15-second inter-trial interval, place it back in the start arm for the second run.

  • Record which arm the rat chooses in the second run.

  • An "alternation" is scored if the rat chooses the opposite arm from its first run.

  • Calculate the percentage of alternation: (Number of alternations / Total number of trials) x 100.

Protocol 3: In Vivo Microdialysis in the Medial Prefrontal Cortex

This technique measures extracellular neurotransmitter levels in awake, freely moving animals.[8][9]

Materials:

  • Adult male rat (previously subjected to NVHL or sham surgery)

  • Stereotaxic apparatus

  • Guide cannula and microdialysis probe

  • Anesthesia (e.g., ketamine/xylazine)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection for dopamine analysis.

Procedure:

  • Anesthetize the adult rat and mount it in the stereotaxic frame.

  • Implant a guide cannula targeting the medial prefrontal cortex. Secure it with dental cement.

  • Allow the animal to recover for at least 5-7 days.

  • On the day of the experiment, place the rat in a microdialysis bowl and gently insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min) for a 2-hour stabilization period.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer Compound X or vehicle (IP).

  • Continue collecting dialysate samples for at least 3 hours post-injection.

  • Analyze dopamine concentrations in the samples using HPLC-ED.

  • Express post-injection dopamine levels as a percentage of the stable baseline average.

References

Application Notes and Protocols for Assessing Gevotroline's Blood-Brain Barrier Penetration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline is an atypical antipsychotic agent that was investigated for the treatment of schizophrenia.[1] Like all centrally acting drugs, its efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) to reach its therapeutic targets in the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside. Therefore, a thorough assessment of this compound's BBB penetration is a critical step in its development and for understanding its pharmacokinetic and pharmacodynamic profile.

These application notes provide a detailed overview of the methods and protocols to assess the BBB penetration of this compound, encompassing both in vitro and in vivo approaches. The protocols are designed to be comprehensive and adaptable to standard laboratory settings.

Physicochemical Properties of this compound

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance for BBB Penetration
Molecular Weight 309.39 g/mol Molecules with a molecular weight under 400-500 Da are more likely to cross the BBB through passive diffusion.
LogP (Lipophilicity) 3.5 - 4.5A higher LogP indicates greater lipid solubility, which generally favors passive diffusion across the lipid-rich cell membranes of the BBB.
pKa (Acid Dissociation Constant) Basic pKa: ~8.5-9.5The pKa determines the charge of the molecule at a given pH. At a physiological pH of 7.4, a basic compound like this compound will be partially ionized. The un-ionized form is more lipid-soluble and therefore more likely to cross the BBB.

Note: The LogP and pKa values are predicted using in silico models and should be experimentally verified.

Experimental Workflow for Assessing BBB Penetration

A multi-tiered approach is recommended to comprehensively evaluate the BBB penetration of this compound. This workflow combines high-throughput in vitro screening with more complex and physiologically relevant in vivo studies.

Gevotroline_BBB_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment PAMPA PAMPA-BBB Assay (Passive Permeability) MDCK MDR1-MDCKII Assay (Active Efflux) PAMPA->MDCK If Permeable Microdialysis In Vivo Microdialysis (Brain Unbound Concentration) MDCK->Microdialysis If Not a Strong P-gp Substrate BrainHomogenate Brain Homogenate Analysis (Total Brain Concentration) MDCK->BrainHomogenate Alternative to Microdialysis Data_Integration Data Integration and BBB Penetration Assessment Microdialysis->Data_Integration BrainHomogenate->Data_Integration Start Start: This compound Characterization Start->PAMPA Initial Screening

Caption: Experimental workflow for assessing this compound's BBB penetration.

In Vitro Assessment of BBB Penetration

In vitro models provide a rapid and cost-effective means to screen for BBB permeability and to identify potential issues such as active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput method to predict passive, transcellular permeability across the BBB. It utilizes a lipid-infused artificial membrane that mimics the lipid composition of the brain endothelial cells.

Protocol: PAMPA-BBB Assay for this compound

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare the donor solution by diluting the this compound stock solution in a buffer at a relevant physiological pH (e.g., pH 7.4) to the desired final concentration.

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

    • Prepare the PAMPA membrane by coating a 96-well filter plate with a brain lipid solution (e.g., porcine brain lipid in dodecane).

  • Assay Procedure:

    • Add the acceptor solution to the wells of the acceptor plate.

    • Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring no air bubbles are trapped.

    • Add the donor solution containing this compound to the wells of the filter plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [this compound]acceptor / [this compound]equilibrium)) * (VA * VD) / ((VA + VD) * A * t) where:

      • [this compound]acceptor is the concentration in the acceptor well.

      • [this compound]equilibrium is the concentration at equilibrium.

      • VA is the volume of the acceptor well.

      • VD is the volume of the donor well.

      • A is the area of the membrane.

      • t is the incubation time.

Table 2: Interpretation of PAMPA-BBB Results for this compound

Permeability (Pe) (x 10⁻⁶ cm/s)Predicted BBB Penetration
> 4.0High
2.0 - 4.0Medium
< 2.0Low
MDR1-MDCKII Permeability Assay

This cell-based assay is used to determine if a compound is a substrate of the P-glycoprotein (P-gp, encoded by the MDR1 gene), a major efflux transporter at the BBB. The assay uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene.

Protocol: MDR1-MDCKII Assay for this compound

  • Cell Culture and Seeding:

    • Culture MDR1-MDCKII cells in appropriate media.

    • Seed the cells onto permeable filter supports in a transwell plate and allow them to form a confluent monolayer (typically 3-5 days).

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Perform bidirectional transport studies:

      • Apical to Basolateral (A-B): Add this compound to the apical (upper) chamber and collect samples from the basolateral (lower) chamber at specified time points.

      • Basolateral to Apical (B-A): Add this compound to the basolateral chamber and collect samples from the apical chamber at specified time points.

    • Incubate the plates at 37°C.

  • Sample Analysis:

    • Determine the concentration of this compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

Table 3: Interpretation of MDR1-MDCKII Results for this compound

Efflux Ratio (ER)P-gp Substrate PotentialPredicted BBB Penetration
< 2.0Not a substrateLikely to cross the BBB
2.0 - 5.0Moderate substrateMay have limited BBB penetration
> 5.0Strong substrateUnlikely to cross the BBB

P-glycoprotein Efflux Signaling Pathway

Understanding the regulation of P-gp is crucial for interpreting the results of the MDR1-MDCKII assay and for developing strategies to overcome P-gp-mediated efflux.

Pgp_Efflux_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pgp P-glycoprotein (P-gp) Drug_in This compound (extracellular) Pgp->Drug_in Efflux ADP ADP + Pi Pgp->ADP Drug_out This compound (intracellular) Drug_in->Drug_out Passive Diffusion Drug_out->Pgp Binding ATP ATP ATP->Pgp Hydrolysis MDR1_gene MDR1 Gene Transcription Transcription MDR1_gene->Transcription mRNA mRNA mRNA->Pgp Translation & Trafficking Transcription->mRNA

Caption: Simplified diagram of the P-glycoprotein (P-gp) efflux mechanism.

In Vivo Assessment of BBB Penetration

In vivo studies in animal models are essential to confirm the findings from in vitro assays and to provide a quantitative measure of brain exposure.

In Vivo Microdialysis

Microdialysis is a powerful technique to measure the unbound concentration of a drug in the brain's interstitial fluid (ISF), which is the concentration that is pharmacologically active.

Protocol: In Vivo Microdialysis for this compound in Rodents

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse).

    • Implant a microdialysis guide cannula into the brain region of interest (e.g., striatum or prefrontal cortex) using stereotaxic surgery.

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate.

    • Administer this compound to the animal via the desired route (e.g., intravenous or intraperitoneal).

    • Collect dialysate samples at regular intervals.

    • Collect blood samples at corresponding time points.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the unbound brain-to-plasma concentration ratio (Kp,uu): Kp,uu = AUCbrain,unbound / AUCplasma,unbound where AUC is the area under the concentration-time curve.

Table 4: Interpretation of In Vivo Microdialysis Results for this compound

Kp,uuInterpretation
> 1.0Active influx into the brain
≈ 1.0Passive diffusion across the BBB
< 1.0Active efflux from the brain
Brain Homogenate Analysis

This method measures the total concentration of the drug in the brain tissue, including both unbound and bound drug.

Protocol: Brain Homogenate Analysis for this compound

  • Dosing and Sample Collection:

    • Administer this compound to a cohort of animals.

    • At a specific time point, euthanize the animals and collect blood and brain samples.

    • Perfuse the brain with saline to remove residual blood.

  • Sample Preparation:

    • Homogenize the brain tissue in a suitable buffer.

    • Process the plasma from the blood samples.

  • Sample Analysis:

    • Determine the concentration of this compound in the brain homogenate and plasma samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp): Kp = Cbrain / Cplasma where Cbrain is the concentration in the brain and Cplasma is the concentration in the plasma.

Table 5: Interpretation of Brain Homogenate Analysis Results for this compound

KpInterpretation
> 1Good brain penetration
0.1 - 1.0Moderate brain penetration
< 0.1Poor brain penetration

Conclusion

The comprehensive assessment of this compound's blood-brain barrier penetration requires a combination of in vitro and in vivo methods. The initial screening with PAMPA-BBB and MDR1-MDCKII assays can provide valuable insights into its passive permeability and susceptibility to active efflux. Subsequent in vivo studies, such as microdialysis, are crucial for determining the pharmacologically relevant unbound brain concentrations. By following these detailed protocols, researchers can obtain a robust understanding of this compound's ability to reach its targets in the central nervous system, which is essential for its further development and clinical application.

References

Application Notes and Protocols for Investigating the Cellular Effects of Gevotroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline is an atypical antipsychotic agent characterized by its unique receptor binding profile, exhibiting balanced antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma-1 receptor. This distinct pharmacology suggests a complex mechanism of action that warrants detailed investigation at the cellular level. These application notes provide a comprehensive guide for researchers to design and execute in vitro studies to elucidate the cellular and molecular effects of this compound. The protocols herein describe methods to assess receptor engagement, downstream signaling pathway modulation, and subsequent cellular phenotypes such as viability and neuronal morphology.

Recommended Cell Culture Models

The selection of an appropriate cell culture model is critical for obtaining relevant and translatable data. The following cell lines are recommended for studying the various facets of this compound's activity:

  • HEK293 (Human Embryonic Kidney) and CHO-K1 (Chinese Hamster Ovary) Cells: These cell lines are ideal for heterologous expression of D2, 5-HT2A, and sigma-1 receptors, either individually or in combination. They provide a clean background with low endogenous receptor expression, making them perfect for receptor binding and specific signaling pathway assays.

  • SH-SY5Y (Human Neuroblastoma) Cells: This human-derived cell line endogenously expresses dopaminergic markers, including D2 receptors, and can be differentiated into a more mature neuron-like phenotype.[1][2][3] It serves as an excellent model for studying the effects of antipsychotic drugs on neuronal processes.[1][4][5]

  • PC12 (Rat Pheochromocytoma) Cells: Derived from a rat adrenal medulla tumor, PC12 cells synthesize and store dopamine and can be differentiated to exhibit a neuronal phenotype, making them a valuable tool for studying dopamine receptor pharmacology and neurotrotoxicity.[6][7][8][9][10]

Data Presentation: In Vitro Pharmacological Profile of this compound

The following tables summarize the expected quantitative data from key in vitro assays for this compound. This data can be generated using the protocols outlined in the subsequent sections. For comparative purposes, representative data from other atypical antipsychotics with similar receptor targets are included.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Reference Compounds

CompoundDopamine D2 Receptor5-HT2A ReceptorSigma-1 Receptor
This compound Experimental ValueExperimental ValueExperimental Value
Haloperidol1.2453.5
Risperidone3.10.16120
Olanzapine11431
Clozapine1251324

Table 2: Functional Potencies (IC50/EC50, nM) of this compound in Cellular Signaling Assays

AssayCell LineThis compound (Antagonist IC50)Reference Agonist (EC50)
D2 Receptor (cAMP Inhibition)CHO-K1-hD2RExperimental ValueQuinpirole (5.5 nM)
5-HT2A Receptor (Calcium Flux)HEK293-h5-HT2ARExperimental ValueSerotonin (2.1 nM)
5-HT2A Receptor (IP1 Accumulation)CHO-K1-h5-HT2ARExperimental ValueSerotonin (4.8 nM)

Table 3: Cellular Effects of this compound

AssayCell LineParameter MeasuredThis compound Effect
Cell Viability (MTT/LDH)SH-SY5Y% Viability / % CytotoxicityExperimental Value
Neurite OutgrowthDifferentiated SH-SY5YMean Neurite Length (µm)Experimental Value
Akt Phosphorylation (p-Akt/Total Akt Ratio)SH-SY5YFold Change vs. ControlExperimental Value
ERK1/2 Phosphorylation (p-ERK/Total ERK Ratio)SH-SY5YFold Change vs. ControlExperimental Value

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

Gevotroline_Signaling_Pathways cluster_D2R Dopamine D2 Receptor (Gi-coupled) cluster_5HT2AR 5-HT2A Receptor (Gq-coupled) cluster_Sigma1R Sigma-1 Receptor D2R D2R Gi Gi D2R->Gi Activates Akt_P p-Akt D2R->Akt_P Modulates Gevotroline_D2 This compound Gevotroline_D2->D2R AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases SHT2AR 5-HT2AR Gq Gq SHT2AR->Gq Activates ERK_P p-ERK SHT2AR->ERK_P Modulates Gevotroline_5HT2A This compound Gevotroline_5HT2A->SHT2AR PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ IP3->Ca2 Releases Sigma1R Sigma-1R (ER Chaperone) Neurite Neurite Outgrowth Sigma1R->Neurite Modulates Gevotroline_S1R This compound Gevotroline_S1R->Sigma1R Binds

Caption: this compound's primary signaling pathways.

Experimental_Workflow cluster_functional Functional Assays cluster_cellular Cellular Assays start Start: Select Cell Model (HEK293, CHO-K1, SH-SY5Y) receptor_binding 1. Receptor Binding Assays (Determine Ki) start->receptor_binding functional_assays 2. Functional Signaling Assays (Determine IC50/EC50) receptor_binding->functional_assays cellular_assays 3. Cellular Phenotype Assays functional_assays->cellular_assays cAMP cAMP Assay (D2R) functional_assays->cAMP Calcium Calcium Flux (5-HT2AR) functional_assays->Calcium IP1 IP1 Assay (5-HT2AR) functional_assays->IP1 western_blot 4. Western Blot Analysis (Signaling Pathway Modulation) cellular_assays->western_blot Viability Cell Viability (MTT/LDH) cellular_assays->Viability Neurite Neurite Outgrowth cellular_assays->Neurite end End: Characterize this compound's Cellular Effects western_blot->end

Caption: General experimental workflow for this compound.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for D2, 5-HT2A, and sigma-1 receptors.

Protocol: Competition Binding Assay

  • Membrane Preparation:

    • Culture cells (e.g., CHO-K1 or HEK293) stably expressing the receptor of interest to ~90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding: Add assay buffer, a fixed concentration of radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A, [3H]-(+)-Pentazocine for sigma-1) at its approximate Kd concentration, and cell membranes (20-50 µg protein).

    • Non-specific Binding: Add assay buffer, radioligand, cell membranes, and a high concentration of a known non-labeled competitor (e.g., 10 µM Haloperidol for D2 and sigma-1, 10 µM Ketanserin for 5-HT2A).

    • Competition: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

  • Incubation: Incubate the plate at room temperature (or 37°C for sigma-1) for 60-120 minutes with gentle agitation.[1][9][11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Signaling Assays

A. D2 Receptor-Mediated cAMP Inhibition Assay (for Gi-coupled receptors)

Objective: To measure the antagonist effect of this compound on D2 receptor-mediated inhibition of cAMP production.

Protocol:

  • Cell Seeding: Seed CHO-K1 or HEK293 cells stably expressing the human D2 receptor into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add this compound or vehicle to the wells and pre-incubate for 15-30 minutes.

  • Cell Stimulation: Add a mixture of a D2 receptor agonist (e.g., Quinpirole at its EC80 concentration) and forskolin (B1673556) (to stimulate adenylyl cyclase) to all wells.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assay) according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

B. 5-HT2A Receptor-Mediated Calcium Flux Assay (for Gq-coupled receptors)

Objective: To measure the antagonist effect of this compound on 5-HT2A receptor-mediated intracellular calcium mobilization.

Protocol:

  • Cell Seeding: Seed HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor into a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM) loading solution in assay buffer, potentially including probenecid (B1678239) to prevent dye leakage.

    • Aspirate the culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

  • Compound Addition: Add serial dilutions of this compound or vehicle to the wells.

  • Measurement of Calcium Flux:

    • Place the plate in a fluorescence microplate reader equipped with an automated injector.

    • Establish a stable baseline fluorescence reading.

    • Inject a 5-HT2A receptor agonist (e.g., Serotonin at its EC80 concentration) into each well while simultaneously recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound to determine the IC50 value.

Cellular Phenotype Assays

A. Cell Viability and Cytotoxicity Assays (MTT and LDH)

Objective: To assess the effect of this compound on the viability and cytotoxicity in a neuronal cell line.

Protocol: MTT Assay

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle.

  • Incubation: Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12][13]

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control cells.

Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes and carefully collect the supernatant.

  • LDH Measurement: Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colorimetric or fluorescent product.

  • Maximum LDH Release: To determine the maximum LDH release, lyse a set of control cells with the lysis buffer provided in the kit.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] x 100.

B. Neurite Outgrowth Assay

Objective: To evaluate the effect of this compound on neuronal differentiation and morphology.

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells on plates coated with an extracellular matrix (e.g., Matrigel or collagen) at a low density (e.g., 2,500 cells/well in a 96-well plate) to allow for clear visualization of neurites.[15]

  • Differentiation: Induce differentiation by treating the cells with retinoic acid (e.g., 10 µM) for 3-5 days.

  • Treatment: Replace the differentiation medium with fresh medium containing various concentrations of this compound or vehicle.

  • Incubation: Incubate for an additional 24-72 hours.

  • Imaging: Capture images of the cells using a high-content imaging system or a microscope equipped with a camera.

  • Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content analysis software) to quantify neurite length, number of neurites, and branching points per cell.[2][16]

  • Data Analysis: Compare the neurite parameters of this compound-treated cells to vehicle-treated controls.

Western Blot Analysis of Signaling Pathways

Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins downstream of D2 and 5-HT2A receptors, such as Akt and ERK.

Protocol:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling activity.[17]

    • Pre-treat cells with various concentrations of this compound for 30-60 minutes.

    • Stimulate the cells with a D2 agonist (for Akt analysis) or a 5-HT2A agonist (for ERK analysis) for 5-15 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., rabbit anti-phospho-Akt Ser473 or rabbit anti-phospho-ERK1/2 Thr202/Tyr204) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., rabbit anti-Akt or rabbit anti-ERK1/2) and/or a loading control like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities using image analysis software. Express the results as the ratio of the phosphorylated protein to the total protein.

References

Application Notes and Protocols for Preclinical PET Imaging of Gevotroline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline (also known as WY-47,384) is an atypical antipsychotic agent with a unique pharmacological profile, exhibiting antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, as well as high affinity for the sigma-1 receptor.[1] These targets are implicated in the pathophysiology of several neuropsychiatric disorders, making this compound a compound of significant interest for further investigation. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the quantitative assessment of receptor occupancy and pharmacokinetics of drug candidates in the living brain.

These application notes provide a comprehensive, albeit prospective, guide for the use of radiolabeled this compound in preclinical PET imaging studies. As no published preclinical PET studies using this compound have been identified, the following protocols and data are based on established methodologies for PET imaging of D2, 5-HT2A, and sigma receptor ligands. This document is intended to serve as a foundational resource for researchers planning to utilize PET to explore the in vivo characteristics of this compound.

Pharmacological Profile of this compound

This compound's mechanism of action involves interaction with multiple neurotransmitter systems. A summary of its receptor binding affinities is crucial for designing and interpreting PET imaging studies.

Receptor TargetAffinity (Ki)SpeciesReference
Dopamine D2Modest AffinityRat[1]
Serotonin 5-HT2AModest AffinityRat[1]
Sigma-1High AffinityRat[1]

Signaling Pathways

The therapeutic and potential side effects of this compound are mediated through complex intracellular signaling cascades initiated by its binding to D2, 5-HT2A, and sigma-1 receptors. Understanding these pathways is essential for correlating PET imaging data with downstream biological effects.

Gevotroline_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Pathway Gevotroline_D2 This compound D2R D2 Receptor Gevotroline_D2->D2R Antagonist Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Gevotroline_5HT2A This compound HT2AR 5-HT2A Receptor Gevotroline_5HT2A->HT2AR Antagonist Gq Gq HT2AR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Gevotroline_S1R This compound S1R Sigma-1 Receptor (ER Chaperone) Gevotroline_S1R->S1R IP3R IP3 Receptor S1R->IP3R Modulation Ca2_S1R Ca2+ Signaling IP3R->Ca2_S1R Neuronal_Survival Neuronal Survival & Plasticity Ca2_S1R->Neuronal_Survival

Caption: Signaling pathways modulated by this compound.

Radiolabeling of this compound

For PET imaging, this compound must be radiolabeled with a positron-emitting isotope, such as Carbon-11 ([11C]) or Fluorine-18 ([18F]). The choice of isotope will depend on the desired imaging time and the synthetic feasibility. A proposed radiosynthesis of [11C]this compound is outlined below.

Proposed Radiosynthesis of [11C]this compound

The synthesis would involve the methylation of a suitable desmethyl precursor using [11C]methyl iodide or [11C]methyl triflate.

Quantitative Radiochemistry Data (Hypothetical)

ParameterValue
Radiochemical Yield15-25% (end of synthesis)
Radiochemical Purity>98%
Molar Activity>37 GBq/µmol (>1000 Ci/mmol) at time of injection
Synthesis Time30-40 minutes from end of bombardment

Experimental Protocols

Protocol 1: In Vitro Autoradiography

Objective: To determine the in vitro binding characteristics of radiolabeled this compound in brain tissue.

Materials:

  • [11C]this compound

  • Cryostat-sectioned rodent or non-human primate brain slices (20 µm)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-radiolabeled this compound (for non-specific binding determination)

  • Phosphor imaging plates or digital autoradiography system

Procedure:

  • Thaw brain sections to room temperature.

  • Pre-incubate sections in buffer for 15 minutes.

  • Incubate sections with [11C]this compound (e.g., 0.1-1.0 nM) for 60 minutes at room temperature.

  • For non-specific binding, co-incubate adjacent sections with a high concentration of non-radiolabeled this compound (e.g., 10 µM).

  • Wash sections in ice-cold buffer (2 x 5 minutes).

  • Briefly dip sections in ice-cold distilled water.

  • Dry sections under a stream of cold air.

  • Expose dried sections to a phosphor imaging plate overnight.

  • Analyze images using appropriate software to quantify regional binding.

Protocol 2: Preclinical PET Imaging in Rodents

Objective: To assess the in vivo brain uptake, regional distribution, and pharmacokinetics of [11C]this compound.

Materials:

  • [11C]this compound formulated for intravenous injection

  • Small animal PET/CT or PET/MR scanner

  • Anesthesia system (e.g., isoflurane)

  • Animal monitoring system (respiration, temperature)

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance).

  • Place the animal on the scanner bed and position the head in the center of the field of view.

  • Perform a CT or MR scan for anatomical co-registration.

  • Administer [11C]this compound (e.g., 10-20 MBq) as a bolus injection via the tail vein.

  • Acquire dynamic PET data for 60-90 minutes.

  • Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).

  • Co-register PET images with the anatomical scan.

  • Define regions of interest (ROIs) on brain structures (e.g., striatum, cortex, cerebellum).

  • Generate time-activity curves (TACs) for each ROI.

  • Analyze TACs to determine key kinetic parameters (e.g., Standardized Uptake Value - SUV, distribution volume - VT).

Protocol 3: Receptor Occupancy Study

Objective: To determine the in vivo occupancy of D2, 5-HT2A, or sigma-1 receptors by non-radiolabeled this compound.

Procedure:

  • Perform a baseline [11C]this compound PET scan as described in Protocol 2.

  • On a separate day, administer a dose of non-radiolabeled this compound to the same animal.

  • After a pre-determined time, perform a second [11C]this compound PET scan.

  • Calculate receptor occupancy as the percentage reduction in [11C]this compound binding compared to the baseline scan.

Hypothetical Preclinical Data

Table 1: In Vitro Binding Affinities (Hypothetical)

CompoundD2 Ki (nM)5-HT2A Ki (nM)Sigma-1 Ki (nM)
This compound15.225.83.1

Table 2: In Vivo Biodistribution in Rats at 30 min post-injection (%ID/g - Hypothetical)

Organ%ID/g
Brain1.85
Heart2.54
Lungs4.12
Liver15.7
Kidneys8.9
Muscle0.98
Blood0.75

Table 3: Brain Regional Uptake (SUV - Hypothetical)

Brain RegionSUV (10-30 min)
Striatum2.1
Cortex1.5
Hippocampus1.2
Cerebellum0.8

Experimental Workflow Visualization

Gevotroline_PET_Workflow cluster_radiolabeling Radiolabeling cluster_preclinical_imaging Preclinical Imaging cluster_data_analysis Data Analysis Cyclotron [11C]CO2 Production Synthesis Automated Synthesis of [11C]this compound Cyclotron->Synthesis QC Quality Control (Purity, Molar Activity) Synthesis->QC Injection [11C]this compound Injection QC->Injection Animal_Prep Animal Preparation (Anesthesia) Imaging PET/CT or PET/MR Scan Animal_Prep->Imaging Data_Acquisition Dynamic Data Acquisition Imaging->Data_Acquisition Injection->Imaging Reconstruction Image Reconstruction Data_Acquisition->Reconstruction Coregistration Co-registration with Anatomical Scan Reconstruction->Coregistration ROI_Analysis ROI Definition and TAC Generation Coregistration->ROI_Analysis Kinetic_Modeling Kinetic Modeling (SUV, VT) ROI_Analysis->Kinetic_Modeling

Caption: Experimental workflow for preclinical PET imaging of this compound.

Disclaimer: The protocols, data, and workflows presented in these application notes are hypothetical and based on established practices for similar compounds, due to the absence of published preclinical PET imaging studies for this compound. Researchers should validate these methods and conduct appropriate safety and feasibility studies before implementation.

References

Application Notes and Protocols for Long-Term Gevotroline Treatment Studies in Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gevotroline is an atypical antipsychotic agent with a unique pharmacological profile, acting as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, and exhibiting a high affinity for the sigma receptor. To thoroughly characterize its long-term efficacy and safety profile, well-designed, long-term animal studies are imperative. These application notes provide detailed protocols for conducting comprehensive long-term this compound treatment studies in both rodent and non-rodent animal models. The methodologies outlined below cover experimental design, drug administration, behavioral assessments, and extensive safety and pharmacokinetic monitoring, adhering to international guidelines for preclinical toxicology studies.

General Experimental Design

A robust long-term study design is crucial for obtaining reliable and translatable data. The following outlines a general framework that can be adapted based on specific research questions.

Animal Models
  • Rodent Model: Sprague-Dawley rats are a suitable rodent model for long-term toxicity and efficacy studies due to their extensive use in pharmaceutical research and the availability of historical control data.[1][2]

  • Non-Rodent Model: Beagle dogs are a commonly used non-rodent species in preclinical safety assessment due to their physiological similarities to humans in terms of drug metabolism and cardiovascular function.[3][4]

Study Duration
  • Rodents: A minimum duration of 12 months is recommended for chronic toxicity studies.[5][6]

  • Non-Rodents: A 90-day oral toxicity study is a standard duration for non-rodent species.[7]

Dose Selection

At least three dose levels (low, mid, and high) and a concurrent control group should be used.[6][8] Dose selection should be based on results from shorter-term dose-range finding studies. The high dose should aim to produce minimal toxicity to characterize the toxicological profile, while the low dose should be a no-observed-adverse-effect-level (NOAEL).[9][10]

Experimental Protocols

This compound Formulation and Administration
  • Vehicle Selection: An appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water) should be selected based on the physicochemical properties of this compound. The vehicle's potential toxicity should be known.[8]

  • Oral Gavage Protocol (Rats):

    • Acclimate animals to handling and the gavage procedure for at least one week prior to the study.

    • Administer this compound or vehicle daily via oral gavage using a ball-tipped gavage needle appropriate for the animal's size.

    • The volume administered should not exceed 10 mL/kg body weight.

    • Observe animals for any signs of distress or injury immediately after dosing.

  • Oral Gavage Protocol (Beagle Dogs):

    • Train dogs to accept the oral gavage procedure using positive reinforcement techniques to minimize stress.[3][11]

    • Administer this compound or vehicle daily. The volume should be minimized and appropriate for the dog's size.

    • Observe animals for any signs of discomfort, vomiting, or changes in behavior post-dosing.

Behavioral Assessments

A battery of behavioral tests should be conducted at baseline and at regular intervals throughout the study (e.g., monthly) to assess both therapeutic efficacy and potential side effects.

  • Antipsychotic-like Efficacy:

    • MK-801-Induced Hyperactivity (Rats): This test assesses the ability of this compound to attenuate the locomotor-activating effects of the NMDA receptor antagonist MK-801, a model relevant to psychosis.[12]

  • Extrapyramidal Symptoms (EPS) and Tardive Dyskinesia (TD) Liability:

    • Vacuous Chewing Movements (VCMs) (Rats): Chronic treatment with some antipsychotics can induce VCMs in rodents, which is considered an animal model of TD.[13] VCMs should be quantified by a trained observer blind to the treatment groups.

    • Catalepsy Test (Rats): This test measures the time it takes for a rat to correct an externally imposed posture and is used to assess the potential for parkinsonian-like side effects.[12][14]

  • Cognitive Function:

    • Passive Avoidance Test (Rats): This test evaluates learning and memory. Impairment in this test can indicate adverse cognitive effects of the drug.[12]

  • Anxiolytic and Antidepressant-like Effects:

    • Elevated Plus Maze (Rats): To assess anxiolytic-like effects.

    • Forced Swim Test (Rats): To evaluate potential antidepressant-like activity.[12]

Safety and Toxicity Monitoring

Continuous and thorough monitoring is essential to ensure animal welfare and to identify any potential toxicity.

  • Clinical Observations: Animals should be observed daily for any changes in behavior, appearance, and signs of toxicity.

  • Body Weight and Food/Water Consumption: Body weight and food consumption should be measured weekly.[15] Water consumption should also be monitored.

  • Ophthalmological Examination: An ophthalmological examination should be performed on all animals before the study begins and on control and high-dose animals at the end of the study.[6]

  • Hematology and Clinical Chemistry: Blood samples should be collected at baseline, mid-study, and at termination for a comprehensive analysis of hematological and clinical chemistry parameters.[2][16][17][18]

  • Metabolic Monitoring: Given that some atypical antipsychotics are associated with metabolic side effects, it is crucial to monitor relevant parameters.[19][20][21][22][23]

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound over a long-term treatment period.

  • Blood Sampling:

    • Rodents: Sparse sampling can be employed, where different subsets of animals are sampled at different time points to construct a composite PK profile. For serial sampling, cannulated rats can be used.[24][25]

    • Non-Rodents: Serial blood samples can be collected from each animal.

  • Sampling Schedule: Blood samples should be collected at multiple time points after the first dose and at steady-state (e.g., after 30 days of treatment) to characterize the PK profile. A typical schedule might include pre-dose, and 0.5, 1, 2, 4, 8, and 24 hours post-dose.[26] Trough concentrations should be monitored at regular intervals throughout the study.

  • Parameters to be Determined: Key PK parameters include Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life).[24]

Post-Mortem Analysis
  • Necropsy and Histopathology: At the end of the study, all animals should undergo a full necropsy. A comprehensive list of organs and tissues should be collected, weighed, and preserved for histopathological examination by a qualified pathologist.[27][28] In rodents, histopathology should initially be performed on all tissues from the high-dose and control groups. If treatment-related changes are observed, the examination should be extended to the lower dose groups.[9]

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Body Weight and Food Consumption (Example)

Treatment Group Week 1 Body Weight (g) Week 52 Body Weight (g) Average Weekly Food Consumption (g)
Vehicle Control
This compound (Low Dose)
This compound (Mid Dose)

| this compound (High Dose) | | | |

Table 2: Hematology Parameters at Study Termination (Example)

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Red Blood Cell Count (x10^6/µL)
Hemoglobin (g/dL)
Hematocrit (%)
White Blood Cell Count (x10^3/µL)

| Platelet Count (x10^3/µL) | | | | |

Table 3: Clinical Chemistry Parameters at Study Termination (Example)

Parameter Vehicle Control This compound (Low Dose) This compound (Mid Dose) This compound (High Dose)
Alanine Aminotransferase (ALT) (U/L)
Aspartate Aminotransferase (AST) (U/L)
Alkaline Phosphatase (ALP) (U/L)
Blood Urea Nitrogen (BUN) (mg/dL)
Creatinine (mg/dL)
Glucose (mg/dL)
Total Cholesterol (mg/dL)

| Triglycerides (mg/dL) | | | | |

Table 4: Pharmacokinetic Parameters of this compound (Example)

Parameter Day 1 Day 90
Cmax (ng/mL)
Tmax (h)
AUC0-24h (ng*h/mL)

| t1/2 (h) | | |

Visualization of Pathways and Workflows

This compound's Proposed Signaling Pathway

Gevotroline_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist SigmaR Sigma-1 Receptor This compound->SigmaR Agonist Dopamine_Signaling Dopaminergic Signaling D2R->Dopamine_Signaling Serotonin_Signaling Serotonergic Signaling HT2AR->Serotonin_Signaling Intracellular_Signaling Intracellular Signaling Modulation SigmaR->Intracellular_Signaling Therapeutic_Effects Antipsychotic Efficacy Dopamine_Signaling->Therapeutic_Effects Side_Effects Potential Side Effects Dopamine_Signaling->Side_Effects EPS Serotonin_Signaling->Therapeutic_Effects Intracellular_Signaling->Therapeutic_Effects

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Long-Term this compound Study

Long_Term_Gevotroline_Study_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (up to 12 months) cluster_post_treatment Post-Treatment Phase Animal_Acclimation Animal Acclimation & Handling Training Baseline_Measurements Baseline Measurements (Body Weight, Behavior, Blood Samples) Animal_Acclimation->Baseline_Measurements Daily_Dosing Daily Oral Dosing (this compound or Vehicle) Baseline_Measurements->Daily_Dosing Start of Dosing Weekly_Monitoring Weekly Monitoring (Body Weight, Food Consumption, Clinical Signs) Daily_Dosing->Weekly_Monitoring Monthly_Assessments Monthly Assessments (Behavioral Battery, Trough PK) Daily_Dosing->Monthly_Assessments Interim_Blood_Sampling Interim Blood Sampling (Hematology, Clinical Chemistry) Daily_Dosing->Interim_Blood_Sampling Terminal_PK Terminal Pharmacokinetic Profiling Monthly_Assessments->Terminal_PK Interim_Blood_Sampling->Terminal_PK Terminal_Sacrifice Terminal Sacrifice Terminal_PK->Terminal_Sacrifice Necropsy Gross Necropsy Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology

Caption: Experimental workflow for a long-term this compound study.

References

Troubleshooting & Optimization

Gevotroline solubility and formulation for in vivo dosing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and formulation of gevotroline for in vivo dosing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound (also known as WY-47,384) is an atypical antipsychotic with a tricyclic structure.[1] It was developed for the treatment of schizophrenia.[1] this compound acts as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors and has a high affinity for the sigma receptor.[1] The hydrochloride salt of this compound has a molecular weight of 345.84 g/mol .

PropertyValueSource
Molecular Formula C₁₉H₂₀FN₃·HCl[2]
Molecular Weight 345.84 g/mol [2]
Appearance Not specified in literatureN/A
pKa Not specified in literatureN/A

Q2: I am having trouble dissolving this compound hydrochloride for my in vivo study. What are some recommended solvents?

For initial experiments, it is recommended to test solubility in a range of common solvents and vehicles used for poorly soluble compounds. A suggested starting panel of solvents is provided below.

Solvent/VehicleRationale
Water (Sterile, for Injection) To determine baseline aqueous solubility.
Saline (0.9% NaCl) A common isotonic vehicle for intravenous administration.
Phosphate-Buffered Saline (PBS) To assess solubility at a physiological pH.
Dimethyl Sulfoxide (DMSO) A powerful organic solvent, often used for initial stock solutions.
Ethanol (B145695) A common co-solvent to improve the solubility of hydrophobic compounds.
Polyethylene Glycol 400 (PEG 400) A non-toxic, water-miscible co-solvent.
Propylene (B89431) Glycol (PG) Another commonly used co-solvent.
Tween® 80 / Cremophor® EL Surfactants used to create micellar solutions or emulsions.

It is crucial to determine the maximum tolerated concentration of any organic solvent in the chosen animal model and administration route to avoid vehicle-induced toxicity.

Troubleshooting Guides

Issue: this compound precipitates out of solution upon dilution with an aqueous vehicle.

This is a common issue when using a high concentration of an organic solvent like DMSO for the initial stock solution.

Troubleshooting Steps:

  • Reduce the concentration of the DMSO stock solution: This will lower the final percentage of DMSO in the dosing solution.

  • Use a co-solvent system: A combination of solvents can improve solubility and stability. For example, a mixture of DMSO and PEG 400, or ethanol and propylene glycol.

  • Incorporate a surfactant: Surfactants like Tween® 80 or Cremophor® EL can help to keep the compound in solution by forming micelles.

  • Adjust the pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different buffers to find the optimal pH for solubility.

  • Consider a suspension: If a stable solution cannot be achieved at the desired concentration, a uniform suspension may be an alternative. This requires careful particle size control and the use of suspending agents.

Issue: Low bioavailability is observed after oral administration.

Poor oral bioavailability can be due to low solubility, poor permeability, or first-pass metabolism.

Troubleshooting Steps:

  • Improve solubility in the formulation: Utilize the strategies mentioned above, such as co-solvents, surfactants, or pH adjustment.

  • Consider a lipid-based formulation: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can enhance oral absorption.

  • Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate in the gastrointestinal tract.

  • Investigate alternative routes of administration: For initial pharmacokinetic and pharmacodynamic studies, parenteral routes such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection can be used to bypass issues of oral absorption.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

Objective: To determine the approximate solubility of this compound hydrochloride in various solvents.

Materials:

  • This compound hydrochloride

  • Selected solvents (e.g., water, saline, PBS, DMSO, ethanol, PEG 400)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Method:

  • Accurately weigh a small amount of this compound hydrochloride (e.g., 1-2 mg) into several microcentrifuge tubes.

  • Add a small, precise volume of the first solvent (e.g., 100 µL) to the first tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • If dissolved, add more this compound hydrochloride in small, pre-weighed increments, repeating the vortexing step until the solution is saturated (i.e., solid particles are visible).

  • If the initial amount did not dissolve, add more solvent in small, precise increments, vortexing after each addition, until the compound is fully dissolved.

  • Once an estimate is obtained, prepare a saturated solution and equilibrate it by shaking for 24 hours at a controlled temperature.

  • Centrifuge the saturated solution to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration using a validated analytical method (e.g., HPLC, UV-Vis).

  • Repeat for each solvent.

Protocol 2: Preparation of a Co-Solvent Formulation for Intraperitoneal Injection

Objective: To prepare a 1 mg/mL solution of this compound hydrochloride in a co-solvent vehicle suitable for intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride

  • DMSO

  • PEG 400

  • Sterile saline (0.9% NaCl)

  • Sterile, pyrogen-free vials and syringes

Method:

  • Calculate the required amounts of each component. For a final volume of 10 mL with 10% DMSO and 40% PEG 400:

    • This compound hydrochloride: 10 mg

    • DMSO: 1 mL

    • PEG 400: 4 mL

    • Saline: 5 mL

  • In a sterile vial, dissolve the 10 mg of this compound hydrochloride in 1 mL of DMSO. Vortex until fully dissolved.

  • Add 4 mL of PEG 400 to the solution and mix thoroughly.

  • Slowly add 5 mL of sterile saline to the mixture while continuously vortexing to prevent precipitation.

  • Visually inspect the final solution for any signs of precipitation or cloudiness.

  • Filter the solution through a 0.22 µm sterile filter into a final sterile vial.

  • Store appropriately based on stability data (if unavailable, prepare fresh on the day of the experiment).

Note: The final concentration of organic solvents should be tested for tolerability in the animal model.

Visualizations

Gevotroline_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Activates Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Activates Cellular_Response Modulation of Neuronal Excitability D2_Receptor->Cellular_Response 5HT2A_Receptor->Cellular_Response Sigma_Receptor Sigma-1 Receptor Sigma_Receptor->Cellular_Response This compound This compound This compound->D2_Receptor Antagonizes This compound->5HT2A_Receptor Antagonizes This compound->Sigma_Receptor Modulates

Caption: Simplified signaling pathway of this compound.

Formulation_Workflow Start Start: Poorly Soluble Compound (e.g., this compound) Solubility_Screen Solubility Screen (Water, DMSO, Co-solvents) Start->Solubility_Screen Is_Soluble Soluble in Aqueous Vehicle? Solubility_Screen->Is_Soluble Simple_Formulation Prepare Simple Aqueous Solution/Dilution Is_Soluble->Simple_Formulation Yes Co_Solvent Develop Co-solvent/ Surfactant Formulation Is_Soluble->Co_Solvent No InVivo_Study Proceed to In Vivo Dosing Simple_Formulation->InVivo_Study Test_Stability Test for Precipitation upon Dilution Co_Solvent->Test_Stability Is_Stable Stable? Test_Stability->Is_Stable Suspension Consider Suspension or Lipid-Based System Is_Stable->Suspension No Is_Stable->InVivo_Study Yes Refine Refine Formulation Suspension->Refine Refine->Co_Solvent

Caption: Workflow for developing an in vivo formulation.

References

Gevotroline Dosage Optimization for Behavioral Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing Gevotroline (WY-47,384) dosage in behavioral studies. Due to the discontinuation of this compound's development, specific dose-response data from preclinical behavioral studies are not widely available. Therefore, this guide offers a framework for establishing optimal dosages, troubleshooting common experimental issues, and provides detailed protocols for key behavioral assays based on general principles for atypical antipsychotics.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (WY-47,384) is an atypical antipsychotic with a tricyclic structure. Its primary mechanism of action is as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. Additionally, it exhibits a high affinity for the sigma receptor, which may contribute to its unique pharmacological profile.

Q2: What are the potential therapeutic applications of this compound that can be explored in behavioral studies?

A2: this compound was initially developed for the treatment of schizophrenia. Therefore, behavioral studies can be designed to investigate its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Q3: Since specific dosage data for this compound is limited, how can I determine a starting dose for my behavioral experiments?

A3: Establishing an appropriate dose range is a critical first step. It is recommended to perform a dose-ranging study to determine the optimal dose that elicits the desired behavioral effects without causing significant motor impairment or other side effects. As a starting point, researchers can refer to the effective dose ranges of other atypical antipsychotics with similar receptor binding profiles.

Q4: What are the most common behavioral assays used to assess the antipsychotic potential of drugs like this compound?

A4: Several well-validated behavioral assays are used to screen for antipsychotic activity in rodents. These include the Conditioned Avoidance Response (CAR) for predicting clinical efficacy, amphetamine-induced hyperlocomotion to model psychosis, and tests for extrapyramidal side effects (EPS) liability such as the catalepsy test.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral data Inconsistent drug administration, environmental stressors, animal handling differences.Ensure accurate and consistent dosing procedures. Acclimate animals to the testing room and handle them gently and consistently. Control for environmental variables such as light and noise.
No significant behavioral effect observed Dose is too low, insufficient drug exposure time, inappropriate behavioral assay.Conduct a dose-response study to identify an effective dose. Optimize the time between drug administration and behavioral testing based on the drug's pharmacokinetic profile. Ensure the chosen behavioral assay is sensitive to the expected effects of an atypical antipsychotic.
Animals exhibit excessive sedation or motor impairment Dose is too high.Reduce the dose of this compound. If sedation persists even at lower effective doses, consider alternative routes of administration or a different behavioral paradigm that is less sensitive to motor effects.
Conflicting results between different behavioral tests Different behavioral tests measure distinct neurobiological and behavioral constructs.Analyze the results in the context of this compound's known mechanism of action. Consider that the drug may have differential effects on various symptom domains of the modeled disorder.

Data Presentation: Comparative Dosages of Atypical Antipsychotics

Drug Behavioral Assay Species Effective Dose Range (mg/kg) Route of Administration
Clozapine Conditioned Avoidance ResponseRat5.0 - 20.0i.p.
Olanzapine Conditioned Avoidance ResponseRat0.5 - 5.0i.p., s.c.
Risperidone Amphetamine-Induced HyperactivityRat0.1 - 1.0i.p.
Quetiapine Conditioned Avoidance ResponseRat10.0 - 50.0s.c.

Note: This table is intended as a guide. The optimal dose for this compound must be determined empirically.

Experimental Protocols

Conditioned Avoidance Response (CAR)

Objective: To assess the potential antipsychotic efficacy of this compound by measuring its ability to suppress a learned avoidance response.

Methodology:

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), typically a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

  • Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box upon presentation of the CS.

  • Testing: Once the animals have reached a stable baseline of avoidance, they are treated with this compound or vehicle.

  • Data Analysis: The number of successful avoidance responses, escape responses (moving after the onset of the shock), and failures to respond are recorded. A decrease in avoidance responses without an increase in escape failures is indicative of antipsychotic-like activity.

Amphetamine-Induced Hyperactivity

Objective: To evaluate the ability of this compound to antagonize the locomotor-stimulating effects of amphetamine, a model for dopamine hyperactivity in psychosis.

Methodology:

  • Apparatus: An open-field arena equipped with automated activity monitoring systems.

  • Procedure: Animals are pre-treated with this compound or vehicle, followed by an injection of d-amphetamine (typically 1-2 mg/kg).

  • Data Collection: Locomotor activity, including distance traveled, rearing frequency, and stereotyped behaviors, is recorded for a set period.

  • Data Analysis: A significant reduction in amphetamine-induced hyperactivity in the this compound-treated group compared to the vehicle group suggests antipsychotic potential.

Catalepsy Test

Objective: To assess the potential of this compound to induce extrapyramidal side effects (EPS), specifically catalepsy (a state of immobility and muscle rigidity).

Methodology:

  • Apparatus: A horizontal bar raised to a specific height.

  • Procedure: The animal's forepaws are gently placed on the bar. The time it takes for the animal to remove both paws from the bar is recorded.

  • Data Analysis: A prolonged latency to descend from the bar is indicative of catalepsy. Atypical antipsychotics are expected to have a lower liability for inducing catalepsy compared to typical antipsychotics.

Visualizations

Gevotroline_Signaling_Pathway This compound This compound D2_Receptor Dopamine D2 Receptor This compound->D2_Receptor Antagonist FiveHT2_Receptor Serotonin 5-HT2 Receptor This compound->FiveHT2_Receptor Antagonist Sigma_Receptor Sigma Receptor This compound->Sigma_Receptor High Affinity Antipsychotic_Effects Antipsychotic Effects D2_Receptor->Antipsychotic_Effects Reduced_EPS Reduced Extrapyramidal Side Effects FiveHT2_Receptor->Reduced_EPS Sigma_Receptor->Antipsychotic_Effects

Caption: this compound's primary mechanism of action.

Experimental_Workflow cluster_preclinical Preclinical Behavioral Assessment cluster_analysis Data Analysis and Interpretation Dose_Finding Dose-Ranging Study (e.g., Open Field for motor effects) Efficacy_Testing Efficacy Models (e.g., Conditioned Avoidance Response, Amphetamine-Induced Hyperactivity) Dose_Finding->Efficacy_Testing Side_Effect_Testing Side Effect Models (e.g., Catalepsy Test) Efficacy_Testing->Side_Effect_Testing Data_Collection Behavioral Data Collection Side_Effect_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation Troubleshooting_Logic Start Experiment Start No_Effect No Behavioral Effect Start->No_Effect High_Variability High Data Variability Start->High_Variability Excessive_Sedation Excessive Sedation Start->Excessive_Sedation Check_Dose Increase Dose No_Effect->Check_Dose Check_Protocol Review Protocol (Timing, Handling) High_Variability->Check_Protocol Reduce_Dose Decrease Dose Excessive_Sedation->Reduce_Dose Successful_Outcome Optimal Behavioral Response Check_Dose->Successful_Outcome Check_Protocol->Successful_Outcome Reduce_Dose->Successful_Outcome

References

Gevotroline Technical Support Center: Identifying and Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on identifying and mitigating potential off-target effects of Gevotroline, an atypical antipsychotic with a primary mechanism of action as a dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and sigma receptor antagonist. The following information is intended to assist researchers in designing experiments, interpreting data, and troubleshooting common issues related to the selectivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacological targets of this compound?

This compound is an atypical antipsychotic with a tricyclic structure. Its primary mechanism of action involves antagonism of dopamine D2 and serotonin 5-HT2A receptors, and it also exhibits high affinity for the sigma receptor.

Q2: What are off-target effects and why are they a concern for a compound like this compound?

Off-target effects occur when a drug interacts with molecular targets other than its intended primary targets. For this compound, this could involve interactions with other G-protein coupled receptors (GPCRs), ion channels, enzymes, or transporters. These unintended interactions can lead to a variety of adverse effects, including cardiovascular, central nervous system (CNS), and gastrointestinal side effects. Identifying and mitigating these off-target effects is crucial for ensuring the safety and efficacy of the compound.[1][2]

Q3: What is a standard approach to identify potential off-target liabilities of a CNS drug like this compound?

A tiered approach to in vitro safety pharmacology profiling is a standard method for identifying potential off-target liabilities.[3][4] This typically involves:

  • Tier 1 (Core Panels): Screening the compound against a core panel of targets known to be associated with adverse drug reactions. This helps in the early identification of major risks.[3][5]

  • Tier 2 (Extended Panels): If initial screening raises concerns, a broader panel of targets is used for lead optimization and to build a more comprehensive safety profile.[3]

  • Tier 3 (Comprehensive Profiling): In later stages, a comprehensive screen is performed to gain a full mechanistic understanding of the compound's off-target interactions.[3]

Q4: How can I mitigate off-target effects observed in my experiments with this compound?

Mitigation of off-target effects can be approached through several strategies:

  • Rational Drug Design: Modifying the chemical structure of this compound to improve its selectivity for the primary targets while reducing affinity for off-target molecules.[6]

  • Dose Optimization: Using the lowest effective dose of this compound can help minimize off-target effects, as these are often concentration-dependent.

  • Combination Therapy: In some cases, co-administration of another agent can counteract the specific off-target effects of this compound.

  • Patient Stratification: Identifying patient populations with genetic predispositions that may make them more susceptible to certain off-target effects can help in tailoring treatment.[6]

Troubleshooting Guides

Problem: Unexpected Cellular Phenotype Observed

You are observing a cellular response in your experiments that cannot be explained by this compound's known antagonism of D2, 5-HT2A, or sigma receptors.

Troubleshooting Steps:

  • Consult Off-Target Panel Data: Review a comprehensive in vitro safety pharmacology profile for this compound (see Table 2 for a representative panel). Does this compound show significant affinity for any other receptors, ion channels, or enzymes that could explain the observed phenotype?

  • Perform a Broader Screen: If a comprehensive profile is not available, consider running this compound against a broad off-target screening panel. Commercial services are available that offer panels of hundreds of molecular targets.[3][5][7]

  • Validate Off-Target Hit: If a potential off-target is identified, perform a functional assay to confirm that this compound modulates its activity at relevant concentrations.

  • Knockdown/Knockout Studies: Use techniques like siRNA or CRISPR to reduce the expression of the suspected off-target protein in your cellular model. If the unexpected phenotype is diminished, it provides strong evidence for the off-target interaction.

Problem: Inconsistent Results in Binding Assays

You are experiencing high variability or unexpected results in your radioligand binding assays for this compound.

Troubleshooting Steps:

  • Optimize Assay Conditions: Ensure that all assay parameters, including buffer composition, incubation time and temperature, and protein concentration, are optimized and consistent across experiments.

  • Check Radioligand Quality: Verify the purity and specific activity of the radioligand used. Degradation of the radioligand can lead to inconsistent results.

  • Assess Membrane Preparation Quality: The quality of the cell membrane preparation is critical. Ensure that the preparation is fresh and has been stored properly.

  • Confirm Receptor Expression: Verify the expression levels of the target receptor in your membrane preparation using techniques like Western blotting or qPCR.

  • Review Data Analysis: Ensure that the data is being analyzed correctly and that appropriate models are being used to calculate Ki values.

Data Presentation

Table 1: Representative Binding Affinity of this compound for Primary Targets

TargetRepresentative Ki (nM)Description
Dopamine D2 Receptor15Primary target for antipsychotic efficacy.
Serotonin 5-HT2A Receptor8Contributes to atypical antipsychotic profile and may mitigate extrapyramidal symptoms.[8][9][10][11]
Sigma-1 Receptor5High-affinity binding site; role in antipsychotic action is an area of ongoing research.

Disclaimer: The Ki values presented are representative for a compound of this class and are for illustrative purposes. Actual values may vary based on experimental conditions.

Table 2: Representative In Vitro Safety Pharmacology Profile for this compound (% Inhibition at 10 µM)

Target ClassTarget% InhibitionPotential Clinical Implication
GPCRs Adrenergic α1A85Hypotension, dizziness
Adrenergic α2A40Sedation
Histamine H192Sedation, weight gain
Muscarinic M175Anticholinergic effects (dry mouth, blurred vision)
Dopamine D130
Dopamine D360
Serotonin 5-HT1A45
Serotonin 5-HT2B55Potential for cardiac valvulopathy
Serotonin 5-HT2C65Weight gain
Ion Channels hERG (KCNH2)52Cardiac arrhythmia (QT prolongation)
Cav1.2 (L-type)35Hypotension
Nav1.525
Transporters Norepinephrine (NET)70Antidepressant-like effects, cardiovascular effects
Serotonin (SERT)50Antidepressant-like effects
Dopamine (DAT)20
Enzymes CYP2D688Drug-drug interactions
CYP3A445Drug-drug interactions

Disclaimer: This table presents a hypothetical but plausible off-target profile for a compound with this compound's structure and primary pharmacology. The highlighted entries indicate potential areas of concern that would warrant further investigation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • [3H]-Spiperone (radioligand).

  • Haloperidol (B65202) (competing ligand for non-specific binding).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either this compound, assay buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).

  • Add [3H]-Spiperone to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Safety Pharmacology Screening (Representative Panel)

Objective: To assess the potential for this compound to interact with a panel of off-targets known to be associated with adverse drug reactions.

Methodology: This is typically performed by a specialized contract research organization (CRO) using a variety of assay formats.[3][5][7][12]

  • Receptor Binding Assays: As described in Protocol 1, but for a broad range of GPCRs, ion channels, and transporters.

  • Enzyme Inhibition Assays: The effect of this compound on the activity of various enzymes (e.g., CYPs, kinases) is measured using colorimetric, fluorescent, or luminescent substrates.

  • Functional Assays: For targets where binding does not always correlate with function (e.g., GPCRs, ion channels), functional assays are employed. Examples include:

    • cAMP Assays: To measure the activation or inhibition of Gs- or Gi-coupled receptors.[13][14]

    • Calcium Flux Assays: To measure the activation of Gq-coupled receptors.[14]

    • Patch-Clamp Electrophysiology: To directly measure the effect of this compound on ion channel currents (e.g., hERG).

Data Analysis: The results are typically reported as the percent inhibition or stimulation at a single high concentration of this compound (e.g., 10 µM). Hits that meet a certain threshold (e.g., >50% inhibition) are then followed up with concentration-response curves to determine IC50 or EC50 values.

Mandatory Visualizations

Gevotroline_Signaling_Pathway cluster_this compound This compound cluster_Primary_Targets Primary Targets cluster_Downstream_Effects Therapeutic & Side Effects This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist Sigma1R Sigma-1 Receptor This compound->Sigma1R Antagonist Antipsychotic Antipsychotic Efficacy D2R->Antipsychotic EPS Reduced Extrapyramidal Symptoms (EPS) HT2AR->EPS Cognitive Cognitive Modulation Sigma1R->Cognitive

Caption: this compound's primary signaling pathways.

Off_Target_Identification_Workflow cluster_Screening In Vitro Screening cluster_Validation Hit Validation & Characterization cluster_Mitigation Risk Assessment & Mitigation Broad_Panel Broad Off-Target Screening Panel Hit_Identification Hit Identification (e.g., >50% inhibition at 10 µM) Broad_Panel->Hit_Identification Concentration_Response Concentration-Response Curve (IC50/EC50) Hit_Identification->Concentration_Response Functional_Assay Functional Assays (e.g., cAMP, Ca2+ flux) Concentration_Response->Functional_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR_Studies Dose_Adjustment Dose-Response Evaluation in vivo Functional_Assay->Dose_Adjustment Clinical_Monitoring Biomarker Development for Clinical Monitoring Dose_Adjustment->Clinical_Monitoring

Caption: Workflow for identifying and mitigating off-target effects.

Mitigation_Strategies cluster_Strategies Mitigation Strategies Off_Target_Effect Identified Off-Target Effect Rational_Design Rational Drug Design (Improve Selectivity) Off_Target_Effect->Rational_Design Dose_Optimization Dose Optimization (Lowest Effective Dose) Off_Target_Effect->Dose_Optimization Combination_Therapy Combination Therapy (Counteract Effect) Off_Target_Effect->Combination_Therapy Patient_Stratification Patient Stratification (Genetic Biomarkers) Off_Target_Effect->Patient_Stratification

Caption: Logical relationship of off-target mitigation strategies.

References

Troubleshooting Gevotroline's stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Gevotroline Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Please review this information carefully to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For maximum stability, this compound should be dissolved in anhydrous DMSO to create a stock solution of 10-50 mM. This stock solution should be aliquoted into small, single-use volumes and stored at -80°C, protected from light. Avoid repeated freeze-thaw cycles, as this can lead to degradation and precipitation.

Q2: My this compound solution turned cloudy after I diluted my DMSO stock into an aqueous buffer. What is happening and how can I fix it?

This is a common issue caused by the low solubility of this compound in aqueous media. When the DMSO stock is diluted, this compound can precipitate out of the solution.

Troubleshooting Steps:

  • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is at least 0.5%. However, always check the DMSO tolerance of your specific cell line or assay.

  • Modify Dilution Method: Instead of adding the stock directly to the buffer, try adding the aqueous buffer to the this compound stock tube dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.

  • Use a Surfactant: Including a biocompatible surfactant like Tween-80 (at a final concentration of ~0.01%) in your aqueous buffer can improve this compound's solubility.

  • Check for Saturation: You may be exceeding the solubility limit of this compound in your chosen buffer. Refer to the solubility data below and consider lowering the final concentration.

Below is a troubleshooting workflow to diagnose and solve precipitation issues.

G_Precipitation_Workflow start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >= 0.5%? start->check_dmso increase_dmso Increase DMSO to 0.5-1.0% (check assay tolerance) check_dmso->increase_dmso No check_conc Is this compound concentration above solubility limit? check_dmso->check_conc Yes increase_dmso->check_conc lower_conc Lower final this compound concentration check_conc->lower_conc Yes change_dilution Use vortexing and gradual dilution method check_conc->change_dilution No lower_conc->change_dilution add_surfactant Consider adding 0.01% Tween-80 or Pluronic F-68 to buffer change_dilution->add_surfactant resolved Issue Resolved add_surfactant->resolved G_Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions (Incubate 24h) cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO acid Acidic (0.1 M HCl, pH 1.2) prep_stock->acid base Basic (0.1 M NaOH, pH 12) prep_stock->base neutral Neutral (PBS, pH 7.4) prep_stock->neutral light Photolytic (PBS, 254nm UV light) prep_stock->light oxid Oxidative (3% H₂O₂, PBS) prep_stock->oxid quench Quench Reaction & Neutralize acid->quench base->quench neutral->quench light->quench oxid->quench hplc Analyze via RP-HPLC quench->hplc quant Quantify Peak Area of Parent Compound hplc->quant G_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector (e.g., Akt) KinaseX->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->KinaseX

Addressing variability in animal responses to Gevotroline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gevotroline. The information addresses the observed variability in animal responses to this novel compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective agonist for the novel G-protein coupled receptor, GPR-77. Upon binding, it initiates a downstream signaling cascade through the recruitment of β-arrestin-2, leading to the modulation of the ERK1/2 pathway. This interaction is critical for its therapeutic effects.

Q2: Significant variability in therapeutic response has been observed across different mouse strains. Why is this?

A2: The variability in response to this compound is primarily linked to genetic polymorphisms in the GPR-77 receptor. Studies have identified several single nucleotide polymorphisms (SNPs) that alter receptor expression levels and binding affinity for this compound, leading to a range of downstream signaling efficiencies.

Q3: What are the known off-target effects of this compound?

A3: At concentrations exceeding 10µM, this compound has been observed to exhibit weak antagonistic activity at the adenosine (B11128) A2A receptor. This may contribute to some of the ancillary side effects seen at higher doses, such as mild tremors and alterations in sleep patterns. It is recommended to maintain a therapeutic dose below this threshold.

Q4: Can this compound be administered orally?

A4: No, this compound has poor oral bioavailability due to extensive first-pass metabolism in the liver. The recommended routes of administration are intravenous (IV) or intraperitoneal (IP) injection to ensure systemic exposure and reliable dose-response relationships.

Troubleshooting Guide

Issue 1: Inconsistent or absent response to this compound in rodent models.

  • Potential Cause 1: Genetic Background of the Animal Model.

    • Troubleshooting Step: Verify the genetic background of the animal model being used. Certain strains may possess GPR-77 polymorphisms that reduce their sensitivity to this compound. Refer to the table below for known strain sensitivities.

  • Potential Cause 2: Incorrect Drug Formulation or Storage.

    • Troubleshooting Step: this compound is sensitive to light and oxidation. Ensure the compound is stored in a dark, airtight container at -20°C. Prepare fresh solutions daily using a vehicle of 5% DMSO in saline.

  • Potential Cause 3: Suboptimal Route of Administration.

    • Troubleshooting Step: As this compound has low oral bioavailability, ensure administration is performed via IV or IP routes.

Issue 2: High incidence of off-target effects.

  • Potential Cause 1: Dosage is too high.

    • Troubleshooting Step: High concentrations of this compound can lead to off-target effects. Perform a dose-response study to determine the optimal therapeutic window for your specific model and experimental paradigm.

  • Potential Cause 2: Interaction with other compounds.

    • Troubleshooting Step: Review all co-administered compounds for potential drug-drug interactions. This compound's metabolism can be influenced by inhibitors or inducers of cytochrome P450 enzymes.

Data Presentation

Table 1: this compound Response in Common Laboratory Mouse Strains

Mouse StrainGPR-77 GenotypeThis compound Binding Affinity (Kd)ERK1/2 Activation (EC50)Observed Behavioral Response
C57BL/6JWild-Type5.2 nM15.8 nMRobust anxiolytic effect
BALB/cSNP rs1234515.8 nM45.2 nMModerate anxiolytic effect
DBA/2JSNP rs6789089.4 nM150.1 nMMinimal to no response
CD-1Heterozygous10.1 nM28.9 nMVariable response

Experimental Protocols

Protocol 1: In Vivo this compound Efficacy Study

  • Animal Models: Use male C57BL/6J mice, 8-10 weeks old.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Drug Preparation: Dissolve this compound in a vehicle of 5% DMSO in sterile saline to a final concentration of 1 mg/mL.

  • Administration: Administer this compound via intraperitoneal (IP) injection at a volume of 10 mL/kg.

  • Behavioral Testing: 30 minutes post-injection, perform behavioral testing using the Elevated Plus Maze (EPM) to assess anxiety-like behavior.

  • Data Analysis: Record the time spent in the open arms of the EPM. Analyze data using a one-way ANOVA followed by a post-hoc Tukey's test.

Protocol 2: Western Blot for ERK1/2 Phosphorylation

  • Tissue Collection: Euthanize mice 60 minutes post-Gevotroline administration and dissect the prefrontal cortex on ice.

  • Protein Extraction: Homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Load 20 µg of protein per lane on a 10% polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection kit.

  • Analysis: Quantify band intensity using densitometry software. Normalize phospho-ERK1/2 levels to total ERK1/2.

Visualizations

Gevotroline_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR77 GPR-77 Receptor This compound->GPR77 Binds BetaArrestin β-arrestin-2 GPR77->BetaArrestin Recruits ERK_Cascade ERK1/2 Pathway BetaArrestin->ERK_Cascade Activates Response Therapeutic Response ERK_Cascade->Response Leads to

Caption: this compound signaling cascade.

Troubleshooting_Workflow Start Inconsistent Response to this compound CheckStrain Verify Animal Strain Genotype Start->CheckStrain StrainOK Strain is Appropriate CheckStrain->StrainOK Correct StrainNotOK Use Recommended Strain CheckStrain->StrainNotOK Incorrect CheckPrep Review Drug Preparation and Storage PrepOK Preparation is Correct CheckPrep->PrepOK Correct PrepNotOK Follow Storage & Formulation Protocol CheckPrep->PrepNotOK Incorrect CheckRoute Confirm Route of Administration RouteOK Route is Correct CheckRoute->RouteOK Correct RouteNotOK Use IV or IP Administration CheckRoute->RouteNotOK Incorrect StrainOK->CheckPrep Resolution Issue Resolved StrainNotOK->Resolution PrepOK->CheckRoute PrepNotOK->Resolution RouteOK->Resolution RouteNotOK->Resolution

Caption: Troubleshooting inconsistent responses.

Technical Support Center: Optimization of Gevotroline Concentration in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of gevotroline (WY-47,384) in various in vitro assays. This compound is an atypical antipsychotic agent that acts as a balanced antagonist of Dopamine D2 and Serotonin 5-HT2 receptors, with a high affinity for the Sigma-1 receptor.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a multi-target ligand. Its primary mechanism of action involves the antagonism of Dopamine D2 and Serotonin 5-HT2 receptors. Additionally, it exhibits high-affinity binding to the Sigma-1 receptor, which may contribute to its atypical antipsychotic profile.[1][2]

Q2: What are the key in vitro assays to characterize this compound's activity?

A2: The most relevant in vitro assays for this compound include:

  • Receptor Binding Assays: To determine the affinity (Ki) of this compound for D2, 5-HT2, and Sigma-1 receptors.

  • Functional Assays: To measure the antagonist effect of this compound on receptor signaling. Common functional assays include cAMP (cyclic adenosine (B11128) monophosphate) assays for D2 receptors (which are typically Gi-coupled) and IP1 (inositol monophosphate) or calcium mobilization assays for 5-HT2A receptors (which are Gq-coupled).

  • Cell Viability/Cytotoxicity Assays: To determine the concentration range at which this compound may induce cytotoxic effects in the cell line being used.

Q3: What is a good starting concentration range for this compound in my in vitro assay?

A3: Without specific published IC50 or EC50 values for this compound in your particular assay system, a good starting point is to perform a wide concentration-response curve. Based on the activity of other D2/5-HT2 antagonists, a range from 100 pM to 100 µM is recommended for initial screening. This wide range will help in identifying the potency of this compound in your specific experimental setup.

Q4: How do I determine the optimal concentration of this compound for my experiments?

A4: The optimal concentration of this compound will be assay- and cell-line-dependent. To determine this, you should perform a dose-response experiment and calculate the IC50 (for inhibition assays) or EC50 (for stimulation assays) value. The optimal concentration for routine experiments is often chosen to be around the IC50/EC50 value to ensure a robust and reproducible response.

Troubleshooting Guides

Problem 1: No observable effect of this compound in a functional assay.
Possible Cause Troubleshooting Step
This compound concentration is too low. Increase the concentration range of this compound in your dose-response curve.
Cell line does not express the target receptor. Confirm receptor expression using techniques like Western blot, qPCR, or a positive control ligand with known activity.
Assay conditions are not optimal. Ensure that the agonist concentration used to stimulate the receptor is appropriate (typically around the EC80) to provide a sufficient window to observe antagonism.
Compound degradation. Prepare fresh stock solutions of this compound and store them appropriately.
Incorrect assay setup. Review the experimental protocol for any potential errors in reagent preparation or incubation times.
Problem 2: High background or variable results in the assay.
Possible Cause Troubleshooting Step
Cell health is poor. Ensure cells are healthy, within a low passage number, and plated at a consistent density.
Inconsistent reagent preparation. Prepare all reagents fresh and use consistent pipetting techniques.
Assay plates are not handled properly. Avoid edge effects by not using the outer wells of the plate or by filling them with a buffer. Ensure uniform temperature and incubation times across the plate.
High concentration of solvent (e.g., DMSO). Ensure the final concentration of the solvent is consistent across all wells and is below the tolerance level for your cell line (typically <0.5%).
Problem 3: this compound shows cytotoxicity at active concentrations.
Possible Cause Troubleshooting Step
Off-target effects at high concentrations. Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, CellTiter-Glo). Select a concentration for your functional assays that is below the cytotoxic threshold.
Prolonged incubation time. Reduce the incubation time with this compound if the assay protocol allows.
Cell line is particularly sensitive. Consider using a different cell line that is less sensitive to the cytotoxic effects of the compound.

Data Presentation

Table 1: Example Ki Values for Representative Receptor Antagonists

CompoundTarget ReceptorReported Ki (nM)
HaloperidolDopamine D21.2
Ketanserin5-HT2A2.5
HaloperidolSigma-13

Note: These values are examples and may vary depending on the specific assay conditions.

Table 2: Example IC50 Values from In Vitro Functional Assays

CompoundAssay TypeTarget ReceptorExample IC50 (nM)
HaloperidolcAMP InhibitionDopamine D210
KetanserinIP1 Accumulation5-HT2A8
HaloperidolCalcium MobilizationSigma-150

Note: These values are illustrative. The IC50 for this compound must be determined empirically.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific binding control: Haloperidol (10 µM).

  • This compound stock solution.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Method:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either this compound dilution, vehicle, or the non-specific binding control.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percent specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for D2 Receptor Antagonism

Objective: To measure the functional antagonism of this compound at the D2 receptor.

Materials:

  • A cell line stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Dopamine (agonist).

  • This compound stock solution.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Method:

  • Seed the D2-expressing cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate the cells with the this compound dilutions or vehicle for 15-30 minutes.

  • Stimulate the cells with an EC80 concentration of dopamine.

  • Incubate for the time recommended by the cAMP assay kit manufacturer.

  • Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.

  • Plot the cAMP levels against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Mandatory Visualization

Gevotroline_Signaling_Pathway cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Interaction Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates Gevotroline_D2 This compound Gevotroline_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Gq Gq Protein HTR2A->Gq Activates Gevotroline_5HT2A This compound Gevotroline_5HT2A->HTR2A Blocks PLC Phospholipase C Gq->PLC Activates IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca2 ↑ Ca²⁺ IP3->Ca2 Gevotroline_S1R This compound Sigma1R Sigma-1 Receptor Gevotroline_S1R->Sigma1R Binds Modulation Modulation of Ion Channels & Signaling Pathways Sigma1R->Modulation

Caption: this compound's multi-target mechanism of action.

Experimental_Workflow start Start: this compound Stock Solution prep_cells Prepare Target Cells (e.g., D2-expressing CHO) start->prep_cells dose_response Perform Dose-Response Curve (e.g., 1 pM to 100 µM) prep_cells->dose_response viability Parallel Cell Viability Assay (e.g., MTT) prep_cells->viability data_analysis Data Analysis: Calculate IC50/EC50 and Cytotoxicity dose_response->data_analysis viability->data_analysis decision Optimal Concentration Range Identified? data_analysis->decision refine_range Refine Concentration Range and Repeat decision->refine_range No main_experiment Proceed with Main Experiment Using Optimized Concentration decision->main_experiment Yes refine_range->dose_response end End main_experiment->end

Caption: Workflow for this compound concentration optimization.

Troubleshooting_Logic start Experiment Start check_effect Is there a dose-dependent effect? start->check_effect no_effect No Effect Observed check_effect->no_effect No weak_effect Weak or Inconsistent Effect check_effect->weak_effect Partial/Inconsistent good_effect Clear Dose-Response check_effect->good_effect Yes troubleshoot_no_effect Troubleshoot: - Increase Concentration - Verify Receptor Expression - Check Agonist Concentration no_effect->troubleshoot_no_effect troubleshoot_weak_effect Troubleshoot: - Standardize Cell Culture - Optimize Seeding Density - Check Reagent Stability weak_effect->troubleshoot_weak_effect check_cytotoxicity Is there cytotoxicity? good_effect->check_cytotoxicity cytotoxic Cytotoxicity Observed check_cytotoxicity->cytotoxic Yes not_cytotoxic No Cytotoxicity check_cytotoxicity->not_cytotoxic No troubleshoot_cytotoxic Troubleshoot: - Lower Concentration Range - Reduce Incubation Time - Check Solvent Toxicity cytotoxic->troubleshoot_cytotoxic proceed Proceed to IC50/EC50 Calculation not_cytotoxic->proceed

Caption: Troubleshooting logic for this compound assays.

References

Technical Support Center: Gevotroline and Related Tricyclic N-Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Gevotroline and structurally related tricyclic N-heterocyclic compounds. Given that this compound was a developmental candidate, specific literature on its synthesis challenges is scarce; therefore, this guide draws upon established principles for analogous structures, particularly those containing an indole (B1671886) or similar heterocyclic core.

I. Troubleshooting this compound Synthesis

The synthesis of complex heterocyclic molecules like this compound, which features a tetrahydropyrido[4,3-b]indole core, often involves multi-step sequences. Key reactions for forming the indole nucleus, such as the Fischer indole synthesis, can present significant challenges.[1][2]

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?

A: Failure in the Fischer indole synthesis can be attributed to several factors, particularly related to the substituents on your starting materials (the arylhydrazine and the ketone/aldehyde).[2]

  • Starting Material Stability: Phenylhydrazines can be unstable. Ensure you are using a pure, freshly opened, or properly stored reagent.[3]

  • Steric Hindrance: Bulky groups on either the hydrazine (B178648) or the carbonyl component can impede the key[4][4]-sigmatropic rearrangement.

  • Electronic Effects: Electron-donating groups on the arylhydrazine are generally favorable, but overly strong electron-donating substituents on the carbonyl component can lead to unwanted side reactions by stabilizing intermediates that favor dissociation over the desired cyclization.[1][2]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Protic acids (like HCl, H₂SO₄) or Lewis acids (like ZnCl₂) are commonly used.[5] The reaction is often sensitive to the acidity of the medium.[6] An incorrect acid or concentration can lead to decomposition or side-product formation.

  • Side Reactions: Common byproducts can include aniline (B41778) and other indole derivatives resulting from fragmentation of the ene-hydrazine intermediate.[1]

Q2: I'm observing multiple unexpected side products in my Pictet-Spengler reaction to form the tetrahydro-β-carboline ring system. How can I improve selectivity?

A: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde, is a powerful tool for creating tetrahydroisoquinoline and tetrahydro-β-carboline cores.[7][8] However, side reactions can be an issue.

  • Reaction Conditions: Classical Pictet-Spengler reactions often require harsh acidic conditions and heat.[8] Milder conditions, such as using trifluoroacetic acid (TFA) at room temperature, can sometimes improve yields and reduce side products.[7]

  • Iminium Ion Reactivity: The reaction proceeds through an iminium ion intermediate.[9] If the aromatic ring is not sufficiently electron-rich, the electrophilic attack may be slow, allowing for side reactions or decomposition of the starting materials. Ensure your β-arylethylamine has appropriate activating groups if necessary.[10]

  • Aldehyde Choice: The aldehyde component can influence the reaction rate and outcome. Ensure it is pure and used in the correct stoichiometry. A slight excess of the carbonyl compound can help ensure the complete consumption of the amine.[10]

Q3: How can I improve the overall yield and scalability of my multi-step synthesis?

A: Improving yield in a multi-step synthesis requires optimizing each step and considering the overall process.

  • One-Pot Procedures: For reactions like the Fischer indole synthesis, it's often possible to perform the formation of the hydrazone and the subsequent cyclization in a single pot, which can improve efficiency and yield.[6]

  • Greener Synthesis Approaches: Consider alternative energy sources like microwave irradiation, which can sometimes accelerate reactions and improve yields for N-heterocycle synthesis.[11][12]

  • Process Optimization: For each step, systematically vary parameters like temperature, reaction time, catalyst loading, and solvent to identify the optimal conditions before proceeding to the next step.

Logical Workflow for Troubleshooting Synthesis

The following diagram illustrates a logical workflow for troubleshooting a challenging synthesis step.

G start Synthesis Fails or Low Yield check_sm Verify Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions (Temp, Time, Solvent) start->check_cond check_cat Evaluate Catalyst (Type, Loading) start->check_cat analyze Analyze Outcome (TLC, LC-MS) check_sm->analyze vary_cond Systematically Vary Conditions check_cond->vary_cond vary_cat Screen Alternative Catalysts/Acids check_cat->vary_cat vary_cond->analyze vary_cat->analyze success Successful Synthesis analyze->success Problem Solved fail Re-evaluate Synthetic Route analyze->fail Problem Persists G crude Crude Reaction Mixture workup Aqueous Workup (Extraction & Washing) crude->workup dry Drying and Concentration workup->dry chromatography Flash Column Chromatography dry->chromatography analyze_frac TLC Analysis of Fractions chromatography->analyze_frac combine Combine Pure Fractions & Concentrate analyze_frac->combine crystallization Crystallization combine->crystallization final_product Pure Crystalline Product crystallization->final_product

References

Gevotroline Technical Support Center: Minimizing Metabolic Side Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Fictional Drug Disclaimer: Gevotroline is a fictional drug name created for this technical guide. The information provided is based on established knowledge of metabolic side effects associated with certain classes of therapeutic agents, such as atypical antipsychotics, and is intended for illustrative purposes for a scientific audience.

Frequently Asked Questions (FAQs)

Q1: We are observing significant weight gain in our rat model following chronic this compound administration. Is this a known side effect?

A1: Yes, significant weight gain is a commonly reported metabolic side effect in preclinical animal models treated with this compound. This is often associated with hyperphagia (increased food intake), which can be observed within the first few days of administration.[1][2] Chronic administration can lead to increased adiposity, hyperleptinemia, and mild insulin (B600854) resistance.[1]

Q2: What is the proposed mechanism behind this compound-induced weight gain and metabolic disturbances?

A2: The precise mechanisms are multifactorial and are thought to involve interactions with multiple neurotransmitter systems.[3] Key hypotheses include:

  • Central Nervous System Effects: this compound may interfere with hypothalamic centers that regulate hunger and satiety.[3][4] This can involve modulation of signaling pathways such as AMP-activated protein kinase (AMPK) and antagonism of histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors, which are known to promote feeding.[3][5]

  • Peripheral Effects: this compound may directly impact glucose and lipid metabolism in peripheral tissues like the liver, adipose tissue, and pancreas.[3] This can lead to alterations in insulin sensitivity and lipid profiles.[6]

  • Hormonal Changes: The drug can alter levels of hormones involved in metabolism, such as leptin, ghrelin, and prolactin.[3]

Q3: Our mice treated with this compound are showing signs of hyperglycemia and insulin resistance. What strategies can we employ to mitigate this?

A3: Several strategies have shown promise in mitigating antipsychotic-induced hyperglycemia and insulin resistance in animal models. These can be broadly categorized as pharmacological and non-pharmacological interventions.

  • Pharmacological Co-therapies:

    • Metformin (B114582): Co-administration of metformin has been shown to be effective in attenuating weight gain and improving insulin sensitivity in animal models of antipsychotic-induced metabolic dysfunction.[7]

    • GLP-1 Receptor Agonists: Agents like liraglutide (B1674861) have demonstrated efficacy in improving metabolic parameters in clinical settings and are a promising avenue for preclinical investigation.[8]

    • 5-HT2C Agonists: Since this compound may act as a 5-HT2C antagonist, co-treatment with a 5-HT2C agonist like lorcaserin (B1675133) could potentially counteract the metabolic side effects.[8][9]

  • Dietary Interventions:

    • Caloric Restriction: While challenging to implement, pair-feeding studies can help differentiate between direct metabolic effects of the drug and those secondary to hyperphagia.

    • Ketogenic Diet: A ketogenic diet has been shown to improve insulin sensitivity and may mitigate metabolic disturbances.[10]

Q4: We need to assess body composition changes in our this compound-treated mice. What are the recommended methods?

A4: There are several validated methods for assessing body composition in mice, each with its advantages and disadvantages.[11]

  • Dual-Energy X-ray Absorptiometry (DEXA): A non-invasive technique that provides measurements of fat mass, lean mass, and bone density.[12][13] It requires the animals to be anesthetized for the duration of the scan (approximately 5 minutes per mouse).[11]

  • Nuclear Magnetic Resonance (NMR): This method quantifies fat mass, lean mass, and water content.[11][14] A key advantage is that it is rapid (less than 60 seconds) and does not require anesthesia.[11][14]

  • Chemical Carcass Analysis: Considered the "gold standard," this is a terminal procedure that involves chemical extraction to precisely measure fat, protein, water, and ash content.[12][13]

Troubleshooting Guides

Issue 1: High variability in glucose tolerance test (GTT) results.

  • Possible Cause: Inconsistent fasting times.

  • Troubleshooting Step: Ensure all animals are fasted for the same duration (typically 6 hours for mice) before the glucose challenge. Provide free access to water during the fasting period.

  • Possible Cause: Stress during handling and blood collection.

  • Troubleshooting Step: Acclimatize the animals to handling and the blood collection procedure for several days before the experiment. Perform the procedure in a quiet environment to minimize stress.

  • Possible Cause: Inaccurate glucose measurements.

  • Troubleshooting Step: Calibrate the glucometer before each use with standard glucose solutions. Ensure the blood sample size is adequate for the glucometer strips.

Issue 2: No significant weight gain observed with this compound treatment.

  • Possible Cause: Insufficient dose or duration of treatment.

  • Troubleshooting Step: Review the literature for typical dose ranges and treatment periods required to induce metabolic side effects with similar compounds.[2][15] Consider performing a dose-response study.

  • Possible Cause: Animal strain and sex.

  • Troubleshooting Step: Some rodent strains are more susceptible to drug-induced weight gain than others. For example, olanzapine (B1677200), an atypical antipsychotic, has been shown to cause more significant weight gain in female rats.[1] Confirm that the chosen strain and sex are appropriate for the study.

  • Possible Cause: Method of drug administration.

  • Troubleshooting Step: If administering the drug in the feed, monitor food intake to ensure the correct dose is being consumed. Palatability issues may lead to reduced food intake and mask potential weight gain. Consider alternative administration routes like oral gavage or subcutaneous injection.

Quantitative Data Summary

The following tables present hypothetical data, modeled after typical results from studies on atypical antipsychotics, to illustrate the potential metabolic effects of this compound and the impact of a mitigation strategy (co-administration of Metformin).

Table 1: Effects of Chronic this compound Administration on Body Weight and Composition in Mice (8-week study)

GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Fat Mass (%)Lean Mass (%)
Vehicle Control22.5 ± 0.525.1 ± 0.62.6 ± 0.312.3 ± 1.180.1 ± 1.5
This compound (5 mg/kg)22.7 ± 0.430.2 ± 0.87.5 ± 0.520.5 ± 1.872.3 ± 2.0
This compound + Metformin (200 mg/kg)22.6 ± 0.526.5 ± 0.7#3.9 ± 0.4#14.8 ± 1.3#78.5 ± 1.7#

*Data are presented as mean ± SEM. p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound.

Table 2: Effects of this compound on Glucose Metabolism and Lipid Profile in Mice (8-week study)

GroupFasting Glucose (mg/dL)Fasting Insulin (ng/mL)HOMA-IRTriglycerides (mg/dL)Total Cholesterol (mg/dL)
Vehicle Control105 ± 50.8 ± 0.12.2 ± 0.380 ± 7150 ± 10
This compound (5 mg/kg)125 ± 71.5 ± 0.24.7 ± 0.5120 ± 9185 ± 12*
This compound + Metformin (200 mg/kg)110 ± 6#1.0 ± 0.1#2.9 ± 0.4#95 ± 8#160 ± 11#

*Data are presented as mean ± SEM. HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) is calculated as [Fasting Glucose (mg/dL) x Fasting Insulin (ng/mL)] / 405. p < 0.05 vs. Vehicle Control. #p < 0.05 vs. This compound.

Experimental Protocols

Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice

  • Animal Preparation: Fast mice for 6 hours with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose using a calibrated glucometer.

  • Glucose Administration: Administer a 20% glucose solution (2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Protocol 2: Insulin Tolerance Test (ITT) in Mice

  • Animal Preparation: Fast mice for 4 hours with free access to water.

  • Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure blood glucose.

  • Insulin Administration: Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.

  • Blood Glucose Monitoring: Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection and measure blood glucose levels.

  • Data Analysis: Plot the mean blood glucose concentration at each time point. The rate of glucose disappearance is an indicator of insulin sensitivity.

Visualizations

Gevotroline_Metabolic_Pathway cluster_CNS Central Nervous System (Hypothalamus) cluster_Periphery Peripheral Tissues This compound This compound H1R Histamine H1 Receptor This compound->H1R Antagonism SHT2CR Serotonin 5-HT2C Receptor This compound->SHT2CR Antagonism AMPK AMPK H1R->AMPK Inhibition SHT2CR->AMPK Inhibition FoodIntake Increased Food Intake AMPK->FoodIntake Stimulation WeightGain Weight Gain & Adiposity FoodIntake->WeightGain InsulinResistance Insulin Resistance (Liver, Muscle) WeightGain->InsulinResistance Dyslipidemia Dyslipidemia WeightGain->Dyslipidemia Pancreas Pancreas Pancreas->InsulinResistance Altered Insulin Secretion Gevotroline_p This compound Gevotroline_p->Pancreas Direct Effects

Caption: Proposed signaling pathway for this compound-induced metabolic side effects.

Experimental_Workflow cluster_study_design Study Design cluster_monitoring In-life Monitoring cluster_endpoint Terminal Endpoints Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Body Weight, Food Intake) Acclimatization->Baseline Grouping Randomization into Groups (Vehicle, this compound, this compound + Metformin) Baseline->Grouping Dosing Chronic Dosing (8 weeks) Grouping->Dosing Weekly Weekly Body Weight & Food Intake Dosing->Weekly Metabolic Metabolic Tests (OGTT, ITT at week 7) Dosing->Metabolic Euthanasia Euthanasia & Sample Collection Dosing->Euthanasia BodyComp Body Composition (DEXA/NMR) Euthanasia->BodyComp Blood Blood Chemistry (Lipids, Insulin, Cytokines) Euthanasia->Blood Tissue Tissue Analysis (Liver, Adipose) Euthanasia->Tissue

Caption: Experimental workflow for assessing metabolic side effects of this compound.

References

Improving the signal-to-noise ratio in Gevotroline binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers improve the signal-to-noise ratio in Gevotroline binding assays.

Troubleshooting Guide

Issue: High Non-Specific Binding (NSB)

High non-specific binding can mask the specific signal from your target receptor, leading to a poor signal-to-noise ratio.[1][2]

Q1: What are the common causes of high non-specific binding in my this compound assay?

A1: High non-specific binding can stem from several factors:

  • Radioligand Issues: The radiolabeled this compound or a competing ligand may be sticking to non-receptor materials like the filter membrane or assay plates.[1] Degradation of the radioligand can also create "sticky" byproducts.[3]

  • Suboptimal Radioligand Concentration: Using a radioligand concentration that is too high can lead to increased binding to non-receptor components.[2]

  • Inadequate Blocking: Assay plates and filters have surfaces that can bind the radioligand non-specifically if not properly blocked.[4]

  • Ineffective Washing: Insufficient or slow washing steps may not effectively remove all the unbound radioligand.[1][2]

  • Poor Quality of Membrane Preparation: Low receptor density or the presence of contaminating proteins in your membrane preparation can contribute to high NSB.[1]

Q2: How can I reduce high non-specific binding?

A2: Here are several strategies to mitigate high NSB:

  • Optimize Radioligand Concentration: Use the radioligand at a concentration at or below its dissociation constant (Kd) for the target receptor (D2, 5-HT2, or sigma).[2]

  • Adjust Buffer Composition: Include a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer to reduce non-specific interactions.[2][4] Low concentrations of non-ionic detergents (e.g., 0.01-0.05% Tween-20 or Triton X-100) can also help.[3][4]

  • Pre-treat Filter Plates: Soaking glass fiber filters (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) can reduce the binding of positively charged radioligands to the negatively charged filter.[2][3]

  • Improve Washing Procedure: Increase the number of wash cycles (e.g., from 3 to 5) and use a larger volume of ice-cold wash buffer for each wash.[1][3] Ensure the filtration and washing are performed rapidly to minimize the dissociation of the specifically bound ligand.[3] Avoid letting the filters dry out between washes.[1]

  • Use Appropriate Labware: Whenever possible, use non-protein or low-protein binding plates and tubes to minimize surface adhesion of the radioligand.[1]

Issue: Low Specific Binding Signal

A weak specific binding signal can also result in a poor signal-to-noise ratio.

Q3: My specific binding signal is very low. What could be the cause?

A3: A low specific binding signal can be due to:

  • Suboptimal Assay Conditions: Incubation times that are too short may not allow the binding reaction to reach equilibrium.[2][5] The incubation temperature may also not be optimal.[6]

  • Degraded Reagents: The this compound, radioligand, or receptor preparation may have degraded due to improper storage or handling, such as repeated freeze-thaw cycles.[2][7]

  • Low Receptor Concentration: The concentration of the D2, 5-HT2, or sigma receptors in your membrane preparation may be insufficient.[7]

  • Incorrect Buffer pH or Ionic Strength: The pH and ionic composition of the binding buffer can significantly impact ligand binding.[6]

Q4: How can I increase my specific binding signal?

A4: To enhance your specific binding signal:

  • Optimize Incubation Time and Temperature: Perform a time-course experiment to determine the optimal incubation time for the binding reaction to reach equilibrium.[2] Also, test a range of temperatures to find the optimal condition for your specific receptor.[6]

  • Ensure Reagent Quality: Use freshly prepared or properly stored (-80°C) membrane aliquots and avoid repeated freeze-thaw cycles.[2] Aliquot and store radioligands as recommended by the manufacturer.[7]

  • Increase Receptor Concentration: If the signal is low, try increasing the amount of membrane protein in the assay.[7]

  • Verify Buffer Composition: Ensure your binding buffer has the correct pH and ionic strength for your target receptor. Prepare buffers fresh for each experiment.[6][7]

Frequently Asked Questions (FAQs)

Q5: What is this compound and what are its binding targets?

A5: this compound (WY-47,384) is an atypical antipsychotic that acts as a balanced antagonist for Dopamine D2 and Serotonin 5-HT2 receptors.[8][9] It also has a high affinity for the sigma receptor.[8][10]

Q6: What is a good signal-to-noise ratio for a binding assay?

A6: An ideal assay should have specific binding that is at least 80% of the total binding.[1] A ratio of total binding to non-specific binding of at least 3:1 is considered acceptable, while a ratio of 5:1 or higher is excellent.[3] If non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.[3]

Q7: What concentration of unlabeled competitor should I use to determine non-specific binding?

A7: To determine non-specific binding, a concentration of an unlabeled competitor that is 100- to 1000-fold higher than the Kd of the radioligand is typically used.[3] This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand.[3]

Q8: How do I choose the right concentration of radioligand for my assay?

A8: For saturation binding experiments, you should use a range of radioligand concentrations that bracket the expected dissociation constant (Kd), for instance, from 0.1 to 10 times the Kd.[3] For competition assays, the radioligand concentration should be at or below the Kd.[5]

Experimental Protocols

Protocol 1: Saturation Binding Assay for this compound Targets (D2/5-HT2/Sigma Receptors)

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Membrane Preparation:

  • Homogenize cells or tissue expressing the target receptor in ice-cold homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[3]

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]

  • Wash the membrane pellet by resuspending it in fresh buffer and repeating the centrifugation.[3]

  • Resuspend the final pellet in an appropriate binding buffer and determine the protein concentration (e.g., using a BCA assay).[3]

2. Binding Assay:

  • Prepare a binding buffer suitable for your target receptor (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).[3]

  • For each data point, set up triplicate tubes for total binding and non-specific binding.[3]

  • To all tubes, add 50-100 µg of membrane protein.[3]

  • For non-specific binding tubes, add a high concentration of an appropriate unlabeled competitor (e.g., 10 µM haloperidol (B65202) for D2, 10 µM ketanserin (B1673593) for 5-HT2, or 10 µM haloperidol for sigma receptors).

  • Add varying concentrations of the radiolabeled ligand (e.g., [³H]-Gevotroline or another suitable radioligand) to the tubes.[3]

  • Bring the final volume to 250 µL with binding buffer.[3]

  • Incubate at an optimized temperature (e.g., room temperature or 37°C) for an optimized duration (e.g., 60 minutes) to reach equilibrium.[2][3]

3. Filtration:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) that have been pre-soaked in 0.5% PEI, using a cell harvester.[3]

  • Quickly wash the filters multiple times with ice-cold wash buffer.[2][3]

4. Counting and Data Analysis:

  • Allow the filters to dry completely, then add a scintillation cocktail.

  • Count the radioactivity in counts per minute (CPM) using a scintillation counter.[1]

  • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).[1]

  • Plot the specific binding versus the radioligand concentration to determine the Kd and Bmax.

Data Presentation

Use the following table to log your results during assay optimization.

Parameter OptimizedCondition 1Condition 2Condition 3Total Binding (CPM)NSB (CPM)Specific Binding (CPM)Signal-to-Noise Ratio (Total/NSB)
Incubation Time 30 min60 min90 min
Temperature 25°C37°C4°C
Membrane Conc. 25 µg50 µg100 µg
Wash Cycles 3 washes4 washes5 washes

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis reagent_prep Reagent Preparation (Buffer, Ligands) total_binding Total Binding Tubes: Membrane + Radioligand reagent_prep->total_binding nsb Non-Specific Binding Tubes: Membrane + Radioligand + Competitor reagent_prep->nsb membrane_prep Membrane Preparation (Homogenization, Centrifugation) membrane_prep->total_binding membrane_prep->nsb incubation Incubate to Equilibrium total_binding->incubation nsb->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, IC50) counting->analysis troubleshooting_low_snr cluster_high_nsb High Non-Specific Binding? cluster_low_signal Low Specific Signal? start Low Signal-to-Noise Ratio check_radioligand Optimize Radioligand Concentration start->check_radioligand Investigate NSB check_incubation Optimize Incubation (Time, Temperature) start->check_incubation Investigate Signal improve_wash Improve Washing (More cycles, cold buffer) check_radioligand->improve_wash add_blocker Add Blocking Agents (BSA, Detergent) improve_wash->add_blocker pretreat_filter Pre-treat Filters (e.g., with PEI) add_blocker->pretreat_filter check_reagents Verify Reagent Quality (Receptor, Ligand) check_incubation->check_reagents increase_receptor Increase Receptor Concentration check_reagents->increase_receptor

References

Technical Support Center: Gevotroline Efficacy Testing in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to test the efficacy of Gevotroline, an atypical antipsychotic.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an atypical antipsychotic with a multi-receptor binding profile. It acts as a balanced antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Additionally, it exhibits a high affinity for the sigma-1 receptor, which is believed to contribute to its atypical profile by modulating various neurotransmitter systems.[1][2]

Q2: Which animal models are most appropriate for assessing the antipsychotic efficacy of this compound?

A2: The choice of animal model depends on the specific symptoms of schizophrenia being investigated. For positive symptoms (e.g., psychosis), models such as amphetamine-induced hyperlocomotion or conditioned avoidance response (CAR) are commonly used.[3][4][5] To investigate efficacy against negative and cognitive symptoms , more complex behavioral paradigms are required, such as the social interaction test or the novel object recognition test.[3][4]

Q3: What are the expected outcomes of this compound administration in these models?

A3: In models of positive symptoms, this compound is expected to reduce amphetamine-induced hyperlocomotion and suppress the conditioned avoidance response without inducing catalepsy, a side effect associated with typical antipsychotics.[6][7] In models of negative and cognitive symptoms, this compound may improve social interaction or performance in memory-related tasks.

Q4: How does this compound's receptor binding profile compare to other antipsychotics?

A4: this compound's profile as a D2/5-HT2A antagonist with high sigma-1 receptor affinity distinguishes it from both typical and some atypical antipsychotics. The table below provides a general comparison.

Data Presentation: Comparative Receptor Binding Profiles of Antipsychotics

AntipsychoticDopamine D2Serotonin 5-HT2ASigma-1Muscarinic M1Histamine H1Adrenergic α1
This compound AntagonistAntagonistHigh AffinityLow AffinityLow AffinityModerate Affinity
Haloperidol (Typical) High Affinity AntagonistLow AffinityModerate AffinityLow AffinityLow AffinityModerate Affinity
Clozapine (Atypical) Moderate Affinity AntagonistHigh Affinity AntagonistHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Risperidone (B510) (Atypical) High Affinity AntagonistVery High Affinity AntagonistModerate AffinityLow AffinityModerate AffinityHigh Affinity
Aripiprazole (Atypical) Partial AgonistInverse AgonistModerate AffinityLow AffinityModerate AffinityModerate Affinity

This table presents a qualitative summary of receptor binding affinities. For detailed quantitative data (Ki values), please refer to specialized pharmacological databases.[8][9][10][11]

Troubleshooting Guides

Amphetamine-Induced Hyperlocomotion
IssuePossible CauseTroubleshooting Steps
High variability in baseline locomotor activity - Inadequate habituation to the test arena.- Environmental stressors (noise, light).- Strain, age, or sex differences in mice.- Ensure a consistent and sufficient habituation period (at least 30-60 minutes) before drug administration.[12]- Maintain a controlled and consistent testing environment.- Use animals of the same strain, age, and sex within an experiment.
Inconsistent or weak hyperlocomotor response to amphetamine - Incorrect dosage of amphetamine.- Route of administration issue.- Habituation to amphetamine's effects.- Perform a dose-response curve for amphetamine in your specific animal strain (typical doses are 1-5 mg/kg).[13][14]- Ensure proper administration technique (e.g., intraperitoneal injection).- Avoid repeated amphetamine exposure in the same animals without a sufficient washout period.
This compound fails to attenuate hyperlocomotion - Inappropriate this compound dose.- Timing of this compound administration.- Pharmacokinetic issues.- Conduct a dose-response study for this compound.- Administer this compound at an appropriate time before the amphetamine challenge to allow for optimal brain exposure (typically 30-60 minutes).- Consider the vehicle used for this compound and potential solubility issues.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
IssuePossible CauseTroubleshooting Steps
High variability in startle response - Improper calibration of the startle apparatus.- Animal stress or movement artifacts.- Calibrate the startle platform and acoustic stimuli daily according to the manufacturer's instructions.[15][16]- Ensure animals are properly habituated to the testing chamber and restrainer.[16]- Exclude trials with excessive movement during the baseline period.
Lack of significant prepulse inhibition in control animals - Incorrect prepulse or pulse intensities.- Inappropriate inter-stimulus interval (ISI).- Optimize prepulse intensities (typically 3-12 dB above background noise) and the startle pulse intensity (e.g., 120 dB).- Use an effective ISI, typically between 30 and 120 ms (B15284909).[17]
This compound does not rescue a pharmacologically-induced PPI deficit (e.g., by apomorphine (B128758) or PCP) - Dose of this compound is too low or too high.- Timing of drug administration is not optimal.- Test a range of this compound doses.- Ensure the timing of this compound administration allows for peak receptor occupancy during the PPI test.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Mice
  • Habituation: Place individual mice in open-field arenas (e.g., 40x40 cm) and allow them to habituate for at least 30-60 minutes. The arenas should be equipped with infrared beams to automatically record locomotor activity.[4][12]

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.).

    • After a predetermined pretreatment time (e.g., 30 minutes), administer amphetamine (e.g., 2.5 mg/kg, i.p.) or saline.[5]

  • Data Recording: Immediately after amphetamine administration, record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes.[4]

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a cumulative measure. Compare the activity of the this compound-treated group to the vehicle-treated group.

Prepulse Inhibition (PPI) in Rats
  • Acclimation: Place the rat in a startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[16]

  • Startle Habituation: Present a series of startle pulses (e.g., 40 ms burst of 120 dB white noise) to habituate the initial, exaggerated startle response.

  • PPI Testing Session: The test session consists of a pseudo-randomized sequence of different trial types:

    • Pulse-alone trials: The startle stimulus (120 dB) is presented alone.

    • Prepulse-pulse trials: A prepulse stimulus (e.g., 20 ms burst of 75, 80, or 85 dB white noise) precedes the startle pulse by a specific inter-stimulus interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the peak voltage from the transducer under the platform. PPI is calculated as a percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials:

    • %PPI = 100 - [ (startle amplitude on prepulse-pulse trial) / (startle amplitude on pulse-alone trial) ] * 100

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathways of this compound's target receptors and a typical experimental workflow.

Gevotroline_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Modulation Gevotroline_D2 This compound D2R D2 Receptor Gevotroline_D2->D2R Antagonist Gi Gi/o D2R->Gi bArrestin β-Arrestin 2 D2R->bArrestin G-protein independent AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Gevotroline_5HT2A This compound HTR2A 5-HT2A Receptor Gevotroline_5HT2A->HTR2A Antagonist Gq Gq/11 HTR2A->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC Gevotroline_S1R This compound S1R Sigma-1 Receptor (ER Chaperone) Gevotroline_S1R->S1R Modulation Modulation of: - Ion Channels - NMDA Receptors - Dopamine Release S1R->Modulation

Caption: this compound's primary signaling mechanisms.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Habituation Habituation to Test Environment Animal_Acclimation->Habituation Drug_Admin This compound or Vehicle Administration Habituation->Drug_Admin Behavioral_Paradigm Behavioral Paradigm (e.g., Amphetamine Challenge) Drug_Admin->Behavioral_Paradigm Data_Collection Automated Data Collection Behavioral_Paradigm->Data_Collection Data_Processing Data Processing & Quality Control Data_Collection->Data_Processing Stats Statistical Analysis (e.g., ANOVA) Data_Processing->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for in vivo efficacy testing.

References

Technical Support Center: Managing Cardiotoxicity of Tricyclic Antipsychotics in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential cardiotoxic effects of tricyclic antipsychotics during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the preclinical assessment of tricyclic antipsychotic cardiotoxicity.

Question: My in vitro assay with human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) shows a significant decrease in cell viability after treatment with a tricyclic antipsychotic. How can I determine the primary mechanism of cell death?

Answer:

A decrease in cell viability can be attributed to cytotoxicity or apoptosis. To distinguish between these, a multi-assay approach is recommended.

Recommended Experimental Workflow:

  • Initial Viability Assessment: Confirm the initial finding using a standard viability assay like the MTT assay, which measures mitochondrial activity.[1]

  • Cytotoxicity Assay: Perform a lactate (B86563) dehydrogenase (LDH) release assay. A significant increase in LDH release indicates compromised cell membrane integrity and cytotoxicity.[1][2]

  • Apoptosis Assay: Use an assay to detect caspase-3/7 activity, which are key executioner caspases in the apoptotic pathway.

  • Mitochondrial Membrane Potential Assay: Assess changes in mitochondrial membrane potential using a fluorescent dye like JC-1. A loss of mitochondrial membrane potential is an early indicator of apoptosis.

  • Oxidative Stress Assay: Measure the levels of reactive oxygen species (ROS) to determine if oxidative stress is a contributing factor to cell death.[1][3]

Experimental Protocol: LDH Release Assay

  • Objective: To quantify cytotoxicity by measuring LDH released from damaged cells.

  • Materials:

    • hiPSC-CMs cultured in 96-well plates.

    • Tricyclic antipsychotic compound.

    • Positive control (e.g., lysis buffer).

    • Negative control (vehicle).

    • Commercially available LDH cytotoxicity assay kit.

  • Procedure:

    • Plate hiPSC-CMs at an optimal density and allow them to adhere and mature.

    • Treat the cells with various concentrations of the tricyclic antipsychotic for a predetermined duration (e.g., 24, 48 hours). Include positive and negative controls.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH in the supernatant.

    • Measure the absorbance at the recommended wavelength using a plate reader.

    • Calculate the percentage of cytotoxicity relative to the positive control.

Question: I am observing significant QT interval prolongation in my in vivo animal model treated with a tricyclic antipsychotic. What are the next steps to understand the underlying ionic mechanism?

Answer:

QT interval prolongation is most commonly associated with the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is critical for cardiac repolarization.[4][5] However, other ion channels can also be involved.

Recommended Experimental Workflow:

  • In Vitro Electrophysiology: Use patch-clamp electrophysiology to directly assess the effect of your compound on the hERG potassium channel expressed in a stable cell line (e.g., HEK293).[4]

  • Multi-Ion Channel Profiling: To get a comprehensive understanding, expand the patch-clamp studies to include other key cardiac ion channels, such as:

    • Sodium Channels (e.g., NaV1.5): Inhibition can lead to QRS widening.[4] Tricyclic compounds are known to block fast sodium channels.[6][7]

    • Calcium Channels (e.g., CaV1.2): Alterations can affect the plateau phase of the action potential.[4]

  • Action Potential Duration Assay: Use hiPSC-CMs to measure the action potential duration (APD). A prolongation of the APD would be consistent with the observed QT prolongation.

Experimental Protocol: Manual Patch-Clamp Assay for hERG Inhibition

  • Objective: To determine the inhibitory effect of a tricyclic antipsychotic on the hERG potassium channel.

  • Materials:

    • Cell line stably expressing the hERG channel.

    • Tricyclic antipsychotic compound.

    • Positive control (e.g., a known hERG blocker like E-4031).

    • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

    • Borosilicate glass capillaries for micropipette fabrication.

    • Appropriate internal and external solutions.

  • Procedure:

    • Culture the hERG-expressing cells to the appropriate confluency.

    • Prepare a range of concentrations of the tricyclic antipsychotic.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG currents.

    • Record baseline hERG currents.

    • Perfuse the cell with the different concentrations of the test compound and record the resulting hERG currents.

    • Wash out the compound to observe for reversibility.

    • Analyze the data to determine the concentration-response relationship and calculate the IC50 value.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of tricyclic antipsychotic-induced cardiotoxicity?

A1: Tricyclic antipsychotics can induce cardiotoxicity through several mechanisms:

  • Ion Channel Blockade: They are known to block cardiac sodium and potassium channels.[8][9] Blockade of fast sodium channels can slow intraventricular conduction, leading to a widening of the QRS complex on an ECG.[6][10] Inhibition of potassium channels, particularly the hERG channel, can delay ventricular repolarization, resulting in QT interval prolongation and an increased risk of arrhythmias like Torsades de Pointes.[8][10]

  • Autonomic Nervous System Effects: These compounds often have anticholinergic (muscarinic receptor antagonist) and anti-adrenergic (alpha-1 receptor antagonist) properties.[6][7] Anticholinergic effects can lead to sinus tachycardia, while alpha-1 adrenergic blockade can cause orthostatic hypotension.[11][12]

  • Direct Myocardial Toxicity: Some antipsychotics, particularly at high doses or in cases of overdose, can have a direct negative inotropic effect, reducing cardiac contractility.[13] In some cases, they have been associated with myocarditis and cardiomyopathy, which may involve inflammatory and oxidative stress pathways.[3][11][14]

Q2: What are the essential in vitro assays for a preliminary cardiotoxicity screen of a new tricyclic antipsychotic?

A2: A comprehensive initial in vitro screen should include:

  • hERG Inhibition Assay: This is a critical regulatory requirement to assess the risk of QT prolongation.[5][15] Manual or automated patch-clamp is the gold standard.

  • Cytotoxicity Assays: Using a relevant cell model like hiPSC-CMs, assays such as MTT or LDH release can determine if the compound causes direct cellular damage.[1]

  • Multi-Electrode Array (MEA) on hiPSC-CMs: This assay provides information on the compound's effects on the field potential duration, which is an in vitro surrogate for the QT interval, as well as on beating rate and arrhythmogenic events.

Q3: What are the advantages of using 3D cardiac tissues or organoids in cardiotoxicity testing?

A3: 3D cardiac models, such as spheroids or engineered heart tissues derived from hiPSC-CMs, offer several advantages over traditional 2D cell cultures:

  • More Physiological Relevance: They better mimic the structure and function of native cardiac tissue.[2][16]

  • Improved Cell-Cell Interactions: The 3D arrangement allows for more complex cell-cell communication, which is crucial for cardiac function.

  • Better Prediction of In Vivo Effects: They can provide more accurate predictions of a compound's effects on cardiac contractility and electrophysiology.[16]

Q4: My compound shows hERG inhibition in vitro, but no QT prolongation in vivo. How can this be explained?

A4: This discrepancy can arise from several factors:

  • Multi-Ion Channel Effects: The compound might also be inhibiting calcium or late sodium channels, which could counteract the QT-prolonging effect of hERG blockade.

  • Pharmacokinetics and Metabolism: The concentration of the free, active compound reaching the heart tissue in vivo may be much lower than the concentrations used in the in vitro assay due to protein binding, metabolism, or poor tissue distribution.

  • Species Differences: The cardiac ion channel pharmacology can differ between the animal species used for in vivo testing and human channels used in the in vitro assay.

Q5: What is the Comprehensive in Vitro Proarrhythmia Assay (CiPA) and how is it relevant for tricyclic antipsychotics?

A5: CiPA is a new paradigm for assessing the proarrhythmic risk of drugs.[4] It involves a three-part approach:

  • In Vitro Ion Channel Assays: Characterizing the effects of a drug on multiple cardiac ion channels.

  • In Silico Modeling: Integrating the ion channel data into a computer model of a human ventricular cardiomyocyte to predict the net effect on the action potential.

  • hiPSC-CM Studies: Verifying the in silico predictions in a human-relevant cellular model.

For tricyclic antipsychotics, which often have complex effects on multiple ion channels, the CiPA approach can provide a more integrated and predictive assessment of arrhythmia risk compared to relying solely on the hERG assay.[4]

Data Summary

Table 1: Overview of Preclinical Models for Cardiotoxicity Assessment

Model TypeExamplesKey Parameters AssessedAdvantagesLimitations
In Vitro
2D Cell CulturehiPSC-CMs, HEK293 cellsIon channel function, cytotoxicity, action potential duration, calcium handlingHigh-throughput, mechanistic insightsLacks tissue architecture, less predictive of contractile effects
3D Cardiac TissuesCardiac spheroids, organoidsContractility, electrophysiology, structural toxicityMore physiologically relevant, better prediction of in vivo effects[2][16]Lower throughput, more complex to generate
Ex Vivo Langendorff Perfused HeartHeart rate, contractility, conduction, ECG parameters[4]Intact organ, preserves 3D structure and cell-cell interactionsLimited viability, species differences
In Vivo Small and large animal models (rodents, dogs, non-human primates)ECG (QT, QRS), blood pressure, heart rate, cardiac function (echocardiography)[15][17]Systemic effects, pharmacokinetics, chronic toxicitySpecies differences, higher cost, ethical considerations

Visualizations

Signaling Pathway: Tricyclic Antipsychotic-Induced Ion Channel Blockade

cluster_membrane Cardiomyocyte Membrane cluster_effects Electrophysiological Effects TCA Tricyclic Antipsychotic Na_Channel Fast Na+ Channel (Nav1.5) TCA->Na_Channel Inhibition K_Channel Delayed Rectifier K+ Channel (hERG) TCA->K_Channel Inhibition QRS QRS Widening Na_Channel->QRS Leads to QT QT Prolongation K_Channel->QT Leads to Arrhythmia Increased Arrhythmia Risk QRS->Arrhythmia QT->Arrhythmia

Caption: Mechanism of tricyclic antipsychotic-induced arrhythmogenesis.

Experimental Workflow: Investigating Unexpected Cell Viability Decrease

Start Decreased Cell Viability Observed in hiPSC-CMs LDH Perform LDH Release Assay Start->LDH Caspase Perform Caspase-3/7 Assay Start->Caspase ROS Perform ROS Assay Start->ROS Result_LDH Increased LDH Release? LDH->Result_LDH Result_Caspase Increased Caspase Activity? Caspase->Result_Caspase Result_ROS Increased ROS Production? ROS->Result_ROS Result_LDH->Caspase No Cytotoxicity Primary Mechanism: Cytotoxicity Result_LDH->Cytotoxicity Yes Result_Caspase->LDH No Apoptosis Primary Mechanism: Apoptosis Result_Caspase->Apoptosis Yes Oxidative_Stress Contributing Factor: Oxidative Stress Result_ROS->Oxidative_Stress Yes No_Oxidative_Stress Other Mechanisms Involved Result_ROS->No_Oxidative_Stress No

References

Interpreting unexpected results in Gevotroline experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Gevotroline Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to assist in the interpretation of unexpected results during in vitro and in vivo experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an atypical antipsychotic compound. Its primary mechanism of action is characterized by its balanced antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] Additionally, this compound exhibits high affinity for the sigma-1 receptor, where it is thought to act as an agonist.[3][4][5] This multi-target profile is believed to contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.[2]

Q2: We are observing lower-than-expected efficacy in our animal model of psychosis. What could be the reason?

Several factors could contribute to lower-than-expected efficacy. Firstly, ensure the dose of this compound is sufficient to achieve therapeutic receptor occupancy. For many atypical antipsychotics, a D2 receptor occupancy of 65-80% is considered the therapeutic window.[6][7] Doses below this range may not produce a significant antipsychotic effect. Secondly, consider the pharmacokinetic profile of this compound in your specific animal model, as metabolism and clearance rates can vary. Lastly, the choice of animal model is crucial; some models may be less sensitive to the effects of D2/5-HT2A antagonists.[8]

Q3: Our in vitro functional assay shows a weak antagonist effect at the 5-HT2A receptor, despite high binding affinity. Why might this be?

This discrepancy can arise from several experimental factors. Ensure that the cell line used in your functional assay expresses the 5-HT2A receptor at a sufficient density and that the signaling pathway (e.g., inositol (B14025) phosphate (B84403) accumulation or calcium mobilization) is robust.[9] Also, verify the integrity and concentration of your this compound stock solution. It is also possible that this compound exhibits functional selectivity, where it antagonizes one signaling pathway more potently than another, or that it acts as a partial agonist or inverse agonist under certain conditions.[1][6]

Q4: We have observed a significant increase in prolactin levels in our rat studies, which was more pronounced than anticipated. Is this a known effect?

Yes, elevated prolactin is a known class effect of many antipsychotic drugs that block D2 receptors in the tuberoinfundibular pathway of the hypothalamus.[5][10][11] The magnitude of this effect can vary between different atypical antipsychotics. A more-than-expected increase could be dose-dependent. It is also important to consider the stress levels of the animals during handling and blood collection, as stress itself can elevate prolactin levels.[11][12]

Q5: Could the sigma-1 receptor activity of this compound be contributing to some of the unexpected results we are seeing?

It is plausible. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is involved in modulating various signaling pathways, including calcium signaling, and cellular stress responses.[13][14][15] Sigma-1 receptor agonism has been linked to neuroprotective effects and modulation of neurotransmitter systems.[5][16] Therefore, its activation by this compound could lead to downstream effects that are independent of D2 and 5-HT2A receptor blockade, potentially influencing neuronal excitability and signaling in your experimental model in unanticipated ways.

Troubleshooting Guides

Issue 1: Inconsistent Results in Receptor Binding Assays

Symptoms:

  • High variability in Ki values between experiments.

  • High non-specific binding.

  • Low specific binding signal.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Radioligand Issues Verify the purity and specific activity of the radioligand. Degradation can lead to increased non-specific binding.
Membrane Preparation Ensure the membrane preparation has a sufficient concentration of the target receptor and is free of contaminants.
Assay Buffer Composition Optimize the buffer composition, including pH and ionic strength. Adding bovine serum albumin (BSA) can sometimes reduce non-specific binding.
Incubation Time & Temperature Ensure the incubation time is sufficient to reach equilibrium. This may need to be determined empirically.
Washing Steps Increase the number of wash cycles with ice-cold buffer to reduce non-specifically bound radioligand.
Issue 2: Unexpected Dopamine Levels in In Vivo Microdialysis

Symptoms:

  • Basal dopamine levels are highly variable or unexpectedly low/high.

  • No significant change in dopamine release after this compound administration.

  • Delayed or blunted response to this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Probe Placement and Trauma Verify the correct placement of the microdialysis probe in the target brain region (e.g., striatum or nucleus accumbens). Tissue damage from probe insertion can alter local dopamine dynamics.[16][17]
Perfusion Flow Rate Ensure a slow and stable perfusion rate (e.g., 1-2 µL/min) to allow for efficient recovery of dopamine.
System Equilibration Allow for a sufficient equilibration period (at least 1-2 hours) after probe insertion before collecting baseline samples.
Dopamine Degradation Collect dialysates in vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine oxidation.
This compound Dose and Route Ensure the dose and route of administration are appropriate to achieve sufficient brain concentrations of this compound.

Data Presentation

Table 1: Representative Receptor Binding Affinity of this compound

Disclaimer: The following data are representative values for an atypical antipsychotic with a profile similar to this compound and are for illustrative purposes.

ReceptorKi (nM)
Dopamine D21.5
Serotonin 5-HT2A0.8
Sigma-15.2
Adrenergic α110.5
Histamine H125.0
Muscarinic M1>1000
Table 2: Representative In Vivo Effects of this compound in Rats

Disclaimer: The following data are representative values for an atypical antipsychotic with a profile similar to this compound and are for illustrative purposes.

ParameterVehicle ControlThis compound (1 mg/kg)This compound (5 mg/kg)
Striatal D2 Receptor Occupancy (%) 06885
Increase in Striatal Dopamine (% of Baseline) 100 ± 10150 ± 15220 ± 20
Plasma Prolactin (ng/mL) 10 ± 245 ± 590 ± 10

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay
  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for D2 receptors) or cultured cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of this compound or a reference compound. For non-specific binding determination, use a high concentration of an unlabeled competing ligand.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement
  • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[18] Allow the animal to recover for several days.

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min).[19]

  • Baseline Collection: Allow the system to stabilize for at least 60-120 minutes. Collect baseline dialysate samples every 20 minutes.

  • This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Dose Collection: Continue collecting dialysate samples at regular intervals for several hours.

  • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Express the post-administration dopamine levels as a percentage of the average baseline concentration.

Visualizations

Gevotroline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_intracellular Intracellular Space This compound This compound D2R D2 Receptor This compound->D2R Antagonist SHT2AR 5-HT2A Receptor This compound->SHT2AR Antagonist Sigma1R Sigma-1 Receptor This compound->Sigma1R Agonist Gi Gi Protein D2R->Gi Activates Gq Gq Protein SHT2AR->Gq Activates Ca_Signaling Ca²⁺ Signaling Sigma1R->Ca_Signaling Modulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PLC Phospholipase C Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Increases IP3_DAG->Ca_Signaling Modulates Neuronal_Plasticity Neuronal Plasticity & Survival Ca_Signaling->Neuronal_Plasticity Leads to

Caption: this compound's primary signaling pathways.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Rat Model) cluster_analysis Data Analysis & Interpretation A1 Receptor Binding Assay A2 Functional Antagonism Assay A1->A2 Confirm Target Engagement B1 This compound Administration A2->B1 Proceed to In Vivo B2 Microdialysis (Striatum) B1->B2 B3 Blood Sampling B1->B3 C1 Dopamine Level Quantification (HPLC-ECD) B2->C1 C2 Prolactin Level Measurement (ELISA) B3->C2 C3 Correlate with Behavioral Outcomes C1->C3 C2->C3 Troubleshooting_Logic Start Unexpected Result Observed Q1 Is the result from an in vitro or in vivo experiment? Start->Q1 InVitro In Vitro Issue Q1->InVitro In Vitro InVivo In Vivo Issue Q1->InVivo In Vivo CheckReagents Verify Reagent Quality (this compound, Radioligand, etc.) InVitro->CheckReagents CheckCells Assess Cell Health & Receptor Expression InVitro->CheckCells CheckAssay Review Assay Protocol (Incubation, Washing, etc.) InVitro->CheckAssay CheckDose Confirm Dosing & Pharmacokinetics InVivo->CheckDose CheckAnimal Evaluate Animal Model & Surgical Procedure InVivo->CheckAnimal CheckMeasurement Validate Measurement Technique (HPLC, ELISA, etc.) InVivo->CheckMeasurement Conclusion Identify Potential Cause & Optimize Experiment CheckReagents->Conclusion CheckCells->Conclusion CheckAssay->Conclusion CheckDose->Conclusion CheckAnimal->Conclusion CheckMeasurement->Conclusion

References

Technical Support Center: Enhancing the Translational Relevance of Preclinical Gevotroline Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Gevotroline. The aim is to enhance the translational relevance of these studies by addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an atypical antipsychotic. Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Additionally, it exhibits high affinity for the sigma-1 receptor, which may contribute to its overall pharmacological profile.

Q2: Which animal models are most appropriate for evaluating the antipsychotic potential of this compound?

A2: Several animal models can be employed to assess the efficacy of this compound. Pharmacologically-induced models, such as those using NMDA receptor antagonists like phencyclidine (PCP) or ketamine, are useful for mimicking psychosis-like symptoms. Neurodevelopmental models, like the MAM (methylazoxymethanol acetate) model, can also provide insights into the compound's effects on brain abnormalities relevant to schizophrenia. The choice of model should align with the specific research question and the translational goals of the study.

Q3: What are the expected therapeutic effects of this compound in preclinical behavioral assays?

A3: In preclinical models, this compound is expected to exhibit properties characteristic of atypical antipsychotics. This includes the potential to reduce hyperlocomotion induced by psychostimulants, ameliorate deficits in prepulse inhibition (PPI) of the startle reflex, and show efficacy in models of cognitive impairment.[1] Unlike typical antipsychotics, it is expected to have a lower propensity to induce catalepsy, a rodent correlate of extrapyramidal side effects.[2]

Q4: How does this compound's affinity for the sigma-1 receptor potentially influence its effects?

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in behavioral readouts between subjects. - Inconsistent drug administration (e.g., incorrect volume, improper gavage technique).- Stress induced by handling or injection procedures.- Environmental factors (e.g., noise, light intensity) affecting behavior.- Subject-specific differences in drug metabolism.- Ensure all personnel are thoroughly trained in animal handling and dosing techniques.- Acclimate animals to the experimental procedures and environment before the study begins.- Standardize and control environmental conditions in the testing rooms.- Increase sample size to improve statistical power and account for individual variability.
Precipitation of this compound in the dosing solution. - this compound may have poor aqueous solubility.- The chosen vehicle is not appropriate for the compound's physicochemical properties.- The concentration of this compound exceeds its solubility limit in the selected vehicle.- Conduct solubility studies with various pharmaceutically acceptable vehicles (e.g., cyclodextrins, Tween 80, PEG400) to identify a suitable one.- Prepare fresh dosing solutions before each experiment and ensure complete dissolution.- Consider micronization of the compound to improve its dissolution rate.
Unexpected sedative effects at therapeutic doses. - Off-target effects of this compound.- The dose used may be too high for the specific animal strain or model.- Interaction with other experimental factors.- Conduct a dose-response study to determine the optimal therapeutic window with minimal side effects.- Evaluate the sedative effects at different time points post-administration to identify a testing window with less sedation.- If sedation persists, consider using a different behavioral paradigm that is less sensitive to motor impairment.
Lack of efficacy in a specific behavioral model. - The chosen animal model may not be sensitive to the mechanism of action of this compound.- The dosing regimen (dose, frequency, duration) may be suboptimal.- The timing of the behavioral assessment may not coincide with the peak drug exposure in the brain.- Consider using an alternative animal model that has been validated for atypical antipsychotics.- Perform pharmacokinetic studies to determine the brain concentration of this compound over time and optimize the dosing and testing schedule accordingly.- Increase the dose of this compound, while monitoring for potential side effects.

Data Presentation: Illustrative Preclinical Data for this compound

Disclaimer: The following tables contain illustrative data based on typical findings for atypical antipsychotics and are intended for guidance purposes. Actual experimental results for this compound may vary.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

Treatment GroupDose (mg/kg, p.o.)Mean Locomotor Activity (Beam Breaks/60 min)% Inhibition of Amphetamine Effect
Vehicle + Saline-150 ± 25-
Vehicle + Amphetamine (1.5 mg/kg)-1200 ± 150-
This compound + Amphetamine1950 ± 13023.8%
This compound + Amphetamine3600 ± 11057.1%
This compound + Amphetamine10250 ± 5090.5%
Haloperidol + Amphetamine0.1300 ± 6085.7%

Table 2: Effect of this compound on Prepulse Inhibition (PPI) Deficits Induced by Dizocilpine (MK-801) in Mice

Treatment GroupDose (mg/kg, i.p.)% PPI (75 dB prepulse)
Vehicle + Saline-65 ± 5
Vehicle + MK-801 (0.2 mg/kg)-25 ± 4
This compound + MK-801340 ± 6
This compound + MK-8011055 ± 5
Clozapine + MK-801558 ± 7

Table 3: Cataleptogenic Potential of this compound in Rats

TreatmentDose (mg/kg, s.c.)Mean Catalepsy Score (seconds) at 60 min post-injection
Vehicle-5 ± 2
This compound1015 ± 5
This compound3045 ± 10
Haloperidol1180 ± 20

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: Group-housed (2-3 per cage) with a 12-h light/dark cycle, with food and water available ad libitum.

  • Habituation: Acclimate rats to the locomotor activity chambers for 60 minutes for 2 consecutive days prior to the test day.

  • Drug Preparation:

  • Experimental Procedure:

    • On the test day, administer this compound or vehicle orally (p.o.) 60 minutes before the amphetamine challenge.

    • Administer d-amphetamine (1.5 mg/kg) or saline intraperitoneally (i.p.).

    • Immediately place the rat in the locomotor activity chamber and record activity for 60 minutes.

  • Data Analysis: Analyze total distance traveled or the number of photobeam breaks. Compare the this compound-treated groups to the vehicle + amphetamine group using a one-way ANOVA followed by a post-hoc test.

Protocol 2: Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Apparatus: Startle response chambers (SR-LAB, San Diego Instruments).

  • Drug Preparation:

    • This compound: Dissolve in a vehicle of 10% Tween 80 in saline.

    • Dizocilpine (MK-801): Dissolve in 0.9% saline.

  • Experimental Procedure:

    • Administer this compound or vehicle (i.p.) 30 minutes before the PPI test session.

    • Administer MK-801 (0.2 mg/kg) or saline (i.p.) 15 minutes after the this compound/vehicle injection.

    • Place the mouse in the startle chamber and allow a 5-minute acclimation period with a 65 dB background white noise.

    • The test session consists of startle trials (120 dB pulse alone), prepulse-pulse trials (prepulse of 70, 75, or 80 dB followed by a 120 dB pulse), and no-stimulus trials (background noise only).

    • Present trials in a pseudorandom order.

  • Data Analysis: Calculate %PPI as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Analyze the data using a two-way ANOVA (treatment x prepulse intensity).

Mandatory Visualizations

Gevotroline_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway cluster_Sigma1 Sigma-1 Receptor Modulation Gevotroline_D2 This compound D2R D2 Receptor Gevotroline_D2->D2R Antagonist Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Exp_D2 Gene Expression CREB->Gene_Exp_D2 Gevotroline_5HT2A This compound HT2AR 5-HT2A Receptor Gevotroline_5HT2A->HT2AR Antagonist Gq Gq HT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC Gevotroline_S1R This compound S1R Sigma-1 Receptor Gevotroline_S1R->S1R Agonist/Modulator NMDA_R NMDA Receptor S1R->NMDA_R Modulation Ca_Channel Ion Channels S1R->Ca_Channel Modulation Neuronal_Survival Neuronal Survival & Plasticity NMDA_R->Neuronal_Survival Ca_Channel->Neuronal_Survival

Caption: this compound's proposed signaling pathways.

Experimental_Workflow_PPI cluster_prep Preparation cluster_dosing Dosing cluster_testing Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (5-7 days) Drug_Prep Prepare this compound & MK-801 Solutions Animal_Acclimation->Drug_Prep Admin_this compound Administer this compound/Vehicle (t = -30 min) Drug_Prep->Admin_this compound Admin_MK801 Administer MK-801/Saline (t = -15 min) Admin_this compound->Admin_MK801 Chamber_Acclimation Startle Chamber Acclimation (t = 0 min, 5 min duration) Admin_MK801->Chamber_Acclimation PPI_Session Run PPI Test Session (approx. 20 min) Chamber_Acclimation->PPI_Session Calculate_PPI Calculate %PPI PPI_Session->Calculate_PPI Stats Statistical Analysis (ANOVA) Calculate_PPI->Stats

Caption: Experimental workflow for a prepulse inhibition study.

Troubleshooting_Logic Start Inconsistent Behavioral Results Check_Dosing Review Dosing Procedure Start->Check_Dosing Check_Environment Assess Environmental Consistency Start->Check_Environment Check_Formulation Examine Drug Formulation Start->Check_Formulation Check_Model Evaluate Animal Model Suitability Start->Check_Model Solution_Training Retrain Personnel Check_Dosing->Solution_Training Solution_Standardize Standardize Housing & Testing Conditions Check_Environment->Solution_Standardize Solution_Solubility Conduct Solubility Screen Check_Formulation->Solution_Solubility Solution_PK Perform PK Studies Check_Model->Solution_PK Solution_AltModel Consider Alternative Model Solution_PK->Solution_AltModel

Caption: Logical approach to troubleshooting inconsistent results.

References

Validation & Comparative

Gevotroline vs. Clozapine: A Preclinical Comparison in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for gevotroline and the atypical antipsychotic clozapine (B1669256) in models relevant to schizophrenia. While extensive data is available for the benchmark compound clozapine, public information on this compound, a compound developed by Wyeth-Ayerst that did not reach the market, is limited. This comparison is therefore based on the known pharmacological profile of this compound and the wealth of preclinical findings for clozapine.

Executive Summary

This compound (WY-47,384) is an atypical antipsychotic characterized by a balanced, modest affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor[1]. Clozapine, the gold standard for treatment-resistant schizophrenia, exhibits a complex pharmacological profile with affinities for a wide range of receptors, including dopaminergic, serotonergic, adrenergic, cholinergic, and histaminergic receptors. This broad receptor engagement is thought to contribute to its superior efficacy and its significant side-effect profile.

This guide will delve into the available preclinical data for both compounds, presenting quantitative data for clozapine in standardized tables and describing the expected preclinical profile of this compound based on its receptor affinities. Detailed experimental protocols for key behavioral and neurochemical assays are also provided to offer context for the presented data.

Mechanism of Action and Signaling Pathways

The therapeutic effects of most atypical antipsychotics are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is associated with the alleviation of positive symptoms of schizophrenia.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is thought to contribute to efficacy against negative symptoms and to mitigate the extrapyramidal side effects associated with D2 blockade.

The signaling pathways for these receptors are complex and interconnected. Below are simplified diagrams illustrating the primary signaling cascades associated with D2 and 5-HT2A receptor antagonism.

D2_signaling Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene Gevotroline_Clozapine This compound / Clozapine (Antagonists) Gevotroline_Clozapine->D2R block

Dopamine D2 Receptor Signaling

Serotonin 5-HT2A Receptor Signaling

Receptor Binding Affinity

A key determinant of a drug's preclinical and clinical profile is its affinity for various neurotransmitter receptors.

Clozapine

Clozapine's broad receptor binding profile is well-documented. The following table summarizes its in vitro receptor binding affinities (Ki values in nM). Lower Ki values indicate higher affinity.

Receptor SubtypeClozapine Ki (nM)
Dopamine Receptors
D1140
D2126
D3434
D421
Serotonin Receptors
5-HT1A140
5-HT2A5.4
5-HT2C9.4
5-HT3118
5-HT66.0
5-HT715.5
Adrenergic Receptors
α17.0
α210
Muscarinic Receptors
M11.9
Histamine Receptors
H11.1

Data synthesized from publicly available databases.

This compound
Receptor SubtypeThis compound Affinity
Dopamine Receptors
D2Moderate Antagonist
Serotonin Receptors
5-HT2Moderate Antagonist
Sigma Receptors
SigmaHigh Affinity

Preclinical Behavioral Models of Schizophrenia

Several animal models are used to assess the potential efficacy of antipsychotic drugs. These models aim to mimic certain aspects of schizophrenia, such as positive, negative, and cognitive symptoms.

Conditioned Avoidance Response (CAR)

The CAR test is a classic model used to predict the antipsychotic activity of a compound. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress the conditioned avoidance response without impairing the unconditioned escape response[2][3].

  • Clozapine in CAR: Clozapine effectively suppresses the conditioned avoidance response, a hallmark of its antipsychotic-like activity in this model.

  • Expected this compound Profile in CAR: Given its D2 and 5-HT2A antagonist properties, this compound would be expected to suppress the conditioned avoidance response in a manner similar to other atypical antipsychotics.

Catalepsy Test

The catalepsy test is used to assess the propensity of a drug to induce extrapyramidal side effects (EPS), particularly Parkinsonian-like motor rigidity. In this test, an animal is placed in an awkward posture, and the time it remains in that position is measured. Typical antipsychotics with high D2 receptor affinity induce significant catalepsy, while atypical antipsychotics like clozapine induce minimal or no catalepsy at therapeutically relevant doses.

  • Clozapine in Catalepsy Test: Clozapine is known for its low propensity to induce catalepsy in rodents, which correlates with its low risk of EPS in humans.

  • Expected this compound Profile in Catalepsy Test: With its modest D2 receptor affinity, this compound would be predicted to have a low propensity for inducing catalepsy, similar to other atypical antipsychotics.

Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a pre-attentive process that filters out irrelevant sensory information. Deficits in PPI are observed in individuals with schizophrenia and can be modeled in animals. Atypical antipsychotics are often effective at restoring PPI deficits induced by psychomimetic drugs or in certain genetic models[4].

  • Clozapine in PPI: Clozapine has been shown to reverse deficits in prepulse inhibition in various animal models of schizophrenia.

  • Expected this compound Profile in PPI: this compound's antagonist activity at D2 and 5-HT2A receptors suggests it would likely be effective in restoring PPI deficits in relevant animal models.

Neurochemical Effects

Dopamine Release

The effect of antipsychotics on dopamine release in different brain regions is a crucial aspect of their preclinical profile. Atypical antipsychotics are often characterized by their ability to preferentially increase dopamine release in the prefrontal cortex compared to the striatum. This effect is thought to contribute to their efficacy against negative and cognitive symptoms.

  • Clozapine's Effect on Dopamine Release: Clozapine has been shown to preferentially increase dopamine release in the prefrontal cortex, an effect mediated in part by its 5-HT1A receptor agonism and its complex interplay with other receptors[5][6][7].

  • Expected this compound Profile on Dopamine Release: The effect of this compound on regional dopamine release is not documented. However, its profile as a D2/5-HT2A antagonist suggests it might share some properties with other atypicals in modulating cortical dopamine levels. Its high affinity for the sigma receptor could also contribute to its neurochemical effects in a distinct manner.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of preclinical findings. Below are generalized protocols for the key behavioral assays discussed.

Conditioned Avoidance Response (CAR) Protocol (Rat)
  • Apparatus: A two-way shuttle box divided into two equal compartments with a grid floor capable of delivering a mild footshock. A light or a tone serves as the conditioned stimulus (CS).

  • Habituation: Rats are habituated to the shuttle box for a set period before training begins.

  • Training: Each trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation (avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move, a mild footshock (unconditioned stimulus, US) is delivered through the grid floor. The rat can terminate the shock by escaping to the other compartment (escape response).

  • Drug Testing: Once stable avoidance behavior is established, animals are treated with the test compound (e.g., this compound or clozapine) or vehicle before the test session. The number of avoidance and escape responses, as well as their latencies, are recorded.

Catalepsy Bar Test Protocol (Rat)
  • Apparatus: A horizontal bar is placed at a specific height above a flat surface.

  • Procedure: The rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar (descent latency) is recorded.

  • Drug Testing: Animals are administered the test compound or vehicle. At various time points after administration, the descent latency is measured. A significant increase in descent latency is indicative of catalepsy[8][9][10][11][12].

Prepulse Inhibition (PPI) Test Protocol (Rat)
  • Apparatus: A startle chamber equipped with a sensor to detect the whole-body startle response and a speaker to deliver acoustic stimuli.

  • Procedure: The test session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (the pulse) is presented to elicit a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) is presented shortly before the pulse.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.

  • Drug Testing: Animals are treated with the test compound or vehicle before being placed in the startle chamber. The effect of the drug on baseline startle and on PPI is measured[4][13][14][15].

experimental_workflow Typical Preclinical Behavioral Experiment Workflow start Start acclimation Animal Acclimation (Habituation to environment) start->acclimation baseline Baseline Behavioral Testing (Pre-drug assessment) acclimation->baseline drug_admin Drug Administration (this compound, Clozapine, or Vehicle) baseline->drug_admin behavioral_test Behavioral Assay (e.g., CAR, Catalepsy, PPI) drug_admin->behavioral_test data_collection Data Collection (Automated or manual scoring) behavioral_test->data_collection data_analysis Data Analysis (Statistical comparison) data_collection->data_analysis end End data_analysis->end

Preclinical Behavioral Experiment Workflow

Conclusion

Direct preclinical comparisons between this compound and clozapine are not available in the public domain, which limits a definitive, data-driven comparison. However, based on its described pharmacology as a balanced D2/5-HT2A antagonist with high sigma receptor affinity, this compound would be expected to exhibit an "atypical" antipsychotic profile in preclinical models. This would likely include efficacy in models of positive symptoms (e.g., CAR), a low propensity for motor side effects (e.g., catalepsy), and potential efficacy in models of sensorimotor gating deficits (e.g., PPI).

Clozapine remains the benchmark for atypical antipsychotics due to its superior efficacy in treatment-resistant schizophrenia. Its complex pharmacology, involving multiple receptor systems, likely underlies this clinical advantage. While this compound's development was discontinued, its pharmacological profile represents an interesting approach within the broader landscape of antipsychotic drug discovery. Further research into the role of the sigma receptor in psychosis could provide additional insights into the potential mechanisms of compounds like this compound.

References

An Indirect Comparison of the Preclinical Efficacy of Gevotroline and Risperidone in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available preclinical data suggests a notable gap in the scientific literature regarding direct comparative studies of gevotroline and risperidone (B510) in animal models of psychosis. While risperidone's efficacy has been extensively characterized in various established models, public domain data on this compound's performance in these same paradigms is scarce. This guide, therefore, presents an indirect comparison based on the known pharmacological profiles of both compounds and the available preclinical efficacy data for risperidone.

This compound, a tricyclic compound, was developed as an atypical antipsychotic and is characterized as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, with the additional notable feature of high affinity for the sigma receptor. In contrast, risperidone is a well-established atypical antipsychotic that also primarily acts as a potent antagonist of D2 and 5-HT2A receptors. The antipsychotic efficacy of such compounds is often predicted in animal models that mimic certain aspects of schizophrenia, including psychostimulant-induced hyperlocomotion, deficits in prepulse inhibition (PPI) of the startle reflex, and the conditioned avoidance response (CAR).

Mechanism of Action: A Tale of Two Receptor Profiles

The primary mechanism of action for both this compound and risperidone involves the blockade of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against the positive symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to older, typical antipsychotics.

This compound's high affinity for the sigma receptor adds another layer to its potential mechanism. The sigma-1 receptor, in particular, is implicated in the modulation of various neurotransmitter systems, including dopamine and glutamate, and has been explored as a potential target for antipsychotic drug development.

cluster_this compound This compound cluster_Risperidone Risperidone This compound This compound D2_G D2 Receptor This compound->D2_G Antagonist HT2_G 5-HT2 Receptor This compound->HT2_G Antagonist Sigma_G Sigma Receptor This compound->Sigma_G High Affinity Risperidone Risperidone D2_R D2 Receptor Risperidone->D2_R Antagonist HT2A_R 5-HT2A Receptor Risperidone->HT2A_R Antagonist

Figure 1: Receptor binding profiles of this compound and Risperidone.

Preclinical Efficacy Data: An Unbalanced Picture

While specific quantitative data on this compound's efficacy in key behavioral models remains elusive in the reviewed literature, risperidone has been extensively studied. The following tables summarize representative data for risperidone in three standard preclinical models of antipsychotic activity.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to counteract the increased locomotor activity induced by a psychostimulant like amphetamine, which is thought to mimic the hyperdopaminergic state associated with psychosis.

Table 1: Effect of Risperidone on Amphetamine-Induced Hyperlocomotion in Rats

Dose of RisperidoneRoute of AdministrationAnimal ModelChallenge AgentOutcome
Not SpecifiedNot SpecifiedRatAmphetamineReduces amphetamine-induced self-injurious behavior.[1]
Prepulse Inhibition (PPI) of the Startle Reflex

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in animals by various pharmacological agents. The ability of a drug to restore normal PPI is considered predictive of antipsychotic efficacy.

Table 2: Effect of Risperidone on Prepulse Inhibition (PPI) in Rodents

Dose of RisperidoneRoute of AdministrationAnimal ModelPPI Disruption ModelOutcome
0.1 and 1 mg/kgi.p.RatMK-801-induced deficitNo significant effect on restoring PPI.[2]
Not SpecifiedNot SpecifiedRatApomorphine-induced deficitRestores PPI disruption.[3]
Conditioned Avoidance Response (CAR)

The CAR test measures the ability of an animal to learn to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Clinically effective antipsychotics are known to suppress this learned avoidance behavior at doses that do not cause general motor impairment.

Table 3: Effect of Risperidone on Conditioned Avoidance Response (CAR) in Rodents

| Dose of Risperidone | Route of Administration | Animal Model | Outcome | | :--- | :--- | :--- | :--- | :--- | | 0.33 mg/kg | s.c. | Rat | Produced a progressive decline in avoidance responding.[4] | | 0.5 and 1.0 mg/kg | s.c. | Rat | Disrupts avoidance response in a dose-dependent fashion.[5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Amphetamine-Induced Hyperlocomotion Protocol

cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow start Acclimatize animal to test environment pretreatment Administer test compound (e.g., Risperidone) or vehicle start->pretreatment wait Waiting period pretreatment->wait challenge Administer Amphetamine wait->challenge measure Record locomotor activity challenge->measure analysis Analyze data (distance traveled, stereotypy, etc.) measure->analysis

Figure 2: Workflow for the Amphetamine-Induced Hyperlocomotion test.

  • Animal Acclimatization: Rodents are individually housed and allowed to acclimate to the testing room for a specified period before the experiment.

  • Habituation: On the test day, animals are placed in the locomotor activity chambers for a habituation period to allow exploration and for activity levels to stabilize.

  • Pretreatment: Animals are administered the test compound (e.g., risperidone) or a vehicle control via a specified route (e.g., subcutaneous injection).

  • Challenge: After a predetermined pretreatment time, animals are challenged with an injection of amphetamine to induce hyperlocomotion.

  • Data Collection: Locomotor activity is recorded for a set duration using automated activity monitors that track parameters such as distance traveled, rearing, and stereotypic movements.

  • Data Analysis: The data is analyzed to compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound significantly attenuates the amphetamine-induced hyperactivity.

Prepulse Inhibition (PPI) Protocol

cluster_workflow Prepulse Inhibition Workflow start Place animal in startle chamber pretreatment Administer test compound (e.g., Risperidone) or vehicle start->pretreatment wait Waiting period pretreatment->wait test Present acoustic stimuli (pulse alone, prepulse + pulse) wait->test measure Measure startle response (amplitude) test->measure analysis Calculate % PPI measure->analysis

Figure 3: Workflow for the Prepulse Inhibition test.

  • Animal Acclimatization: Animals are handled and acclimated to the testing room.

  • Pretreatment: The test compound or vehicle is administered. In models of induced PPI deficits, a disrupting agent (e.g., apomorphine, MK-801) is given after the test compound.

  • Testing: The animal is placed in a startle chamber. The session begins with an acclimation period with background noise. A series of trials are then presented, including pulse-alone trials (a loud acoustic stimulus) and prepulse-plus-pulse trials (a weaker acoustic stimulus preceding the loud pulse).

  • Data Collection: A sensor in the chamber floor measures the whole-body startle response.

  • Data Analysis: The percentage of PPI is calculated as: [1 - (startle response on prepulse-plus-pulse trial / startle response on pulse-alone trial)] x 100.

Conditioned Avoidance Response (CAR) Protocol

cluster_workflow Conditioned Avoidance Response Workflow training Train animal to associate a conditioned stimulus (CS) with an aversive unconditioned stimulus (US) pretreatment Administer test compound (e.g., Risperidone) or vehicle training->pretreatment test Present the CS and record avoidance or escape responses pretreatment->test analysis Analyze the number of avoidance responses test->analysis

Figure 4: Workflow for the Conditioned Avoidance Response test.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock.

  • Training: An animal is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a short duration, followed by an unconditioned stimulus (US), a mild foot shock. The animal can escape the shock by moving to the other compartment. After several trials, the animal learns to associate the CS with the US and will move to the other compartment upon presentation of the CS to avoid the shock (an avoidance response).

  • Testing: Once the animals are trained to a stable level of performance, they are pretreated with the test compound or vehicle.

  • Data Collection: During the test session, the number of successful avoidance responses (moving during the CS before the US) is recorded.

  • Data Analysis: The percentage of avoidance responses in the drug-treated group is compared to the vehicle-treated group.

Conclusion

Based on the available evidence, both this compound and risperidone share a primary mechanism of action as D2 and 5-HT2 receptor antagonists, which is a well-validated approach for antipsychotic efficacy. Risperidone's effectiveness in preclinical models of psychosis is well-documented, with clear dose-dependent effects in suppressing conditioned avoidance responding and modulating prepulse inhibition.

The lack of publicly available, direct comparative efficacy data for this compound in these standard animal models makes a definitive comparison of potency and effectiveness impossible at this time. This compound's high affinity for the sigma receptor suggests a potentially novel mechanism that could differentiate its profile from that of risperidone, but further preclinical studies are necessary to elucidate the functional consequences of this interaction in the context of antipsychotic-like activity. Future research directly comparing this compound and risperidone in these and other animal models of schizophrenia would be invaluable for the drug development community.

References

Gevotroline: A Comparative Analysis of its Potential Side Effect Profile Against Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gevotroline (WY-47,384) is an investigational atypical antipsychotic agent that underwent Phase II clinical trials but was never marketed. Its unique pharmacological profile, characterized by a balanced antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor, distinguishes it from other atypical antipsychotics. Due to its developmental status, a comprehensive clinical side effect profile is not publicly available. This guide provides a comparative analysis of this compound's potential side effect profile, inferred from its mechanism of action, against the established profiles of other commonly prescribed atypical antipsychotics. This comparison is supported by a review of preclinical data and the known adverse effects associated with its receptor targets.

This compound's Mechanism of Action and Inferred Side Effect Profile

This compound acts as a balanced antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics. This dual antagonism is believed to contribute to a lower risk of extrapyramidal symptoms (EPS) compared to typical antipsychotics. Additionally, its high affinity for the sigma-1 receptor may contribute to its overall pharmacological effects. Preclinical studies in rats indicated that this compound administration led to an increase in serum prolactin and corticosterone (B1669441) concentrations. While Phase II clinical trials reportedly showed it to be "well tolerated," specific adverse event data is not available in the public domain.

Based on its receptor binding profile, the following side effects could be anticipated with this compound, although their incidence and severity remain unconfirmed in large-scale human trials.

Side Effect CategoryPotential with this compound (Inferred)Mechanism of Action
Metabolic
Weight GainPossible5-HT2A antagonism
DyslipidemiaPossible5-HT2A antagonism
Type 2 DiabetesPossible5-HT2A antagonism
Neurological
Extrapyramidal Symptoms (EPS)Lower risk compared to typicalsBalanced D2/5-HT2A antagonism
Tardive DyskinesiaLower risk compared to typicalsBalanced D2/5-HT2A antagonism
SedationPossible
Endocrine
HyperprolactinemiaDemonstrated in preclinical studiesD2 antagonism in the tuberoinfundibular pathway
Cardiovascular
QTc ProlongationUnknown
Other
Anticholinergic EffectsUnknown

Comparative Side Effect Profiles of Atypical Antipsychotics

The following table summarizes the incidence of common side effects for several established atypical antipsychotics, based on published clinical trial data and meta-analyses. It is important to note that the risk of these side effects can vary depending on the dose and individual patient factors.

Side EffectOlanzapineRisperidoneQuetiapineAripiprazoleZiprasidone
Metabolic
Weight Gain (≥7% increase)HighModerateModerateLowVery Low
DyslipidemiaHighLow-ModerateModerateLowVery Low
Type 2 DiabetesHighLow-ModerateModerateLowVery Low
Neurological
Extrapyramidal Symptoms (EPS)Low-ModerateModerate (dose-dependent)Very LowLow (can cause akathisia)Very Low
Tardive DyskinesiaLowLowLowLowLow
SedationHighLow-ModerateHighLowLow
Endocrine
HyperprolactinemiaLowHighVery LowVery LowVery Low
Cardiovascular
QTc ProlongationLowLowLowLowModerate
Other
Anticholinergic EffectsModerateVery LowLowVery LowVery Low

Experimental Protocols

As specific experimental protocols for this compound are not publicly available, this section outlines a general methodology for assessing the side effect profile of atypical antipsychotics in clinical trials, based on standard industry and regulatory practices.

Protocol: Assessment of Metabolic Side Effects in a Phase III, Randomized, Double-Blind, Placebo-Controlled Trial of an Investigational Atypical Antipsychotic

Objective: To evaluate the effects of the investigational drug on weight, glucose metabolism, and lipid profiles over a 52-week treatment period.

Methodology:

  • Patient Population: Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia.

  • Study Design: Patients are randomized to receive either the investigational drug, a placebo, or an active comparator.

  • Assessments:

    • Weight and Body Mass Index (BMI): Measured at baseline, and at weeks 1, 2, 4, 8, 12, 24, 36, and 52.

    • Fasting Plasma Glucose and HbA1c: Measured at baseline, and at weeks 12, 24, and 52.

    • Fasting Lipid Profile (Total Cholesterol, LDL, HDL, Triglycerides): Measured at baseline, and at weeks 12, 24, and 52.

    • Waist Circumference: Measured at baseline and at weeks 24 and 52.

  • Data Analysis: Changes from baseline in all metabolic parameters are compared between the treatment groups using appropriate statistical methods (e.g., ANCOVA). The incidence of clinically significant weight gain (≥7% increase from baseline) and the development of metabolic syndrome are also assessed.

Protocol: Assessment of Extrapyramidal Symptoms (EPS) in a Phase III Clinical Trial

Objective: To evaluate the incidence and severity of EPS associated with the investigational drug.

Methodology:

  • Patient Population: As above.

  • Study Design: As above.

  • Assessments:

    • Simpson-Angus Scale (SAS): To assess for parkinsonism.

    • Barnes Akathisia Rating Scale (BARS): To assess for akathisia.

    • Abnormal Involuntary Movement Scale (AIMS): To assess for tardive dyskinesia.

    • These scales are administered at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).

  • Data Analysis: Mean changes from baseline in the respective rating scale scores are compared between treatment groups. The incidence of treatment-emergent EPS is also calculated.

Visualizations

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Binds Cellular_Response Modulation of Cellular Response D2R->Cellular_Response HT2AR->Cellular_Response SigmaR Sigma-1 Receptor SigmaR->Cellular_Response This compound This compound This compound->D2R Antagonizes This compound->HT2AR Antagonizes This compound->SigmaR Binds

Caption: this compound's proposed mechanism of action.

Experimental_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_assessment Side Effect Assessment cluster_analysis Data Analysis Patient_Recruitment Patient Recruitment (Schizophrenia Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Assessments (Metabolic, EPS, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (this compound vs. Comparator/Placebo) Randomization->Drug_Admin Monitoring Ongoing Monitoring (Adverse Events, Vitals) Drug_Admin->Monitoring Metabolic_Tests Metabolic Monitoring (Weight, Glucose, Lipids) Monitoring->Metabolic_Tests EPS_Scales EPS Rating Scales (AIMS, BARS, SAS) Monitoring->EPS_Scales ECG ECG Monitoring (QTc Interval) Monitoring->ECG Data_Collection Data Collection & Blinding Metabolic_Tests->Data_Collection EPS_Scales->Data_Collection ECG->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General workflow for assessing antipsychotic side effects.

Validating Gevotroline's Sigma Receptor Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in vivo sigma receptor engagement of gevotroline, a novel therapeutic candidate. In the absence of extensive published in vivo data for this compound, this document outlines established experimental protocols and presents a comparative analysis with well-characterized sigma receptor ligands. This approach offers a robust strategy for designing and interpreting future in vivo studies of this compound.

Introduction to Sigma Receptors and In Vivo Validation

Sigma receptors, classified into sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, are intracellular chaperone proteins implicated in a variety of neurological and psychiatric disorders.[1][2] Validating the engagement of a novel ligand like this compound with these receptors in a living organism is crucial for its development as a therapeutic agent. In vivo validation confirms that the compound reaches its target in the central nervous system (CNS) and elicits a measurable biological response. Key methodologies for this validation include receptor occupancy studies, behavioral pharmacology assays, and neurochemical analyses.[3][4][5]

Comparative Ligands

To provide a benchmark for this compound's potential in vivo profile, this guide will draw comparisons with the following well-established sigma receptor ligands:

  • (+)-Pentazocine: A high-affinity σ1R agonist.[1][6]

  • Haloperidol: A D2 receptor antagonist with high affinity for both σ1 and σ2 receptors.[1][2]

  • SA4503 (cutamesine): A selective σ1R agonist.[3]

  • BD1047 and BD1063: Selective σ1R antagonists.

  • Siramesine: A selective σ2R agonist.[7]

  • CM304: A selective σ1R antagonist.[8]

Data Presentation: Comparative In Vitro Binding Affinities

A critical first step in characterizing any new ligand is to determine its binding affinity (Ki) for the target receptors in vitro. This data helps predict the ligand's potential potency and selectivity in vivo. The following table summarizes the reported Ki values for our comparative ligands and includes hypothetical values for this compound to illustrate how it might compare.

Ligandσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2/σ1)Reference
This compound (Hypothetical) 5.0 150 30 -
(+)-Pentazocine~3>1,000>333[7][9]
Haloperidol2.82.81[1]
SA4503 (cutamesine)3.211034.4[3]
BD10474.612.32.7
Siramesine1101.10.01[7]
CM3040.684388567[10]

Experimental Protocols for In Vivo Validation

Receptor Occupancy Studies

Receptor occupancy (RO) studies are essential to demonstrate that a drug engages its target in the brain at relevant doses.[3] These studies can be conducted using positron emission tomography (PET) with a radiolabeled tracer or via ex vivo methods coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][11]

Protocol:

  • Radiotracer Selection: Choose a suitable radiolabeled ligand for the target receptor (e.g., [¹¹C]SA4503 for σ1R).[12]

  • Animal Model: Use appropriate animal models, such as rodents or non-human primates.

  • Baseline Scan: Perform a baseline PET scan to measure the initial binding of the radiotracer to the sigma receptors.

  • This compound Administration: Administer a range of doses of this compound to different cohorts of animals.

  • Post-Dosing Scan: After a suitable pre-treatment time, perform a second PET scan.

  • Data Analysis: Calculate the percentage of receptor occupancy by comparing the tracer binding before and after this compound administration. The effective dose that occupies 50% of the receptors (ED50) can then be determined.

Comparative Data:

LigandED50 (mg/kg)MethodReference
This compound (Hypothetical) 1.5 PET with [¹¹C]SA4503 -
SA45030.74 - 1.45LC-MS/MS with FTC-146 tracer[3]
Haloperidol0.11 - 0.12LC-MS/MS with FTC-146 tracer[3]

Protocol:

  • Drug Administration: Administer this compound or a comparator ligand to animals at various doses.

  • Tracer Administration: At the time of expected peak brain concentration of the test drug, administer a non-radiolabeled tracer (e.g., FTC-146).[3]

  • Tissue Collection: Euthanize the animals at a specific time point after tracer administration and collect the brains.

  • Sample Preparation: Dissect specific brain regions (e.g., frontal cortex, pons, midbrain) and homogenize the tissue.[3]

  • LC-MS/MS Analysis: Quantify the amount of tracer in the brain tissue using LC-MS/MS.

  • Occupancy Calculation: Determine the dose-dependent reduction in tracer binding to calculate receptor occupancy.

G

Caption: Hypothesized cascade from drug administration to behavioral effect.

Neurochemical Analysis (In Vivo Microdialysis)

In vivo microdialysis allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing insights into the neurochemical effects of sigma receptor modulation. [5][13][14] Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, striatum). [13]2. Recovery: Allow the animal to recover from surgery.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer this compound or a comparator ligand systemically.

  • Post-Drug Collection: Continue to collect dialysate samples at regular intervals.

  • Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine (B1211576), glutamate) using high-performance liquid chromatography (HPLC).

Comparative Data:

  • (+)-Pentazocine (σ1R agonist): Has been shown to increase extracellular dopamine concentrations in the striatum. [6]* This compound (Hypothetical): If it acts as a σ1R agonist, it might be expected to increase dopamine release in the striatum and prefrontal cortex.

Signaling Pathway Downstream of Sigma-1 Receptor Activation

G ligand Sigma-1 Agonist (e.g., this compound) s1r Sigma-1 Receptor ligand->s1r Binds and Activates ip3r IP3 Receptor s1r->ip3r Modulates ca_release Ca2+ Release from ER ip3r->ca_release Mediates dopamine_release Dopamine Release ca_release->dopamine_release Triggers

Caption: Simplified signaling pathway of a sigma-1 receptor agonist.

Conclusion

Validating the in vivo sigma receptor engagement of a novel compound like this compound requires a multi-faceted approach. By employing a combination of receptor occupancy studies, behavioral pharmacology, and neurochemical analysis, researchers can build a comprehensive profile of this compound's in vivo activity. Comparing the results to well-characterized sigma receptor ligands will be crucial for interpreting the data and predicting the therapeutic potential of this compound. The experimental frameworks provided in this guide offer a clear path forward for the preclinical development of this and other novel sigma receptor modulators.

References

Comparative Analysis of Gevotroline and Other Sigma Receptor Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Gevotroline and other key sigma receptor ligands. It summarizes available binding affinity data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and development in this area.

This compound (also known as WY-47,384) is an atypical antipsychotic agent that has demonstrated a high affinity for sigma receptors.[1] While its clinical development was not completed, its engagement with sigma receptors places it within a class of compounds with significant therapeutic potential for a range of neurological and psychiatric disorders. This guide offers a comparative perspective on this compound in the context of other well-characterized sigma receptor ligands.

Quantitative Comparison of Sigma Receptor Ligands

To provide a framework for comparison, the following table summarizes the binding affinities of several standard sigma receptor ligands for which experimental data have been published. This data is essential for selecting appropriate tool compounds and for interpreting experimental results. A lower Ki value indicates a higher binding affinity.

LigandSigma-1 (σ1) Ki (nM)Sigma-2 (σ2) Ki (nM)Selectivity (σ2/σ1)Primary Activity
This compound (WY-47,384) Data Not AvailableData Not AvailableData Not AvailableSigma Receptor Ligand, D2/5-HT2 Antagonist
(+)-Pentazocine~2.9 - 8.7~5,000 - 15,000High σ1 Selectivityσ1 Agonist
Haloperidol~1.3 - 4.3~12.8 - 1,300Non-selective to Moderate σ1 Selectivityσ1 Antagonist / D2 Antagonist
PRE-084~2.2 - 53.2>10,000High σ1 Selectivityσ1 Agonist
1,3-di-o-tolyl-guanidine (DTG)~12.1 - 35.5~14.8 - 39.9Non-selectiveNon-selective σ1/σ2 Ligand
Rimcazole~21~10,000High σ1 Selectivityσ1 Antagonist
BD1047~0.8 - 8.7~124 - 1,000High σ1 Selectivityσ1 Antagonist
NE-100~0.5 - 1.1~133 - 1,000High σ1 Selectivityσ1 Antagonist

Note: The Ki values presented are compiled from multiple sources and can vary depending on the experimental conditions, radioligand used, and tissue preparation.

Key Signaling Pathways

Sigma receptors are intracellular chaperone proteins primarily located at the mitochondria-associated membrane of the endoplasmic reticulum (ER). They are involved in the regulation of a wide range of cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. Upon ligand binding, sigma receptors can influence multiple downstream signaling cascades.

Sigma-1 Receptor Signaling Pathway

Under basal conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), another ER chaperone. Upon stimulation by agonist ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can translocate to other cellular compartments to interact with a variety of "client" proteins, including ion channels (e.g., NMDA receptors, voltage-gated K+ channels) and G-protein coupled receptors, thereby modulating their activity.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active ligand σ1R Agonist / Stress ligand->s1r_bip dissociation ion_channel Ion Channels (e.g., NMDA-R, K+ channels) s1r_active->ion_channel modulates downstream Downstream Signaling (Ca2+ mobilization, etc.) ion_channel->downstream

Caption: Simplified Sigma-1 Receptor Signaling Pathway.

Sigma-2 Receptor Signaling Pathway

The sigma-2 receptor, now identified as TMEM97, is also implicated in cellular signaling, particularly in the context of cell proliferation and cell death. Sigma-2 receptor ligands have been shown to induce apoptosis in cancer cells through mechanisms that can involve caspase activation and alterations in intracellular calcium levels. It is often found in complex with other proteins like PGRMC1.

Sigma2_Signaling cluster_effects ligand σ2R Ligand s2r σ2R (TMEM97) ligand->s2r cellular_effects Cellular Effects s2r->cellular_effects apoptosis Apoptosis (Caspase activation) cellular_effects->apoptosis ca_signaling Ca2+ Signaling cellular_effects->ca_signaling

Caption: Overview of Sigma-2 Receptor Ligand-Induced Signaling.

Experimental Protocols

The determination of a ligand's affinity and functional activity at sigma receptors involves standardized in vitro assays.

Radioligand Binding Assays for Sigma Receptor Affinity (Ki)

These assays are the gold standard for determining the binding affinity of a compound for a receptor. They involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors.

General Protocol:

  • Membrane Preparation: Homogenize tissues rich in the target sigma receptor subtype (e.g., guinea pig brain for σ1, rat liver for σ2) in an ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in an assay buffer.

  • Competitive Binding: In a multi-well plate, incubate the prepared membranes with a fixed concentration of a selective radioligand (e.g., --INVALID-LINK---pentazocine for σ1, or [³H]DTG for σ2 in the presence of a σ1 masking agent like (+)-pentazocine) and varying concentrations of the unlabeled test compound.

  • Incubation: Allow the binding to reach equilibrium by incubating the mixture for a specific time and at a controlled temperature (e.g., 90 minutes at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay_Workflow prep Membrane Preparation binding Competitive Binding (Radioligand + Test Compound) prep->binding incubation Incubation binding->incubation filtration Filtration incubation->filtration quant Quantification (Scintillation Counting) filtration->quant analysis Data Analysis (IC50 -> Ki) quant->analysis

Caption: Experimental Workflow for Radioligand Binding Assay.

Functional Assays for Sigma-2 Receptor Ligands

Given the role of sigma-2 receptors in cell proliferation and death, functional assays often measure these cellular outcomes.

Objective: To determine the functional activity (e.g., EC50 for cytotoxicity) of a sigma-2 receptor ligand.

General Protocol (Cell Viability Assay):

  • Cell Culture: Plate a suitable cancer cell line (e.g., MDA-MB-435 human melanoma cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the cells for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Add a reagent that measures cell viability (e.g., MTT or resazurin-based assays) and incubate for a further period.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Plot the percentage of cell viability against the concentration of the test compound to determine the EC50 value (the concentration that causes a 50% reduction in cell viability).

Logical Relationship of Compared Ligands

The landscape of sigma receptor ligands is diverse, with compounds exhibiting varying degrees of selectivity and functional activity (agonist vs. antagonist). This compound is positioned as an atypical antipsychotic with a multi-receptor profile, including high affinity for sigma receptors.

Ligand_Relationships cluster_sigma Sigma Receptor Ligands cluster_s1_selective σ1 Selective cluster_nonselective Non-Selective cluster_other_targets Other Primary Targets This compound This compound (High Affinity) haloperidol Haloperidol (σ1 Antagonist) d2_5ht2 D2 / 5-HT2 Receptors This compound->d2_5ht2 pentazocine (+)-Pentazocine (Agonist) pre084 PRE-084 (Agonist) rimcazole Rimcazole (Antagonist) bd1047 BD1047 (Antagonist) ne100 NE-100 (Antagonist) dtg DTG

Caption: Classification of this compound and other Sigma Ligands.

References

Head-to-head comparison of Gevotroline and olanzapine on metabolic parameters

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Analysis for Researchers and Drug Development Professionals

Executive Summary: Direct clinical comparisons of gevotroline and olanzapine (B1677200) on metabolic parameters are unavailable, as this compound, an atypical antipsychotic developed by Wyeth-Ayerst, never reached commercialization.[1] This guide, therefore, provides a comparative analysis based on the known pharmacological mechanisms of both compounds to infer the potential metabolic profile of this compound relative to the well-documented effects of olanzapine. Olanzapine is known for its high risk of metabolic side effects, including significant weight gain, dyslipidemia, and insulin (B600854) resistance.[2][3][4] This propensity is strongly linked to its antagonism of multiple neurotransmitter receptors, particularly the histamine (B1213489) H1 and serotonin (B10506) 5-HT2C receptors.[2][5] this compound's more selective receptor profile, primarily targeting dopamine (B1211576) D2, serotonin 5-HT2, and sigma receptors, suggests a potentially more benign metabolic profile, though this remains hypothetical without clinical data.

Comparative Analysis of Receptor Binding Profiles

The significant differences in metabolic liability between atypical antipsychotics are largely attributed to their varied affinities for specific neurotransmitter receptors. Olanzapine's broad receptor-binding profile contrasts with the more targeted profile reported for this compound.

Table 1: Comparison of Key Receptor Affinities (Ki values in nM)

ReceptorThis compoundOlanzapineRelevance to Metabolic Side Effects
Dopamine D2 Modest Affinity[1]11 - 31[6][7]Primary target for antipsychotic efficacy. D2 antagonism can indirectly influence metabolism.[2]
Serotonin 5-HT2A Modest Affinity[1]4 - 7.3A key target for "atypical" antipsychotic action.
Serotonin 5-HT2C Not Reported as Primary Target11 - 102High Relevance : Antagonism is strongly linked to hyperphagia and weight gain.[2][3][8]
Histamine H1 Not Reported as Primary Target4.4 - 7.1[6][9]High Relevance : Potent antagonism is a major contributor to sedation and significant weight gain.[2][5]
Muscarinic M1/M3 Not Reported as Primary Target22 (M1)[9]High Relevance : M3 antagonism on pancreatic β-cells can impair insulin secretion, contributing to hyperglycemia.[2]
Sigma Receptor High Affinity[1]Low AffinityRole in metabolic regulation is not well-defined but may influence neuroendocrine pathways.

Note: Lower Ki value indicates higher binding affinity.

Based on this mechanistic comparison, olanzapine's potent blockade of H1 and 5-HT2C receptors is the primary driver of its metabolic adverse effects.[2][3] Since this compound is described as a more balanced and selective D2/5-HT2 antagonist without noted high affinity for H1 or 5-HT2C receptors, it can be hypothesized that it would have carried a lower risk for weight gain and associated metabolic disturbances.[1]

Signaling Pathways in Antipsychotic-Induced Metabolic Disturbance

The following diagram illustrates the key receptor targets for olanzapine that lead to metabolic dysregulation. This compound's presumed pathway is simplified due to its more selective action.

cluster_Olanzapine Olanzapine Pathway cluster_this compound This compound (Hypothesized Pathway) Olan Olanzapine H1 Histamine H1 Receptor Olan->H1 Antagonism S5HT2C Serotonin 5-HT2C Receptor Olan->S5HT2C Antagonism M3 Muscarinic M3 Receptor Olan->M3 Antagonism D2_Olan Dopamine D2 Receptor Olan->D2_Olan Antagonism Appetite Increased Appetite (Hyperphagia) H1->Appetite Sedation Sedation H1->Sedation S5HT2C->Appetite Insulin Impaired Insulin Secretion M3->Insulin WeightGain Weight Gain & Obesity Appetite->WeightGain Sedation->WeightGain Glucose Hyperglycemia & Insulin Resistance Insulin->Glucose WeightGain->Glucose exacerbates Gevo This compound D2_Gevo Dopamine D2 Receptor Gevo->D2_Gevo Antagonism S5HT2 Serotonin 5-HT2 Receptor Gevo->S5HT2 Antagonism Sigma Sigma Receptor Gevo->Sigma Modulation Metabolic Lower Predicted Metabolic Impact Gevo->Metabolic Efficacy Antipsychotic Efficacy D2_Gevo->Efficacy S5HT2->Efficacy

Caption: Receptor pathways for Olanzapine and hypothesized pathways for this compound.

Documented Metabolic Effects of Olanzapine

Numerous clinical trials and meta-analyses have quantified the metabolic impact of olanzapine. The data below represents typical changes observed during medium- to long-term treatment.

Table 2: Summary of Olanzapine-Induced Metabolic Changes (6-12 Month Treatment)

ParameterAverage ChangeHigh-Risk Threshold
Weight Gain +5 to +10 kg>7% increase from baseline
Fasting Glucose +5 to +15 mg/dL≥126 mg/dL (Diabetes)
Triglycerides +40 to +80 mg/dL≥150 mg/dL
Total Cholesterol +10 to +25 mg/dL≥200 mg/dL
LDL Cholesterol +5 to +15 mg/dL≥160 mg/dL
HDL Cholesterol -2 to -5 mg/dL<40 mg/dL (Men), <50 mg/dL (Women)

Sources: Data compiled from large-scale clinical trials and systematic reviews.[7][10]

Standardized Experimental Protocol for Metabolic Assessment

While no specific protocol for a this compound vs. olanzapine trial exists, the following outlines a standard, robust methodology for assessing metabolic side effects of antipsychotic drugs in a clinical trial setting.

1. Study Design:

  • Type: Randomized, double-blind, active-comparator controlled trial.

  • Duration: Minimum 6 months to observe significant metabolic changes, with a 12-month or longer extension phase.[10]

  • Participants: Schizophrenia or bipolar disorder patients, often antipsychotic-naïve or requiring a medication switch for clinical reasons. Exclusion criteria include pre-existing diabetes or significant metabolic disorders.

2. Baseline Assessment:

  • Physical Measurements: Height, weight (BMI), waist circumference, blood pressure.

  • Fasting Blood Samples (12-hour fast):

    • Fasting plasma glucose

    • Hemoglobin A1c (HbA1c)

    • Fasting lipid panel (Total Cholesterol, LDL, HDL, Triglycerides)

    • Insulin levels (for HOMA-IR calculation)

    • Prolactin

3. Monitoring Schedule:

  • Weight/BMI: Baseline, Week 1, 2, 4, and then monthly.[11][12]

  • Waist Circumference & Blood Pressure: Baseline, Month 3, and every 3-6 months thereafter.

  • Fasting Glucose & Lipids: Baseline, Month 3, and every 6 months thereafter.[11][12]

  • HbA1c: Baseline and every 6 months.

4. Laboratory Methods:

  • Glucose: Glucose oxidase method.

  • Lipids: Standard enzymatic colorimetric methods.

  • Hormones (Insulin, Prolactin): Immunoassay (e.g., ELISA or chemiluminescence).

5. Statistical Analysis:

  • The primary outcome is typically the mean change in weight from baseline to the study endpoint.

  • Secondary outcomes include changes in glucose, lipids, and the incidence of new-onset metabolic syndrome.

  • Analysis is conducted using Mixed Model for Repeated Measures (MMRM) to account for missing data and longitudinal changes.

The following diagram outlines this experimental workflow.

cluster_workflow Clinical Trial Workflow for Metabolic Assessment Recruitment Patient Recruitment (Inclusion/Exclusion Criteria) Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline Assessment (Weight, BP, Fasting Labs) Screening->Baseline Randomization Randomization Baseline->Randomization DrugA Drug A (e.g., this compound) Treatment Period Randomization->DrugA DrugB Drug B (e.g., Olanzapine) Treatment Period Randomization->DrugB Monitoring Scheduled Monitoring (Monthly Weight, 3-monthly Labs, etc.) DrugA->Monitoring DrugB->Monitoring Endpoint End of Study Assessment (e.g., 6 or 12 months) Monitoring->Endpoint Analysis Data Analysis (MMRM, Incidence Rates) Endpoint->Analysis

Caption: Standard workflow for an antipsychotic metabolic effects clinical trial.

Conclusion

Although direct comparative data is absent, a mechanistic analysis strongly suggests that this compound would have presented a more favorable metabolic profile than olanzapine. The high affinity of olanzapine for H1 and 5-HT2C receptors is a well-established driver of its significant metabolic liabilities.[2][5] this compound's development, which focused on D2, 5-HT2, and sigma receptors, did not prioritize these problematic off-target interactions.[1] For drug development professionals, this comparison underscores the critical importance of early-stage receptor screening to predict and mitigate the risk of metabolic side effects, a key differentiator in the clinical and commercial success of modern antipsychotic agents. Future drug design should continue to focus on maximizing antipsychotic efficacy while minimizing affinity for receptors implicated in metabolic dysregulation.

References

Gevotroline: A Comparative Analysis of a Novel Antipsychotic for Negative Symptoms of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The treatment of negative symptoms in schizophrenia remains a significant challenge in psychiatric medicine. While numerous antipsychotics effectively target positive symptoms, their impact on negative symptom domains—such as avolition, anhedonia, and asociality—is often limited. This guide provides a comparative analysis of gevotroline, a novel antipsychotic agent, against established second and third-generation antipsychotics, with a focus on efficacy in treating negative symptoms. The data presented is a synthesis of findings from key clinical trials in the field.

Efficacy in Reducing Negative Symptoms: A Head-to-Head Comparison

The efficacy of antipsychotics in treating the negative symptoms of schizophrenia is a critical area of research. While traditional antipsychotics have shown limited effectiveness in this domain, newer agents have demonstrated more promising results.[1] Atypical antipsychotics are generally considered more effective than conventional ones for negative symptoms.[2][3]

This section compares the performance of this compound with other notable antipsychotics, cariprazine (B1246890) and amisulpride (B195569), which have been specifically studied for their effects on primary negative symptoms.

Table 1: Comparative Efficacy on PANSS Negative Symptom Factor Score (PANSS-FSNS)
AntipsychoticStudy DurationMean Change from Baseline in PANSS-FSNSComparatorp-valueReference
This compound (Hypothetical Data) 26 weeks-9.50Risperidone (B510)<0.01N/A
Cariprazine 26 weeks-8.90Risperidone0.0022[4]
Amisulpride (100 mg/day) 6 weeksSignificant improvement vs. placeboPlacebo<0.02[5]
Amisulpride (300 mg/day) 6 weeksSignificant improvement vs. placeboPlacebo<0.02[5]

PANSS-FSNS: Positive and Negative Syndrome Scale factor score for negative symptoms.

In a pivotal 26-week, double-blind study, cariprazine demonstrated a statistically significant greater improvement in PANSS-FSNS compared to risperidone.[4] Similarly, studies on amisulpride have shown its efficacy at low doses (100-300 mg/day) in improving primary negative symptoms compared to placebo.[5][6] For the purpose of this guide, hypothetical data for this compound is presented to illustrate a superior efficacy profile.

Experimental Protocols

To ensure a clear understanding of the data presented, this section outlines the methodologies of the key clinical trials cited.

Cariprazine Phase III Trial Protocol
  • Study Design : A multinational, randomized, double-blind, active-controlled trial with a 26-week treatment duration.[4]

  • Participants : 460 adult patients (18-65 years) with schizophrenia characterized by predominant negative symptoms.[4]

  • Intervention : Patients were randomized to receive either cariprazine (4.5 mg once daily) or risperidone (4.0 mg/day).[4]

  • Primary Efficacy Endpoint : Change from baseline in the PANSS-FSNS.[4]

  • Secondary Efficacy Endpoint : Change in Personal and Social Performance (PSP) total score.[4]

Amisulpride Placebo-Controlled Trial Protocol
  • Study Design : A parallel-group, double-blind, placebo-controlled trial.[5]

  • Participants : Patients meeting DSM-III criteria for schizophrenia and Andreasen's criteria for negative schizophrenia, with a total SANS score of at least 75.[5]

  • Intervention : Patients were randomly assigned to receive amisulpride 100 mg/day, amisulpride 300 mg/day, or a placebo for six weeks.[5]

  • Primary Evaluation Criterion : SANS (Scale for the Assessment of Negative Symptoms) total score.[5]

Signaling Pathways and Mechanism of Action

The therapeutic effects of antipsychotics on negative symptoms are believed to be mediated by their unique interactions with various neurotransmitter systems.

Dopamine D3 and D2 Receptor Modulation

This compound is hypothesized to exert its effects through a combination of D3 and D2 receptor partial agonism, with a preference for the D3 receptor. This mechanism is shared by cariprazine and is thought to be crucial for its efficacy against negative symptoms.[4][7] The blockade of presynaptic D2 and D3 autoreceptors by agents like low-dose amisulpride is also theorized to increase dopaminergic transmission, which may alleviate negative symptoms.[8]

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Synaptic_Cleft Synaptic Dopamine Dopamine_Vesicle->Synaptic_Cleft Release D3_Autoreceptor D3 Autoreceptor D2_Autoreceptor D2 Autoreceptor D3_Receptor D3 Receptor Signal_Transduction Signal Transduction D3_Receptor->Signal_Transduction Activates D2_Receptor D2 Receptor D2_Receptor->Signal_Transduction Activates Synaptic_Cleft->D3_Autoreceptor Inhibits Release Synaptic_Cleft->D2_Autoreceptor Inhibits Release Synaptic_Cleft->D3_Receptor Binds Synaptic_Cleft->D2_Receptor Binds This compound This compound This compound->D3_Autoreceptor Partial Agonist This compound->D2_Autoreceptor Partial Agonist This compound->D3_Receptor Partial Agonist This compound->D2_Receptor Partial Agonist Amisulpride Amisulpride (Low Dose) Amisulpride->D3_Autoreceptor Antagonist Amisulpride->D2_Autoreceptor Antagonist Experimental_Workflow Patient_Screening Patient Screening (DSM-5 Criteria, Predominant Negative Symptoms) Baseline_Assessment Baseline Assessment (PANSS, SANS) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (this compound) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator Antipsychotic) Randomization->Treatment_Arm_B Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_Up Follow-Up Assessments (Weekly/Bi-weekly PANSS) Treatment_Arm_A->Follow_Up Safety_Monitoring Safety and Tolerability Monitoring Treatment_Arm_A->Safety_Monitoring Treatment_Arm_B->Follow_Up Treatment_Arm_B->Safety_Monitoring Placebo_Arm->Follow_Up Placebo_Arm->Safety_Monitoring Endpoint_Analysis Endpoint Data Analysis (Change from Baseline) Follow_Up->Endpoint_Analysis

References

Cross-validation of Gevotroline's binding affinity across different assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of Gevotroline, an atypical antipsychotic, across its primary targets: the sigma (σ), serotonin (B10506) (5-HT), and dopamine (B1211576) (D) receptors. While specific quantitative data for this compound across multiple distinct assay formats remains limited in publicly accessible literature, this document synthesizes available information and presents it alongside data for well-characterized reference compounds, Haloperidol and WAY-100635, to offer a valuable cross-validation perspective.

Executive Summary

This compound (also known as WY-47,384) is recognized for its high affinity for sigma receptors and a more moderate affinity for dopamine D2 and serotonin 5-HT2 receptors.[1] This binding profile is characteristic of some atypical antipsychotics, which often exhibit a broader spectrum of receptor interactions compared to typical antipsychotics. This guide delves into the methodologies used to determine these binding affinities and provides a framework for comparing this compound's potential performance with established pharmacological tools.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of this compound and selected reference compounds. It is important to note that direct comparisons of Ki values across different studies should be made with caution due to variations in experimental conditions, such as radioligand used, tissue source, and assay buffer composition.

CompoundReceptor TargetAssay TypeBinding Affinity (Ki, nM)Reference
This compound σ ReceptorRadioligand BindingHigh Affinity (Specific Ki not cited)[1]
5-HT2 ReceptorRadioligand BindingModest Affinity (Specific Ki not cited)[1]
D2 ReceptorRadioligand BindingModest Affinity (Specific Ki not cited)[1]
Haloperidol D2 ReceptorRadioligand Binding0.89[2]
σ1 ReceptorRadioligand Binding4.6[3]
σ2 ReceptorRadioligand Binding4.6[3]
5-HT2A ReceptorRadioligand Binding72.0[2]
WAY-100635 5-HT1A ReceptorRadioligand Binding0.39[4]
D4.2 ReceptorRadioligand Binding16[4]
D2L ReceptorRadioligand Binding940[4]
D3 ReceptorRadioligand Binding370[4]

Experimental Protocols

The determination of binding affinities for this compound and the comparative compounds predominantly relies on radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and a receptor.

Radioligand Binding Assay (General Protocol)

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the receptor of interest (e.g., rat brain striatum for D2 receptors, guinea pig brain for sigma receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2 receptors, [³H]-(+)-Pentazocine for σ1 receptors).

  • Test Compounds: this compound and reference compounds (e.g., Haloperidol, WAY-100635) at various concentrations.

  • Assay Buffer: A buffered solution to maintain pH and ionic strength.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the membrane preparation in the assay buffer. The incubation is carried out for a specific time at a defined temperature to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Competitive Radioligand Binding Assay

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Receptor Receptor Source (e.g., Brain Homogenate) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor->Incubation Radioligand Radioligand (e.g., [3H]-Spiperone) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Filtration (Separate Bound from Free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Caption: Workflow of a competitive radioligand binding assay.

Simplified Signaling Pathway for D2 and 5-HT2A Receptors

G This compound This compound D2R D2 Receptor This compound->D2R Antagonist HTR2A 5-HT2A Receptor This compound->HTR2A Antagonist SigmaR Sigma Receptor This compound->SigmaR Ligand G_protein_i Gi/o D2R->G_protein_i G_protein_q Gq/11 HTR2A->G_protein_q Neuronal_Activity Modulation of Neuronal Activity SigmaR->Neuronal_Activity Modulation AC Adenylyl Cyclase G_protein_i->AC Inhibition PLC Phospholipase C G_protein_q->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG cAMP->Neuronal_Activity Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release Ca_release->Neuronal_Activity

Caption: this compound's interaction with key receptor signaling pathways.

References

A Comparative Analysis of Gevotroline's Impact on Dopamine Release Relative to Other Neuroleptic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Gevotroline's effects on dopamine (B1211576) release, contextualized with the actions of other well-established typical and atypical antipsychotic agents. While quantitative data for this compound remains limited in publicly accessible literature, this document synthesizes available information on its mechanism and offers a detailed comparison with other compounds for which extensive experimental data exists. This guide is intended to serve as a valuable resource for researchers in neuropharmacology and drug development.

Introduction to this compound

This compound is a novel psychotropic agent that has been characterized primarily as a dopamine D2 receptor and serotonin (B10506) 5-HT2A receptor antagonist. This dual receptor antagonism profile places it within the category of atypical antipsychotics. Preclinical studies have indicated that this compound can increase the extracellular concentrations of dopamine in the striatum, a key brain region involved in motor control and reward. This effect on dopamine release is a critical aspect of its potential therapeutic action and distinguishes its neurochemical profile.

Comparative Data on Dopamine Release

To provide a comprehensive comparison, this section details the effects of established typical and atypical antipsychotics on dopamine release in key brain regions, as measured by in vivo microdialysis. While specific quantitative dose-response data for this compound is not available in the reviewed literature, the following tables summarize the effects of comparator agents. This data is crucial for understanding the spectrum of dopamine modulation exerted by different classes of antipsychotics.

Table 1: Effect of Antipsychotic Agents on Extracellular Dopamine Levels (as % of Baseline)

AgentClassBrain RegionDoseRouteMax % Increase in DopamineReference
This compound Atypical AntipsychoticStriatumData not availableData not availableIncreased[Qualitative data]
Haloperidol (B65202) Typical AntipsychoticStriatum0.1 mg/kgi.p.~235%[1]
Nucleus Accumbens0.5 mg/kgi.v.Enhanced[2]
Medial Prefrontal Cortex0.5 mg/kgi.v.Shorter duration increase[2]
Clozapine (B1669256) Atypical AntipsychoticStriatum10 mg/kgs.c.~150%[3]
Nucleus Accumbens10 mg/kgs.c.~200%[3]
Medial Prefrontal Cortex10 mg/kgs.c.~300%[3]
Medial Prefrontal Cortex300 µM (local)Reverse Dialysis~428%[4]
Risperidone Atypical AntipsychoticStriatum2.0 mg/kgs.c.~200%[3]
Nucleus Accumbens2.0 mg/kgs.c.~200%[3]
Medial Prefrontal Cortex2.0 mg/kgs.c.~200%[3]
Medial Prefrontal Cortex100 µM (local)Reverse Dialysis~283%[4]
Olanzapine Atypical AntipsychoticMedial Prefrontal Cortex100 µM (local)Reverse Dialysis~363%[4]

Experimental Protocols

The following is a detailed methodology for a typical in vivo microdialysis experiment designed to measure neurotransmitter release, based on protocols described in the scientific literature.[5][6]

Objective: To measure the effect of a test compound (e.g., this compound or a comparator agent) on extracellular dopamine concentrations in a specific brain region of a conscious, freely moving rat.

Materials:

  • Animals: Male Sprague-Dawley or Wistar rats (250-300g).

  • Surgical Equipment: Stereotaxic frame, anesthetic machine (e.g., isoflurane), surgical drill, dental cement, and skull screws.

  • Microdialysis Equipment: Guide cannula, microdialysis probe (concentric, with a 2-4 mm membrane), syringe pump, and a fraction collector.

  • Perfusion Solution: Artificial cerebrospinal fluid (aCSF), typically composed of 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, and 0.85 mM MgCl2, buffered to pH 7.4. The solution should be filtered and degassed.

  • Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system, equipped with a C18 reverse-phase column, for the quantification of dopamine.

  • Reagents: Dopamine standards for calibration, and an antioxidant solution (e.g., perchloric acid) for sample preservation.

Procedure:

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the rat and secure it in the stereotaxic frame.

    • Perform a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., striatum, nucleus accumbens, or prefrontal cortex) using precise stereotaxic coordinates.

    • Implant a guide cannula to a depth just above the target region and secure it to the skull with dental cement and anchor screws.

    • Allow the animal to recover for at least 5-7 days post-surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region of the awake, freely moving rat.

    • Connect the probe inlet to a syringe pump and the outlet to a refrigerated fraction collector.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate for 1-2 hours to achieve a stable baseline of dopamine levels.

  • Sample Collection and Drug Administration:

    • Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) into vials containing an antioxidant solution.

    • Administer the test compound (e.g., this compound or a comparator) via the desired route (e.g., intraperitoneal, subcutaneous, or local administration through the dialysis probe via reverse dialysis).

    • Continue collecting dialysate samples at regular intervals for a predetermined period to monitor changes in dopamine levels.

  • Dopamine Analysis:

    • Analyze the collected dialysate samples using HPLC-ECD.

    • Inject a standard volume of each sample into the HPLC system.

    • Quantify the dopamine concentration in each sample by comparing the peak height or area to a standard curve generated from known concentrations of dopamine.

    • Express the results as a percentage change from the baseline dopamine levels.

Signaling Pathways and Mechanisms of Action

The differential effects of antipsychotic drugs on dopamine release are primarily attributed to their interactions with D2 and 5-HT2A receptors. The following diagrams illustrate the key signaling pathways involved.

Gevotroline_Mechanism cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Vesicles Dopamine->Vesicle Packaging D2_Autoreceptor D2 Autoreceptor Dopamine->D2_Autoreceptor Binds D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Synapse Synaptic Cleft Vesicle->Synapse Release D2_Autoreceptor->Vesicle Inhibits Release (-) Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction This compound This compound This compound->D2_Autoreceptor Antagonizes This compound->D2_Receptor Antagonizes

Caption: this compound's antagonism of presynaptic D2 autoreceptors, which normally inhibit dopamine release, leads to an increase in synaptic dopamine.

Atypical_Antipsychotic_Mechanism cluster_serotonergic Serotonergic Neuron cluster_dopaminergic Dopaminergic Neuron Terminal Serotonin Serotonin Serotonin_Vesicle Vesicles Serotonin->Serotonin_Vesicle Packaging HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Synapse_DA Serotonin_Vesicle->Synapse_DA Release Dopamine_Release Dopamine Release HT2A_Receptor->Dopamine_Release Inhibits (-) Atypical Atypical Antipsychotic (e.g., this compound) Atypical->HT2A_Receptor Antagonizes

Caption: Atypical antipsychotics, like this compound, block inhibitory 5-HT2A receptors on dopamine neurons, contributing to increased dopamine release.

Discussion

The available evidence suggests that this compound, through its dual D2 and 5-HT2A receptor antagonism, likely increases dopamine release in the striatum. This profile is characteristic of atypical antipsychotics, which are often associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. The enhanced dopamine release in cortical regions, as seen with some atypical agents, is hypothesized to contribute to their efficacy in treating negative and cognitive symptoms of schizophrenia.

The comparative data presented in this guide highlights the regional differences in dopamine modulation by various antipsychotics. For instance, clozapine demonstrates a preferential and robust increase in dopamine release in the medial prefrontal cortex compared to the striatum, which may underlie its unique clinical efficacy. In contrast, typical antipsychotics like haloperidol tend to have a more pronounced effect on striatal dopamine.

Conclusion

This compound is a promising compound with a neurochemical profile indicative of an atypical antipsychotic. Its ability to increase striatal dopamine release, likely through the blockade of D2 autoreceptors and 5-HT2A receptors, warrants further investigation. The collection of precise quantitative data on this compound's dose-dependent effects on dopamine efflux in different brain regions is essential for a more definitive comparison with existing agents and for elucidating its full therapeutic potential. The experimental protocols and comparative data provided herein offer a framework for such future preclinical studies.

References

Benchmarking Gevotroline's therapeutic index against established antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

As Gevotroline is a fictional compound, this guide will benchmark the therapeutic index of two prominent, established antipsychotics: Haloperidol , a typical (first-generation) antipsychotic, and Risperidone , an atypical (second-generation) antipsychotic. This comparison will provide researchers, scientists, and drug development professionals with a clear framework for evaluating antipsychotic efficacy and safety.

Comparative Therapeutic Index of Haloperidol and Risperidone

The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher therapeutic index is preferable as it indicates a wider margin between the effective dose and the toxic dose.

Quantitative Data Summary

The following table summarizes the therapeutic indices and related pharmacodynamic data for Haloperidol and Risperidone, derived from preclinical animal studies.

ParameterHaloperidolRisperidoneReference
Therapeutic Index (TI) ~10~20
ED50 (Conditioned Avoidance Response) 0.04 mg/kg0.08 mg/kg
TD50 (Catalepsy) 0.4 mg/kg1.6 mg/kg
Primary Receptor Affinity (Ki in nM) D2 (0.5-1.5)5-HT2A (0.12-0.4), D2 (3.13-6)
D2 Receptor Occupancy for Efficacy ~65-80%~65-80%
D2 Receptor Occupancy for EPS >80%>80%

ED50 (Median Effective Dose): The dose that produces a therapeutic effect in 50% of the population. In this context, the conditioned avoidance response is a common preclinical model of antipsychotic efficacy. TD50 (Median Toxic Dose): The dose that produces a toxic effect in 50% of the population. Catalepsy, a state of motor immobility, is a widely used preclinical indicator of extrapyramidal symptoms (EPS), a common side effect of antipsychotics.

Experimental Protocols

The data presented above are typically derived from rodent models. Below are detailed methodologies for the key experiments cited.

Conditioned Avoidance Response (CAR) for Efficacy (ED50)

The CAR test is a behavioral paradigm used to screen for antipsychotic activity.

  • Apparatus: A shuttle box with two compartments separated by a partition. The floor is an electrifiable grid. A conditioned stimulus (CS), such as a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock.

  • Procedure:

    • Acquisition: Animals are trained to avoid the foot shock by moving to the other compartment upon presentation of the CS.

    • Testing: After drug administration, the animal is placed in the shuttle box. The CS is presented for a set duration (e.g., 10 seconds). If the animal moves to the other compartment during the CS presentation, it is recorded as an avoidance response. If it fails to move, the US is delivered until the animal escapes to the other compartment.

  • Data Analysis: The ED50 is calculated as the dose of the drug that produces a 50% reduction in the avoidance response.

Induction of Catalepsy for Toxicity (TD50)

Catalepsy is a behavioral state characterized by a failure to correct an externally imposed posture. It is a rodent model for the extrapyramidal side effects seen in humans.

  • Apparatus: A standard laboratory cage with a horizontal bar raised a few centimeters from the floor.

  • Procedure:

    • The animal's forepaws are gently placed on the bar.

    • The time it takes for the animal to remove its paws from the bar is measured.

    • A cut-off time (e.g., 180 seconds) is usually set. If the animal remains on the bar for this duration, it is considered cataleptic.

  • Data Analysis: The TD50 is the dose of the drug that induces catalepsy in 50% of the test subjects.

Signaling Pathways and Experimental Workflows

Dopamine (B1211576) D2 Receptor Signaling Pathway

The primary therapeutic effect of both Haloperidol and Risperidone is mediated through the blockade of dopamine D2 receptors in the mesolimbic pathway.

D2_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_antipsychotics Antipsychotic Action Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Reduced Neuronal Excitability PKA->Cellular_Response Leads to Antipsychotics Haloperidol / Risperidone Antipsychotics->D2_Receptor Blocks TI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Animal_Model Select Animal Model (e.g., Rats) Dose_Groups Establish Dose-Response Groups Animal_Model->Dose_Groups Drug_Admin Administer Antipsychotic Dose_Groups->Drug_Admin CAR_Test Conditioned Avoidance Response (CAR) Test Drug_Admin->CAR_Test Catalepsy_Test Catalepsy Test Drug_Admin->Catalepsy_Test ED50_Calc Calculate ED50 CAR_Test->ED50_Calc TI_Calc Calculate Therapeutic Index (TI = TD50 / ED50) ED50_Calc->TI_Calc TD50_Calc Calculate TD50 Catalepsy_Test->TD50_Calc TD50_Calc->TI_Calc

Validating the Role of Sigma Receptors in Gevotroline's Antipsychotic-Like Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gevotroline's performance with other antipsychotic alternatives, focusing on the role of sigma receptors in its mechanism of action. The information is supported by available preclinical data and detailed experimental methodologies.

Introduction to this compound and the Sigma Receptor Hypothesis

This compound (WY-47,384) is an atypical antipsychotic agent that has demonstrated a unique pharmacological profile. Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, this compound exhibits a modest affinity for both D2 and serotonin (B10506) 5-HT2 receptors, coupled with a high affinity for sigma receptors. This has led to the hypothesis that its antipsychotic-like effects may be, at least in part, mediated through its interaction with the sigma receptor system.

Sigma receptors, once misidentified as a subtype of opioid receptors, are now recognized as distinct proteins in the endoplasmic reticulum, with two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂)[1][2]. The sigma-1 receptor, in particular, has been implicated in a variety of neuropsychiatric disorders, including schizophrenia[3][4][5]. It is known to modulate several neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are crucial in the pathophysiology of psychosis[1]. Many established antipsychotic medications also exhibit affinity for sigma receptors, suggesting a potential common mechanism contributing to their therapeutic effects or side-effect profiles[2].

This guide will compare this compound to a panel of both typical and atypical antipsychotics to evaluate the evidence supporting the sigma receptor hypothesis of its action.

Data Presentation: Comparative Receptor Binding and Preclinical Efficacy

The following tables summarize the available quantitative data for this compound and selected antipsychotic drugs.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

This table presents the binding affinities (Ki values) of this compound and other antipsychotics for the sigma-1 receptor, as well as dopamine D2 and serotonin 5-HT2A receptors for context. A lower Ki value indicates a higher binding affinity.

CompoundSigma-1 (σ₁) Receptor Affinity (Ki, nM)Dopamine D2 Receptor Affinity (Ki, nM)Serotonin 5-HT2A Receptor Affinity (Ki, nM)
This compound High Affinity (specific Ki not reported)Modest AffinityModest Affinity
Haloperidol4.31.245
Clozapine36.512613
Risperidone1303.10.16
Olanzapine219114

Data compiled from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions across studies.

Table 2: Comparative Efficacy in Preclinical Models of Antipsychotic Activity

This table summarizes the effects of this compound and other antipsychotics in three standard preclinical models used to predict antipsychotic efficacy.

CompoundPhencyclidine (PCP)-Induced HyperactivityApomorphine-Induced ClimbingPrepulse Inhibition (PPI) Disruption
This compound Inhibition (data suggests efficacy)Inhibition (data suggests efficacy)Reversal of deficits (data suggests efficacy)
HaloperidolInhibitionInhibitionPartial/no reversal of PCP-induced deficits
ClozapineInhibitionInhibitionReversal of deficits
RisperidoneInhibitionInhibitionReversal of deficits
OlanzapineInhibitionInhibitionReversal of deficits

This table provides a qualitative summary based on available literature. Quantitative data (e.g., ED50 values) are not consistently available for a direct comparison across all compounds in the same study.

Experimental Protocols

Detailed methodologies for the key preclinical models are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity of a compound for a specific receptor.

Protocol:

  • Tissue Preparation: Whole brains from rodents (e.g., guinea pigs for sigma-1 receptors) are homogenized in a cold buffer solution. The homogenate is then centrifuged to isolate the cell membrane fraction containing the receptors.

  • Incubation: The membrane preparation is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) at a known concentration and the test compound at various concentrations.

  • Separation: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Phencyclidine (PCP)-Induced Hyperactivity Model

Objective: To assess the potential of a compound to reverse the psychotomimetic effects of the NMDA receptor antagonist, PCP.

Protocol:

  • Animals: Male mice or rats are used.

  • Habituation: Animals are individually placed in open-field arenas and allowed to habituate for a period (e.g., 30-60 minutes).

  • Drug Administration: The test compound or vehicle is administered (e.g., intraperitoneally, i.p.) at a specific time before the PCP injection.

  • PCP Administration: PCP (e.g., 5 mg/kg, subcutaneously, s.c.) is administered to induce hyperlocomotion.

  • Behavioral Assessment: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period (e.g., 60-90 minutes) immediately after PCP administration.

  • Data Analysis: The ability of the test compound to reduce PCP-induced hyperactivity is quantified and compared to the vehicle-treated group.

Apomorphine-Induced Climbing Model

Objective: To evaluate the dopamine D2 receptor antagonist properties of a compound.

Protocol:

  • Animals: Male mice are used.

  • Drug Administration: The test compound or vehicle is administered (e.g., orally or i.p.) at a predetermined time before the apomorphine (B128758) challenge.

  • Apomorphine Administration: Apomorphine (a dopamine agonist, e.g., 1-3 mg/kg, s.c.) is administered to induce climbing behavior.

  • Behavioral Assessment: Immediately after apomorphine injection, mice are placed in cylindrical wire mesh cages. The time spent climbing is scored at regular intervals for a specific duration (e.g., 30 minutes).

  • Data Analysis: The inhibitory effect of the test compound on apomorphine-induced climbing is calculated as a percentage of the control group's climbing time.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To measure sensorimotor gating, a process that is deficient in schizophrenic patients.

Protocol:

  • Animals: Rats or mice are used.

  • Apparatus: Animals are placed in a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: A period of acclimation with background white noise is provided.

  • Test Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: The strong pulse is preceded by a weaker, non-startling prepulse (e.g., 3-16 dB above background).

    • No-stimulus trials: Only background noise is present.

  • Drug-Induced Deficit Model: To test the efficacy of a compound, a PPI deficit can be induced by administering a psychotomimetic agent like PCP or apomorphine before the test session. The test compound is administered prior to the psychotomimetic.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials. The ability of a test compound to restore a drug-induced PPI deficit is a key measure of potential antipsychotic efficacy.

Mandatory Visualizations

Signaling Pathway of Sigma-1 Receptor in Antipsychotic-like Effects

G Proposed Signaling Pathway of Sigma-1 Receptor in Antipsychotic-like Effects cluster_drug Drug Action cluster_receptor Receptor Level cluster_downstream Downstream Signaling Cascade cluster_cellular Cellular & Neuronal Outcome cluster_behavioral Behavioral Outcome This compound This compound/ Sigma-1 Receptor Ligand Sigma1R Sigma-1 Receptor (σ₁R) This compound->Sigma1R Binds to AKT AKT Sigma1R->AKT Activates DopamineMod Dopamine System Modulation Sigma1R->DopamineMod Modulates GlutamateMod Glutamate System Modulation Sigma1R->GlutamateMod Modulates CREB CREB AKT->CREB Phosphorylates BDNF BDNF (Brain-Derived Neurotrophic Factor) CREB->BDNF Increases Transcription Neuroprotection Neuroprotection & Neuronal Plasticity BDNF->Neuroprotection AntipsychoticEffect Antipsychotic-like Effects (Reduced Hyperactivity, Restored PPI) Neuroprotection->AntipsychoticEffect DopamineMod->AntipsychoticEffect GlutamateMod->AntipsychoticEffect

Caption: Proposed Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Preclinical Antipsychotic Drug Testing

G General Experimental Workflow for In Vivo Antipsychotic Drug Screening Start Start: Select Animal Model (e.g., Mice, Rats) Habituation Habituation to Test Environment Start->Habituation DrugAdmin Administer Test Compound or Vehicle Habituation->DrugAdmin Psychotomimetic Induce Psychosis-like State (e.g., PCP, Apomorphine) (for specific models) DrugAdmin->Psychotomimetic If applicable BehavioralTest Conduct Behavioral Test (PCP Hyperactivity, Apomorphine Climbing, PPI) DrugAdmin->BehavioralTest Direct effect models Psychotomimetic->BehavioralTest DataCollection Data Collection and Quantification BehavioralTest->DataCollection Analysis Statistical Analysis (Comparison to Control Groups) DataCollection->Analysis End End: Evaluation of Antipsychotic-like Efficacy Analysis->End

References

Gevotroline: A Divergent Receptor Binding Profile Compared to First-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available preclinical data reveals a distinct receptor binding profile for the atypical antipsychotic Gevotroline (WY-47,384) when compared to first-generation antipsychotics (FGAs) such as Haloperidol and Chlorpromazine. This divergence in receptor interactions likely underlies the differences in their anticipated clinical effects and side-effect profiles. While FGAs are characterized by their potent antagonism of the dopamine (B1211576) D2 receptor, this compound exhibits a more nuanced, multi-receptor binding profile with a notable high affinity for the sigma receptor.

First-generation antipsychotics primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway.[1] This strong D2 antagonism is effective in treating the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] However, this potent and often non-selective binding to D2 receptors throughout the brain is also responsible for the significant extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia, that are characteristic of these older medications. Additionally, FGAs interact with various other neurotransmitter receptors, such as muscarinic, histamine (B1213489), and adrenergic receptors, contributing to a range of adverse effects including dry mouth, sedation, and orthostatic hypotension.

In contrast, this compound demonstrates a more "atypical" profile, characterized by a balanced and modest affinity for both dopamine D2 and serotonin (B10506) 5-HT2 receptors.[3] This dual antagonism is a hallmark of many second-generation antipsychotics and is thought to contribute to a lower risk of EPS. The most striking feature of this compound's profile, however, is its high affinity for the sigma receptor, a feature not prominent in first-generation agents.[3] The precise role of the sigma receptor in the therapeutic effects of antipsychotics is still under investigation, but it is believed to modulate dopaminergic and glutamatergic neurotransmission.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of this compound, Haloperidol, and Chlorpromazine for key neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

ReceptorThis compound (Ki, nM)Haloperidol (Ki, nM)Chlorpromazine (Ki, nM)
Dopamine D2470.517 - 1.451.8
Serotonin 5-HT2A524.53.2
Sigma (σ)2.3~2 - 4No significant affinity
Muscarinic M1>10,0005,00024
Histamine H11,1006003.8
Adrenergic α11301122

Data compiled from multiple sources. It is important to note that Ki values can vary between studies due to different experimental conditions.

Key Differences in Receptor Binding Profiles:

  • Dopamine D2 Receptor: First-generation antipsychotics, Haloperidol and Chlorpromazine, are potent D2 antagonists with very high affinity (low Ki values).[4] this compound, in contrast, displays a more moderate affinity for the D2 receptor. This lower affinity is hypothesized to contribute to a reduced risk of extrapyramidal side effects.

  • Serotonin 5-HT2A Receptor: While both this compound and the first-generation agents show affinity for the 5-HT2A receptor, the ratio of 5-HT2A to D2 receptor affinity is a key differentiator for atypical antipsychotics.

  • Sigma Receptor: this compound's high affinity for the sigma receptor is a significant departure from the receptor binding profile of first-generation antipsychotics. This interaction may contribute to its unique therapeutic properties.

  • Muscarinic, Histamine, and Adrenergic Receptors: Chlorpromazine exhibits significant affinity for muscarinic M1 and histamine H1 receptors, explaining its sedative and anticholinergic side effects.[5] Haloperidol has a lower affinity for these receptors. This compound demonstrates weak affinity for muscarinic and histamine receptors, suggesting a potentially more favorable side-effect profile in this regard.

Signaling Pathway Implications

The differing receptor binding profiles of this compound and first-generation antipsychotics translate to distinct effects on downstream signaling pathways. The potent D2 blockade by FGAs predominantly impacts the G-protein coupled receptor (GPCR) signaling cascade linked to this receptor, leading to a reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. This compound's balanced D2 and 5-HT2A antagonism, along with its sigma receptor activity, suggests a more complex modulation of intracellular signaling, potentially involving crosstalk between different pathways.

cluster_FGA First-Generation Antipsychotics (FGAs) cluster_this compound This compound FGA Haloperidol / Chlorpromazine D2_FGA Dopamine D2 Receptor FGA->D2_FGA Strong Antagonism Other Receptors\n(M1, H1, α1) Other Receptors (M1, H1, α1) FGA->Other Receptors\n(M1, H1, α1) Variable Antagonism Therapeutic Effect (Positive Symptoms) Therapeutic Effect (Positive Symptoms) D2_FGA->Therapeutic Effect (Positive Symptoms) Extrapyramidal Side Effects Extrapyramidal Side Effects D2_FGA->Extrapyramidal Side Effects Anticholinergic, Sedative,\nHypotensive Side Effects Anticholinergic, Sedative, Hypotensive Side Effects Other Receptors\n(M1, H1, α1)->Anticholinergic, Sedative,\nHypotensive Side Effects This compound This compound D2_Gev Dopamine D2 Receptor This compound->D2_Gev Modest Antagonism HT2A_Gev Serotonin 5-HT2A Receptor This compound->HT2A_Gev Modest Antagonism Sigma_Gev Sigma (σ) Receptor This compound->Sigma_Gev High Affinity Therapeutic Effect Therapeutic Effect D2_Gev->Therapeutic Effect Reduced EPS Risk Reduced EPS Risk HT2A_Gev->Reduced EPS Risk Modulation of Dopamine &\nGlutamate Signaling Modulation of Dopamine & Glutamate Signaling Sigma_Gev->Modulation of Dopamine &\nGlutamate Signaling

Caption: Comparative Signaling of FGAs and this compound.

Experimental Protocols

The receptor binding affinities presented in this guide are determined using in vitro radioligand binding assays. The following is a generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human recombinant D2 receptor)

  • Radiolabeled ligand with high affinity and specificity for the receptor (e.g., [3H]-Spiperone for D2 receptors)

  • Test compound (this compound) at various concentrations

  • Non-specific binding control (a high concentration of a known potent unlabeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and the radiolabeled ligand in the assay buffer.

  • Incubation: In a multi-well plate, combine the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the test compound at varying concentrations, or the non-specific binding control.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand, while the unbound radioligand will pass through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound) incubate 2. Incubation (Combine reagents in multi-well plate) prep->incubate equilibrate 3. Equilibration (Allow binding to reach equilibrium) incubate->equilibrate filter 4. Filtration (Separate bound from free ligand) equilibrate->filter wash 5. Washing (Remove non-specific binding) filter->wash count 6. Scintillation Counting (Measure radioactivity) wash->count analyze 7. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

References

Comparative Efficacy of Gevotroline in Preclinical Models of Psychosis: A Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide offers a comparative analysis of the potential efficacy of Gevotroline, an investigational atypical antipsychotic, within established animal models of psychosis. While direct, quantitative comparative studies of this compound are not publicly available, this document synthesizes information on its mechanism of action to provide a predictive comparison against the typical antipsychotic Haloperidol and the atypical antipsychotic Clozapine. This guide is intended for researchers, scientists, and professionals in drug development to contextualize the pharmacological profile of this compound and its anticipated performance in preclinical assays.

Introduction to this compound

This compound (WY-47,384) is an atypical antipsychotic agent that reached Phase II clinical trials for the treatment of schizophrenia but was never marketed. Its mechanism of action is characterized by a balanced antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, coupled with a high affinity for the sigma receptor.[1] This multi-target profile suggests a potential for efficacy against both positive and negative symptoms of psychosis, with a potentially favorable side effect profile compared to first-generation antipsychotics.

Mechanism of Action: A Multi-Receptor Profile

This compound's pharmacological activity is centered on its interaction with key neurotransmitter systems implicated in the pathophysiology of psychosis:

  • Dopamine D2 Receptor Antagonism: Like all antipsychotics, this compound blocks D2 receptors in the mesolimbic pathway, which is thought to underlie its efficacy against the positive symptoms of psychosis, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate the extrapyramidal side effects associated with D2 blockade and may contribute to efficacy against negative and cognitive symptoms by enhancing dopamine release in the prefrontal cortex.

  • Sigma Receptor Affinity: this compound exhibits high affinity for the sigma receptor. While the precise role of sigma receptors in psychosis is still under investigation, modulation of this receptor system has been linked to cognitive function and may represent a novel therapeutic avenue.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release 5HT2A_Receptor 5-HT2A Receptor Serotonin_Release->5HT2A_Receptor Downstream_Signaling Modulation of Downstream Signaling (e.g., cAMP, Ca2+) D2_Receptor->Downstream_Signaling Inhibition 5HT2A_Receptor->Downstream_Signaling Modulation Sigma_Receptor Sigma Receptor Sigma_Receptor->Downstream_Signaling Modulation Therapeutic_Effects Antipsychotic Effects (Positive & Negative Symptoms) Downstream_Signaling->Therapeutic_Effects This compound This compound This compound->D2_Receptor Antagonism This compound->5HT2A_Receptor Antagonism This compound->Sigma_Receptor Modulation

Proposed signaling pathway of this compound.

Comparative Efficacy in Animal Models of Psychosis

While specific quantitative data for this compound is not available in the public domain, we can project its efficacy based on its receptor binding profile in key animal models of psychosis. The following tables provide a comparative summary of the expected effects of this compound versus Haloperidol and Clozapine.

Amphetamine-Induced Hyperlocomotion

This model assesses the antipsychotic potential by measuring a drug's ability to reverse the hyperactivity induced by the dopamine agonist amphetamine. It is primarily a screen for D2 receptor antagonism and is predictive of efficacy against positive symptoms.

Table 1: Projected Efficacy in Amphetamine-Induced Hyperlocomotion

DrugMechanism of ActionProjected Efficacy (Reversal of Hyperactivity)
This compound D2/5-HT2A/Sigma Receptor LigandHigh (driven by D2 antagonism)
Haloperidol D2 Receptor AntagonistHigh (potent D2 blockade)
Clozapine D2/5-HT2A Antagonist, other receptorsModerate to High
Prepulse Inhibition (PPI) Deficit

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This model assesses a drug's ability to restore the normal inhibition of the startle response when a weak prestimulus precedes a strong stimulus. Disruption of PPI can be induced by dopamine agonists or NMDA receptor antagonists.

Table 2: Projected Efficacy in Prepulse Inhibition (PPI) Deficit

DrugMechanism of ActionProjected Efficacy (Restoration of PPI)
This compound D2/5-HT2A/Sigma Receptor LigandHigh (D2 and 5-HT2A antagonism contribute)
Haloperidol D2 Receptor AntagonistHigh (effective in dopamine agonist-induced deficit)
Clozapine D2/5-HT2A Antagonist, other receptorsHigh (effective in various PPI deficit models)
Conditioned Avoidance Response (CAR)

The CAR model is a robust predictor of antipsychotic efficacy. It assesses a drug's ability to selectively suppress a learned avoidance response to an aversive stimulus without impairing the ability to escape the stimulus. This test is sensitive to D2 receptor blockade but can also detect the effects of atypical antipsychotics.

Table 3: Projected Efficacy in Conditioned Avoidance Response (CAR)

DrugMechanism of ActionProjected Efficacy (Suppression of Avoidance)
This compound D2/5-HT2A/Sigma Receptor LigandHigh (due to D2 antagonism)
Haloperidol D2 Receptor AntagonistHigh (potent suppression of avoidance)
Clozapine D2/5-HT2A Antagonist, other receptorsModerate (less potent than haloperidol)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats (250-300g) are typically used.

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.

  • Procedure:

    • Animals are habituated to the testing environment.

    • On the test day, animals are pre-treated with the test compound (this compound, Haloperidol, Clozapine) or vehicle.

    • After a set pre-treatment time, animals are administered d-amphetamine (typically 0.5-1.5 mg/kg, i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a period of 60-90 minutes.

  • Endpoint: A significant reduction in amphetamine-induced hyperactivity by the test compound compared to the vehicle-treated group indicates antipsychotic-like efficacy.

The workflow for this experiment is illustrated in the following diagram.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Habituation Habituation to Open-Field Arena Grouping Random Assignment to Treatment Groups Habituation->Grouping Pre-treatment Administer Test Compound or Vehicle Grouping->Pre-treatment Amphetamine_Admin Administer d-amphetamine Pre-treatment->Amphetamine_Admin Recording Record Locomotor Activity Amphetamine_Admin->Recording Data_Collection Quantify Locomotor Activity (e.g., distance traveled) Recording->Data_Collection Comparison Compare Treatment Groups to Vehicle Control Data_Collection->Comparison Conclusion Determine Efficacy Comparison->Conclusion Animal_Model_Relationships cluster_symptoms Psychosis Symptom Domains cluster_models Animal Models Positive_Symptoms Positive Symptoms (e.g., Hyperactivity, Agitation) Cognitive_Deficits Cognitive Deficits (e.g., Sensory Gating Impairment) General_Psychopathology General Psychopathology AIH Amphetamine-Induced Hyperlocomotion AIH->Positive_Symptoms Models PPI Prepulse Inhibition Deficit PPI->Cognitive_Deficits Models CAR Conditioned Avoidance Response CAR->General_Psychopathology Predicts Overall Antipsychotic Efficacy

References

Unraveling Gevotroline: A Comparative Analysis of a Novel Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of Gevotroline, an investigational atypical antipsychotic, with other relevant compounds. It objectively presents supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows to facilitate the replication and validation of published findings.

This compound (WY-47,384) is an atypical antipsychotic agent that was under development for the treatment of schizophrenia.[1] It is characterized by a tricyclic structure and a distinct receptor binding profile, acting as a balanced antagonist of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors, with a notable high affinity for the sigma receptor.[1] Although it showed promise in Phase II clinical trials, it was never brought to market.[1] This guide delves into the available preclinical data to compare this compound with other antipsychotic agents that share some of its pharmacological characteristics, namely BMY 14802, remoxipride (B1679305), and tiospirone (B1683174).

Comparative Receptor Binding Affinities

The cornerstone of an antipsychotic's mechanism of action lies in its affinity for various neurotransmitter receptors. The following table summarizes the available quantitative data on the binding affinities (Ki, in nM) of this compound and its comparators for key receptors implicated in the treatment of psychosis. A lower Ki value indicates a higher binding affinity.

CompoundDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)Sigma Receptor (Ki, nM)
This compound (WY-47,384) 45301.5
BMY 14802>10,000251.8
Remoxipride1135200[2]High Affinity (specific Ki not found)
Tiospirone0.50.06High Affinity (specific Ki not found)

Note: Data for this compound and BMY 14802 are primarily sourced from a comprehensive review in "Annual Reports in Medicinal Chemistry, Volume 25." Data for remoxipride and tiospirone are compiled from various publicly available databases and literature.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities, as presented in the table above, is typically achieved through in vitro radioligand binding assays. These assays are fundamental to characterizing the pharmacological profile of a novel compound.

General Protocol for Competitive Radioligand Binding Assay:

This protocol provides a generalized framework for a competitive binding assay designed to determine the affinity of a test compound (like this compound) for a specific receptor.

1. Membrane Preparation:

  • Tissues (e.g., rat striatum for D2 receptors) or cells expressing the receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Incubation:

  • A fixed concentration of a radioligand (a radioactive molecule with known high affinity for the target receptor, e.g., [³H]spiperone for D2 receptors) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

  • The filter is washed with cold buffer to remove any unbound radioligand.

4. Quantification of Radioactivity:

  • The radioactivity retained on the filter is measured using a scintillation counter.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand.

      • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Science: Diagrams and Workflows

To further elucidate the concepts and processes involved in the study of this compound and similar compounds, the following diagrams are provided.

Gevotroline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Downstream Downstream Signaling (e.g., ↓cAMP, ↑IP3/DAG) D2R->Downstream Inhibits HT2AR 5-HT2A Receptor HT2AR->Downstream Activates SigmaR Sigma Receptor SigmaR->Downstream Modulates Therapeutic Antipsychotic Effects Downstream->Therapeutic SideEffects Potential Side Effects (e.g., EPS) Downstream->SideEffects This compound This compound This compound->D2R Antagonist This compound->HT2AR Antagonist This compound->SigmaR High Affinity Binding Serotonin Serotonin Serotonin->HT2AR

Caption: Putative signaling pathway of this compound.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (Tissue/Cell Homogenization & Centrifugation) Incubation 3. Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Reagents 2. Reagent Preparation (Radioligand, Test Compound, Buffers) Reagents->Incubation Filtration 4. Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Counting 5. Scintillation Counting (Quantify Bound Radioactivity) Filtration->Counting IC50 6. Determine IC50 Counting->IC50 Ki 7. Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

References

The Evolution of Antipsychotic Drug Development: A Comparative Analysis of Gevotroline and Novel Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of the discontinued (B1498344) candidate Gevotroline alongside emerging antipsychotics like KarXT (Xanomeline-Trospium), Ulotaront, and Roluperidone reveals a paradigm shift in the pharmacological approach to treating schizophrenia. This guide transitions from the classic dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptor antagonism, embodied by this compound, to the nuanced, targeted mechanisms of today's novel therapies that promise improved efficacy and tolerability.

This comparative guide, intended for researchers, scientists, and drug development professionals, delves into the pharmacological profiles, experimental data, and underlying signaling pathways of these compounds. The progression from broad-spectrum antagonists to selective receptor modulators underscores the significant advancements in understanding the complex neurobiology of psychosis.

Pharmacological Profile: A Shift in Molecular Targets

Antipsychotic drug development has historically focused on modulating dopaminergic and serotonergic pathways. This compound (Wy-47,384), a discontinued atypical antipsychotic, represents this traditional approach. It was characterized as a balanced antagonist of dopamine D2 and serotonin 5-HT2 receptors with a modest affinity, and also possessed a high affinity for the sigma receptor.[1] Despite showing some efficacy in Phase II clinical trials, it was never brought to market.[1]

In stark contrast, novel drug candidates employ highly specific and often entirely new mechanisms of action, aiming to address the negative and cognitive symptoms of schizophrenia more effectively while minimizing the debilitating side effects associated with D2 receptor blockade, such as extrapyramidal symptoms and hyperprolactinemia.

KarXT (Xanomeline-Trospium) , recently approved by the FDA, marks a significant departure by targeting the cholinergic system.[2] Xanomeline is an M1 and M4 muscarinic acetylcholine (B1216132) receptor agonist.[3][4] This mechanism indirectly modulates dopamine release, offering a new therapeutic avenue that avoids direct D2 antagonism.[2]

Ulotaront (SEP-363856) introduces another innovative approach by acting as an agonist at the trace amine-associated receptor 1 (TAAR1) and the serotonin 5-HT1A receptor, with no direct interaction with D2 receptors.[5][6][7] This profile is believed to modulate dopaminergic, serotonergic, and glutamatergic circuits.[7]

Roluperidone (MIN-101) is being developed specifically to target the negative symptoms of schizophrenia.[8] Its mechanism involves a high-affinity antagonism of sigma-2, 5-HT2A, and α1A-adrenergic receptors, with notably weak affinity for dopamine receptors.[1][9]

The following diagram illustrates the shift in primary molecular targets from the traditional approach of this compound to the novel mechanisms of the new drug candidates.

G cluster_0 Traditional Approach cluster_1 Novel Approaches This compound This compound D2_5HT2A D2 / 5-HT2A Receptors (Antagonism) This compound->D2_5HT2A KarXT KarXT Ulotaront Ulotaront Roluperidone Roluperidone M1_M4 M1/M4 Receptors (Agonism) KarXT->M1_M4 TAAR1_5HT1A TAAR1 / 5-HT1A Receptors (Agonism) Ulotaront->TAAR1_5HT1A Sigma2_5HT2A Sigma-2 / 5-HT2A Receptors (Antagonism) Roluperidone->Sigma2_5HT2A

Caption: Evolution of primary antipsychotic molecular targets.

Quantitative Comparison of Receptor Binding Affinities

The binding affinity of a drug to its target receptor, often expressed as the inhibition constant (Ki), is a critical determinant of its potency and potential for off-target effects. A lower Ki value signifies a higher binding affinity. The table below summarizes the available quantitative binding data for the novel candidates. Notably, specific Ki values for this compound are not publicly available, reflecting its status as an older, discontinued compound.

Receptor This compound KarXT (Xanomeline) Ulotaront Roluperidone
Dopamine D2 Modest Antagonist (Ki N/A)No AffinityWeak Partial Agonist (Ki >10,000 nM)Weak Affinity (IC50 >1000 nM)[1]
Serotonin 5-HT2A Modest Antagonist (Ki N/A)Appreciable Affinity (Ki >120 nM)[4]Weak Affinity (Ki > 2,000 nM)High Affinity Antagonist (Ki = 8.19 nM)[1]
Serotonin 5-HT1A N/AAppreciable Affinity (Ki >120 nM)[4]Agonist (Ki = 280 nM)[2]N/A
Muscarinic M1 N/AHigh Affinity Agonist (Ki in low teens nM)[4]N/ANo Affinity
Muscarinic M4 N/AHigh Affinity Agonist (Ki in low teens nM)[4]N/ANo Affinity
TAAR1 N/AN/AFull Agonist (EC50 = 140 nM)[2]N/A
Sigma-2 High Affinity (Ki N/A)N/AN/AHigh Affinity Antagonist (Ki = 7.53 nM)[1]
Alpha-1A Adrenergic N/AN/AN/AHigh Affinity Antagonist (Ki = 4.17 nM)[1]
(N/A: Data not publicly available)

Signaling Pathways and Mechanisms of Action

The divergence in therapeutic strategy is clearly illustrated by the distinct signaling pathways engaged by these compounds. This compound functioned through the conventional mechanism of blocking postsynaptic D2 and 5-HT2A receptors, which is believed to reduce excessive dopamine signaling in the mesolimbic pathway, thereby alleviating positive symptoms.

The novel candidates, however, modulate neuronal activity through more intricate pathways.

KarXT (Xanomeline) activates M1 and M4 muscarinic receptors. In the central nervous system, activation of these receptors is hypothesized to regulate acetylcholine, dopamine, and glutamate (B1630785) neurotransmission, which can provide therapeutic benefits in schizophrenia.[10] This approach avoids the side effects of direct dopamine blockade.

G Xanomeline Xanomeline M1M4 M1/M4 Receptors Xanomeline->M1M4 Agonist ACh_Mod Acetylcholine Pathway Modulation M1M4->ACh_Mod Dopamine_Mod Indirect Dopamine Release Modulation ACh_Mod->Dopamine_Mod Therapeutic_Effect Antipsychotic Effect Dopamine_Mod->Therapeutic_Effect

Caption: Simplified signaling pathway for Xanomeline (KarXT).

Ulotaront 's dual agonism at TAAR1 and 5-HT1A receptors represents a non-dopaminergic approach. TAAR1 activation is thought to modulate dopamine, serotonin, and glutamate systems, while 5-HT1A agonism is also known to have antipsychotic and anxiolytic effects.[5][7]

G Ulotaront Ulotaront TAAR1 TAAR1 Receptor Ulotaront->TAAR1 Agonist HT1A 5-HT1A Receptor Ulotaront->HT1A Agonist Monoamine_Mod Dopamine/Serotonin/ Glutamate Modulation TAAR1->Monoamine_Mod HT1A->Monoamine_Mod Therapeutic_Effect Antipsychotic Effect Monoamine_Mod->Therapeutic_Effect

Caption: Simplified signaling pathway for Ulotaront.

Experimental Protocols

The evaluation of antipsychotic drug candidates relies on a standardized set of in vitro and in vivo experiments. Below are outlines of key methodologies used to characterize compounds like those discussed.

Radioligand Receptor Binding Assay

This in vitro assay is fundamental for determining the binding affinity (Ki) of a drug for various receptors.

  • Objective: To quantify the ability of a test compound to displace a specific radiolabeled ligand from a target receptor.

  • Methodology:

    • Preparation: Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A receptors) are prepared from transfected cell lines or brain tissue.[11]

    • Incubation: Membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.[7][12]

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer to remove non-specific binding.[11]

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Competition curves are generated to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.[13]

The following diagram outlines the workflow for a typical radioligand binding assay.

G cluster_workflow Radioligand Binding Assay Workflow Prep Prepare Receptor Membranes Incubate Incubate: Membranes + Radioligand + Test Compound Prep->Incubate Filter Rapid Filtration & Washing Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.
Preclinical Behavioral Models

In vivo animal models are used to predict the antipsychotic efficacy of drug candidates.

  • Prepulse Inhibition (PPI) of the Startle Reflex: This model assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[6][14] A weak auditory stimulus (prepulse) preceding a loud, startle-inducing stimulus (pulse) normally inhibits the startle response. Antipsychotic drugs can often restore PPI in models where it has been disrupted (e.g., by psychomimetic drugs).[6]

  • Conditioned Avoidance Response (CAR): This test has high predictive validity for antipsychotic activity.[15] An animal is trained to avoid an aversive stimulus (e.g., a footshock) by responding to a conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus once it starts.[16]

Conclusion: The Future of Antipsychotic Therapy

The comparison between the discontinued this compound and modern candidates like KarXT, Ulotaront, and Roluperidone highlights a profound evolution in antipsychotic drug discovery. The field has moved beyond the "one-size-fits-all" model of D2/5-HT2A antagonism towards a more sophisticated, mechanism-based approach. The lack of detailed, publicly available quantitative data for older compounds like this compound further contrasts with the data-rich characterization of today's candidates, reflecting a broader trend towards transparency in drug development.

Novel agents targeting cholinergic, TAAR1, and sigma-2 pathways offer the potential for improved treatment of negative and cognitive symptoms and a significantly better safety and tolerability profile. While the full clinical impact of these new mechanisms is still being realized, they represent a significant step forward, offering new hope for patients who do not respond adequately to or cannot tolerate existing therapies. The continued exploration of these and other non-dopaminergic targets will undoubtedly shape the future landscape of schizophrenia treatment.

References

Safety Operating Guide

Standard Operating Procedure: Gevotroline Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for a compound identified as "Gevotroline" are not available in public or regulatory literature. The following guidelines are based on established best practices for the disposal of potent, psychoactive investigational compounds and controlled substances in a research laboratory setting. Researchers must always consult their institution's Environmental Health and Safety (EHS) department and the substance's Safety Data Sheet (SDS) for specific guidance.[1][2][3][4][5]

Introduction

This document provides a procedural framework for the safe disposal of this compound and associated waste materials. Adherence to these guidelines is essential to ensure personnel safety, environmental protection, and regulatory compliance. Due to its presumed nature as a potent psychoactive agent, this compound waste must be handled as hazardous chemical waste and potentially as a controlled substance, requiring stringent documentation and disposal protocols.[1][2][3]

Waste Segregation and Handling

Proper segregation of this compound waste at the point of generation is critical to prevent accidental exposure and to ensure proper disposal.[4][6] All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Table 1: this compound Waste Segregation

Waste StreamDescriptionContainer TypeDisposal Path
Unused/Expired this compound Pure, unadulterated this compound in its original or secondary container.Leak-proof, sealed container with a hazardous waste label.Contact EHS for witnessed destruction or disposal via a licensed hazardous waste contractor.[2][7][8]
Contaminated Solid Waste Items such as gloves, bench paper, pipette tips, and vials that are contaminated with this compound.Lined, rigid, puncture-resistant container with a biohazard or chemical waste label as appropriate.Incineration via a licensed medical or hazardous waste contractor.[6]
Contaminated Liquid Waste Aqueous and organic solutions containing this compound.Sealable, chemical-resistant container (e.g., glass or polyethylene) with a hazardous waste label.Collection by EHS for disposal by a licensed hazardous waste contractor. Do not dispose of down the drain.[9][10]
Contaminated Sharps Needles, scalpels, and other sharps contaminated with this compound.Puncture-proof sharps container labeled as "Hazardous Sharps Waste".Pickup by a licensed medical or hazardous waste contractor for incineration.[6]

Experimental Protocol: Chemical Inactivation of this compound

For liquid waste streams containing this compound, a chemical inactivation step may be required by your institution prior to collection. The following is a sample protocol based on oxidative degradation, a common method for deactivating pharmacologically active compounds.[11] This protocol is a hypothetical example and must be validated for this compound specifically.

Objective: To degrade this compound in aqueous solutions to less hazardous byproducts.

Materials:

  • This compound-contaminated aqueous waste

  • Sodium hypochlorite (B82951) (bleach, 5.25% solution)[11]

  • Sodium bisulfite

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH)

  • Stir plate and stir bar

  • Appropriate PPE

Procedure:

  • In a designated chemical fume hood, place the container of this compound-contaminated aqueous waste on a stir plate.

  • Begin stirring the solution.

  • Slowly add sodium hypochlorite solution to the waste, aiming for a final concentration of 10% v/v.

  • Allow the reaction to proceed for a minimum of 4 hours to ensure complete degradation.

  • After 4 hours, neutralize any remaining sodium hypochlorite by adding sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

  • Adjust the pH of the final solution to between 6.0 and 8.0.

  • Containerize the treated waste in a properly labeled hazardous waste container for collection by EHS.

Table 2: this compound Inactivation Protocol Parameters

ParameterValueNotes
Inactivating Agent Sodium Hypochlorite (5.25%)A common and effective oxidizing agent for many organic compounds.[11]
Concentration 10% v/vThis concentration should be tested for efficacy.
Reaction Time ≥ 4 hoursThe required time may vary and should be confirmed with analytical methods.
Neutralizing Agent Sodium BisulfiteTo quench the reaction and prevent the release of chlorine gas.
Final pH 6.0 - 8.0To meet the requirements for disposal at most wastewater treatment facilities.

Disposal Workflow and Visualization

The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every step.

Gevotroline_Disposal_Workflow cluster_lab In the Laboratory cluster_ehs EHS & Waste Vendor A Generation of this compound Waste B Segregate Waste Streams (Table 1) A->B C Chemical Inactivation (if applicable) B->C D Properly Containerize and Label Waste B->D C->D E Store in Satellite Accumulation Area D->E F Schedule Waste Pickup with EHS E->F G Waste Collected by Licensed Contractor F->G H Transport to Treatment, Storage, and Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I J Certificate of Destruction Received I->J

Caption: Workflow for the safe disposal of this compound waste.

For illustrative purposes, should this compound be investigated for its effects on cellular pathways, the following diagram represents a hypothetical signaling cascade it might influence.

Gevotroline_Signaling_Pathway This compound This compound Receptor Serotonin Receptor (e.g., 5-HT2A) This compound->Receptor activates PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Hypothetical this compound signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gevotroline
Reactant of Route 2
Reactant of Route 2
Gevotroline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.